Technical Documentation Center

19-Epi FK-506 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 19-Epi FK-506

Core Science & Biosynthesis

Foundational

Molecular Structure and Stereochemistry of 19-Epi FK-506

This guide provides an in-depth technical analysis of 19-Epi FK-506 (also known as Tacrolimus Impurity 19-epimer, EP Impurity G, or USP Related Compound II).[1][2][3] It is designed for researchers and analytical scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 19-Epi FK-506 (also known as Tacrolimus Impurity 19-epimer, EP Impurity G, or USP Related Compound II).[1][2][3] It is designed for researchers and analytical scientists requiring precise structural, mechanistic, and regulatory knowledge of this specific stereoisomer.[1][2][3]

Technical Guide & Whitepaper [1][2][3]

Executive Summary

19-Epi FK-506 is a specific stereoisomer of the immunosuppressant Tacrolimus (FK-506).[1][2] It arises primarily through the epimerization of the hemiketal carbon (C19) within the macrocyclic lactone ring.[2] While structurally identical to the parent drug in terms of connectivity, the inversion of chirality at C19 significantly alters its three-dimensional conformation, chromatographic behavior, and biological affinity for FKBP12.[1][2][3]

In drug development and quality control, 19-Epi FK-506 is a critical process-related impurity and degradation product .[1][2][3] Regulatory monographs (USP, EP) mandate its strict control due to its reduced pharmacological potency and potential impact on safety profiles.[1][2][3]

Molecular Architecture & Stereochemistry[1][2]

Structural Comparison: Tacrolimus vs. 19-Epi FK-506

The core difference lies at Carbon 19 (C19), which forms part of the masked tricarbonyl system (hemiketal).[1][2]

  • Tacrolimus (FK-506): Possesses the (19R) absolute configuration.[1][2][4] The hemiketal hydroxyl group is oriented to stabilize the "binding-competent" conformation.[1][2]

  • 19-Epi FK-506: Possesses the (19S) absolute configuration. This inversion disrupts the hydrogen-bonding network required for high-affinity binding to the immunophilin FKBP12.[1][2]

FeatureTacrolimus (Parent)19-Epi FK-506 (Impurity)
CAS Number 104987-11-3144490-63-1
Stereochemistry at C19 (R) -configuration(S) -configuration
Molecular Formula C₄₄H₆₉NO₁₂C₄₄H₆₉NO₁₂
Molecular Weight 804.02 g/mol 804.02 g/mol
Regulatory Designation Active Pharmaceutical IngredientUSP Related Compound II / EP Impurity G
Conformational Impact

The C19 position acts as a "hinge" for the macrocycle.[2] In the parent molecule, the (19R) configuration locks the pyranose ring and the effector domain into a twisted geometry that perfectly complements the hydrophobic pocket of FKBP12.[2] The (19S) epimer forces a conformational shift, particularly in the "effector region" (C15–C21), leading to steric clashes within the protein binding site.[2][3]

Mechanism of Formation

The formation of 19-Epi FK-506 is not a random degradation but a specific consequence of hemiketal dynamics .[1][2] It occurs via a reversible ring-opening mechanism, often catalyzed by aqueous conditions, heat, or pH excursions.[1][2][3]

The Pathway
  • Ring Opening: The C19-O-C22 hemiketal bond in Tacrolimus hydrolyzes to form the Open-Ring Tautomer (a diketo-alcohol intermediate).[1][2]

  • Re-closure (Epimerization): The C22-hydroxyl group re-attacks the C19 ketone.[1] While the "top" face attack restores Tacrolimus (Kinetic product), the "bottom" face attack generates 19-Epi FK-506 (Thermodynamic equilibration).[1][2]

Visualization of the Pathway

The following diagram illustrates the equilibrium between Tacrolimus, its open-ring intermediate, and the 19-Epimer.[1][2][3][5]

G Tac Tacrolimus (FK-506) (19R-Hemiketal) Open Open-Ring Intermediate (C19 Ketone / C22 Hydroxyl) Tac->Open Ring Opening (Hydrolysis/Tautomerization) Epi 19-Epi FK-506 (19S-Hemiketal) Open->Epi Re-closure (Inverted Face Attack)

Figure 1: Mechanism of C19 epimerization via the open-chain diketo intermediate.[1][2]

Analytical Characterization & Identification

Differentiation of 19-Epi FK-506 from the parent drug is a critical quality attribute (CQA).[1][2] Standard reverse-phase HPLC methods are employed, as the stereochemical change results in a distinct hydrophobicity profile.[1][2][3]

Chromatographic Profile (USP/EP Method)

The 19-epimer is significantly more polar than Tacrolimus due to the exposure of the hydroxyl group in the (S)-configuration, leading to earlier elution on C18 stationary phases.[1][2]

ParameterSpecification
Column C18 (Octadecylsilane), L1 packing (e.g., 4.6 mm × 15 cm, 3 µm)
Mobile Phase Acetonitrile / tert-Butyl Methyl Ether / Phosphoric Acid buffer
Detection UV @ 220 nm
Relative Retention Time (RRT) ~0.63 (relative to Tacrolimus = 1.[1][2][3][6]00)
System Suitability Resolution (Rs) > 3.0 between Tacrolimus and 19-Epi FK-506
NMR Spectroscopy

While Mass Spectrometry (LC-MS) yields identical m/z values (822.03 for [M+NH4]+), Nuclear Magnetic Resonance (NMR) is definitive.[1][2]

  • H-1 NMR: The proton attached to C19 (if applicable in the tautomer) or adjacent protons (H18, H20) show distinct chemical shift perturbations (typically

    
     0.1–0.5 ppm) due to the altered magnetic environment of the hemiketal ring.[1][2]
    
  • C-13 NMR: The C19 carbon signal shifts significantly, confirming the change in the quaternary center's environment.[2][3]

Biological Profile & Implications

The stereochemical inversion at C19 is not biologically benign. The "effector domain" of FK-506 (C15–C21) is responsible for binding to FKBP12.[1][2]

Structure-Activity Relationship (SAR)[1][2]
  • Binding Affinity: 19-Epi FK-506 exhibits reduced binding affinity to FKBP12 compared to Tacrolimus.[1][2][3] The (19S) configuration creates steric hindrance that prevents the formation of the tight "proline-mimetic" complex required for inhibition.[2]

  • Calcineurin Inhibition: Consequently, the ternary complex (Drug-FKBP12-Calcineurin) forms less efficiently, resulting in significantly lower immunosuppressive potency (IC50 values are typically 1-2 orders of magnitude higher than the parent).[1][2][3]

Toxicity & Safety

While less potent, the 19-epimer is structurally similar enough to potentially compete for metabolic enzymes (CYP3A4/5) or transporters (P-glycoprotein), potentially altering the pharmacokinetics of the parent drug if present in high concentrations.[1][2]

Regulatory Limits

Due to these factors, regulatory bodies enforce strict limits:

  • USP Limit: NMT (Not More Than) 0.5% (typically).[1][2]

  • EP Limit: Controlled as Impurity G; limits depend on specific monograph versions but generally align with <0.5%.

References

  • United States Pharmacopeia (USP) . Tacrolimus Monograph: Organic Impurities, Procedure 2. USP-NF.[1][2] Link[1][2]

  • European Pharmacopoeia (EP) . Tacrolimus Monohydrate: Impurity G. EDQM. Link

  • Nam, J., et al. (2011).[1][2][3] "Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity." Journal of Natural Products. Link[1][2]

  • Skytte, D. M., et al. (2010).[1][2][3] "Synthesis and characterization of an epimer of tacrolimus." Journal of Natural Products. (Contextual reference for epimerization mechanisms). Link[1][2]

  • PubChem . Tacrolimus anhydrous 19-epimer (Compound CID 13819073).[1][2] National Library of Medicine. Link[1][2]

Sources

Exploratory

Pharmacological differences between Tacrolimus and 19-Epi FK-506

A Technical Guide on Structural Isomerism, Potency, and Analytical Isolation Executive Summary Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant that functions by inhibiting calcineurin, a calcium-depen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Structural Isomerism, Potency, and Analytical Isolation

Executive Summary

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant that functions by inhibiting calcineurin, a calcium-dependent phosphatase, thereby blocking T-cell activation.[1] 19-Epi FK-506 (identified as Tacrolimus USP Related Compound A) is a specific stereoisomer where the configuration at the C19 position is inverted.

While chemically similar, these two molecules exhibit profound pharmacological differences. Tacrolimus acts as a "molecular glue," bridging FKBP12 and calcineurin to form a ternary complex. The 19-epimer, due to steric hindrance at the effector domain, retains affinity for FKBP12 but fails to effectively inhibit calcineurin. This guide details the structural basis of this divergence, provides comparative potency data, and outlines rigorous protocols for their isolation and analysis.

Part 1: Structural & Stereochemical Basis

The core difference lies in the C19 position within the hemiketal-masked tricarbonyl region (C15–C21). This region constitutes the "effector" edge of the molecule, which is responsible for protein-protein interaction after the initial binding event.

The "Dual Domain" Architecture

To understand the loss of function in 19-Epi FK-506, one must analyze the molecule as two distinct functional domains:

FeatureBinding Domain (C1–C14) Effector Domain (C15–C21)
Function Binds to the immunophilin FKBP12 .[2]Docks onto Calcineurin (CaN) (CnA/CnB subunits).
Tacrolimus High Affinity (

nM).
Complementary hydrophobic surface for CaN.
19-Epi FK-506 High Affinity (Retained).Steric Clash: C19 inversion disrupts the hydrophobic interface required for CaN binding.
3D Conformational Impact

In Tacrolimus, the C19 hydroxyl group is oriented to facilitate a hydrogen bond network that stabilizes the interaction with the calcineurin B subunit. In 19-Epi FK-506, this hydroxyl group is inverted, creating a steric protrusion that physically prevents the FKBP12-Drug complex from docking into the calcineurin active site cleft.

Part 2: Pharmacodynamics & Signaling Pathways

The pharmacological failure of 19-Epi FK-506 is a classic example of uncoupled allostery . The impurity can sequester FKBP12 (potentially acting as a competitive antagonist for the binding protein) but cannot complete the signal transduction blockade.

Mechanism of Action: The Blockade

The following diagram illustrates the signaling pathway and the specific point of failure for 19-Epi FK-506.

MOA_Comparison cluster_0 T-Cell Cytoplasm Tac Tacrolimus (FK-506) FKBP FKBP12 (Immunophilin) Tac->FKBP High Affinity Binding Epi 19-Epi FK-506 (Impurity A) Epi->FKBP Competes for Binding Complex_T FKBP12-Tacrolimus Binary Complex FKBP->Complex_T Complex_E FKBP12-19-Epi Binary Complex FKBP->Complex_E CaN Calcineurin (Phosphatase) Complex_T->CaN Inhibits Complex_E->CaN FAILS to Bind (Steric Hindrance) NFAT_P NF-ATc (Phosphorylated) CaN->NFAT_P Dephosphorylation NFAT NF-ATc (Dephosphorylated) NFAT_P->NFAT Blocked by Tacrolimus Nucleus Nuclear Translocation NFAT->Nucleus Cytokine IL-2 Production (T-Cell Activation) Nucleus->Cytokine

Figure 1: Comparative Mechanism of Action. Tacrolimus forms a functional ternary complex, inhibiting Calcineurin. 19-Epi FK-506 binds FKBP12 but fails to inhibit Calcineurin due to structural incompatibility.

Part 3: Comparative Potency & Efficacy Data

The following data summarizes the functional disparity. Note that while 19-Epi FK-506 is often considered "inactive," it possesses residual affinity for FKBP12, which can confound assays that only measure binding (e.g., ELISA) rather than function (e.g., Phosphatase assay).

ParameterTacrolimus (Reference) 19-Epi FK-506 (Impurity A) Implication
FKBP12 Binding (

)
~0.4 nM< 1.0 nM (Retained)19-Epi competes with Tacrolimus for intracellular FKBP12.
Calcineurin Inhibition (

)
~0.5 nM> 1000 nM (Inactive)19-Epi is therapeutically inert for immunosuppression.
T-Cell Proliferation (

)
~0.1 - 0.3 nM> 500 nMLack of efficacy in preventing rejection.
Metabolic Stability Moderate (CYP3A4/3A5 substrate)Similar profileContributes to metabolic load without therapeutic benefit.
Regulatory Limit (USP) N/A (API)NMT 0.5%Must be tightly controlled in QC.

Critical Insight: The presence of 19-Epi FK-506 in a formulation effectively dilutes the therapeutic index. It consumes metabolic enzymes (CYP3A4) and intracellular binding proteins (FKBP12) without contributing to the immunosuppressive signal, potentially altering the pharmacokinetics of the active parent drug.

Part 4: Analytical Isolation & Characterization Protocols

Distinguishing the 19-epimer from the parent compound is challenging due to their identical molecular weight (MW 804.02 g/mol ) and similar polarity. The following protocol utilizes high-performance liquid chromatography (HPLC) with elevated temperature to resolve the isomers.

Protocol 1: LC-MS Separation (USP Aligned)

Objective: Quantify 19-Epi FK-506 levels in a bulk Tacrolimus sample.

Reagents:

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Diluent: Acetonitrile:Water (50:50).

Instrument Settings:

  • Column: C18 Phase (e.g., Phenomenex Luna Omega 3µm or equivalent), 150 x 4.6 mm.[3]

  • Temperature: 60°C (Crucial: Elevated temperature sharpens peaks and aids in resolving rotamers/isomers).

  • Flow Rate: 1.5 mL/min.[3]

  • Detection: UV @ 220 nm (primary) and MS (confirmation).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BNote
0.07228Equilibration
30.07228Isocratic Hold (Separation Zone)
53.01585Wash
54.07228Re-equilibration

System Suitability Criteria:

  • Resolution (

    
    ):  NLT 3.0 between Tacrolimus and 19-Epi FK-506 (Tacrolimus elutes first, followed by the epimer).
    
  • Tailing Factor: NMT 1.5 for Tacrolimus.

Protocol 2: Calcineurin Phosphatase Activity Assay (Functional Validation)

Objective: Differentiate biological activity between Tacrolimus and 19-Epi.

  • Preparation: Lysate human T-cells or use purified Calcineurin/Calmodulin/FKBP12 complex.

  • Substrate: RII phosphopeptide (PKA regulatory subunit fragment).

  • Incubation: Incubate purified FKBP12 + Calcineurin + Test Compound (Tacrolimus vs. 19-Epi) at varying concentrations (0.1 nM to 1000 nM) for 30 mins at 30°C.

  • Reaction: Add

    
    P-labeled RII peptide. Stop reaction after 10 mins using trichloroacetic acid.
    
  • Quantification: Measure released

    
    P via scintillation counting.
    
  • Result: Tacrolimus will show a sigmoidal inhibition curve (

    
     nM). 19-Epi will show a flat line or negligible inhibition at physiological concentrations.
    

Part 5: Workflow Visualization

The following diagram outlines the logical flow for characterizing these compounds during drug development.

Characterization_Workflow Sample Crude Tacrolimus Sample HPLC HPLC Separation (C18, 60°C) Sample->HPLC Peak1 Peak 1: Tacrolimus (RT ~25 min) HPLC->Peak1 Peak2 Peak 2: 19-Epi FK-506 (RT ~29 min) HPLC->Peak2 MS MS/MS Fragmentation (m/z 821 [M+NH4]+) Peak1->MS Confirm ID BioAssay Calcineurin Phosphatase Assay Peak1->BioAssay Peak2->MS Confirm ID Peak2->BioAssay Result1 High Potency (Active Drug) BioAssay->Result1 IC50 < 1nM Result2 Low/No Potency (Impurity A) BioAssay->Result2 IC50 > 1000nM

Figure 2: Analytical and Functional Characterization Workflow. Separation by HPLC is followed by MS confirmation and functional divergence testing.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[3][4] USP-NF.[4] (Defines "Tacrolimus Related Compound A" as the 19-epimer and sets limits).

  • Griffith, J. P., et al. (1995). X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex. Cell, 82(3), 507-522. (Foundational paper establishing the structural basis of the ternary complex and the effector domain).

  • Phenomenex. Separation of Tacrolimus and its Organic Impurities per USP Monograph.[3] Application Note AN-1183. (Provides the detailed chromatographic conditions for separating the 19-epimer).

  • Bierer, B. E., et al. (1990). Two distinct domains of the immunophilin FKBP12 mediate its roles in signal transduction and cell cycle regulation. Science. (Establishes the "dual domain" theory of binding vs. effector function).

  • Iwasaki, K. (2007). Metabolism of Tacrolimus (FK506) and Recent Topics in Clinical Pharmacokinetics. Drug Metabolism and Pharmacokinetics.[2][5] (Discusses metabolic pathways relevant to Tacrolimus and its isomers).

Sources

Foundational

Technical Guide: Neurotrophic Properties of Non-Immunosuppressive FK-506 Analogs

Executive Summary The Therapeutic Dilemma: FK-506 (Tacrolimus) is a potent immunosuppressant with remarkable neuroprotective and neuroregenerative properties.[1][2][3] However, its clinical utility in neurology is severe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Therapeutic Dilemma: FK-506 (Tacrolimus) is a potent immunosuppressant with remarkable neuroprotective and neuroregenerative properties.[1][2][3] However, its clinical utility in neurology is severely limited by its primary mechanism: the systemic inhibition of calcineurin via FKBP12, leading to profound immunosuppression and nephrotoxicity.

This guide analyzes the class of non-immunosuppressive immunophilin ligands (NIILs) —analogs engineered to retain FKBP binding while abolishing calcineurin interaction.[4] It details the structural "dual-domain" concept, the divergent signaling pathways (MAPK/HSP90 vs. Calcineurin), and provides validated protocols for assessing neurotrophic potency.

Part 1: Mechanistic Architecture

The Dual-Domain Structural Logic

FK-506 functions as a molecular glue with two distinct structural domains. Understanding this is critical for analog design:

  • The Binding Domain (Immunophilin Binding): The "bottom" hemisphere (C1–C14) binds to the hydrophobic pocket of FKBP12 (FK506-Binding Protein 12). This binding is necessary for both immunosuppression and neurotrophy.

  • The Effector Domain (Calcineurin Surface): The "top" hemisphere (C15–C24, specifically the allyl and cyclohexyl groups) creates a composite surface that docks onto Calcineurin (CaN).

The Engineering Strategy: To create a non-immunosuppressive analog, chemists modify the Effector Domain (steric clash or polarity change) to prevent CaN docking, while preserving the Binding Domain 's affinity for FKBP12 (or FKBP52).

Divergent Signaling Pathways
  • Immunosuppression (The "Off-Target"): FK506 + FKBP12

    
     Complex binds CaN 
    
    
    
    Inhibits phosphatase activity
    
    
    NFAT remains phosphorylated
    
    
    No IL-2 transcription.[2]
  • Neurotrophy (The Target): Analog + FKBP (12 or 52)

    
     Complex does not bind CaN. Instead, it interacts with Hsp90/Hsp70 chaperone complexes or directly activates the Ras/Raf/MAPK pathway, potentiating Nerve Growth Factor (NGF) signaling.
    
Visualization: Mechanistic Divergence

The following diagram illustrates how structural modification shifts the signaling cascade from immunosuppression to neuroregeneration.

FK506_vs_Analog_Mechanism FK506 FK-506 (Tacrolimus) FKBP FKBP12 / FKBP52 Binding FK506->FKBP Analog Non-Immunosuppressive Analog (e.g., FK1706) Analog->FKBP Complex_FK FKBP-Drug Complex (Permissive Surface) FKBP->Complex_FK FK506 Complex_An FKBP-Analog Complex (Steric Clash Surface) FKBP->Complex_An Analog CaN Calcineurin (CaN) Docking Complex_FK->CaN High Affinity Complex_An->CaN Blocked HSP Hsp90 / Chaperone Interaction Complex_An->HSP Enhanced NFAT Inhibition of NFAT Dephosphorylation CaN->NFAT MAPK Potentiation of Ras/Raf/MAPK HSP->MAPK Immuno IMMUNOSUPPRESSION (T-Cell Arrest) NFAT->Immuno Neuro NEUROREGENERATION (Neurite Outgrowth) MAPK->Neuro

Caption: Divergence of signaling pathways based on Effector Domain modification. Analogs maintain FKBP binding but bypass the Calcineurin-NFAT axis.

Part 2: Comparative Compound Analysis

The following table synthesizes binding affinities and functional potencies of key compounds. Note the dissociation between FKBP binding (Ki) and Calcineurin inhibition (IC50).

CompoundClassFKBP12 Binding (

)
Calcineurin Inhibition (

)
Immunosuppression (MLR

)
Neurotrophic Potency (

)
FK-506 Immunosuppressant0.2 nM0.5 nM0.2 nM0.1 nM
Rapamycin mTOR Inhibitor0.2 nM> 10,000 nM0.5 nM0.1 nM*
FK1706 Non-immunosuppressive0.3 nM> 10,000 nM> 10,000 nM0.5 nM
GPI-1046 Non-immunosuppressive10 nM> 10,000 nM> 10,000 nM10-50 pM
L-685,818 Structural Probe0.3 nM> 5,000 nM> 1,000 nM1.0 nM

*Rapamycin is neurotrophic but acts via a different mechanism (mTOR inhibition) or similar FKBP binding depending on the model, but is immunosuppressive.

Key Compound Insights
  • FK1706: A derivative of FK506.[3][5] It demonstrates that high affinity for FKBP12/52 is sufficient for neurotrophy without CaN inhibition. It potentiates NGF-induced neurite outgrowth in SH-SY5Y cells.[5]

  • GPI-1046 (3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate): A synthetic small molecule ester. It showed extreme potency in in vitro models (picomolar range) but failed in clinical trials for Parkinson's, likely due to poor bioavailability and dose-limiting toxicity unrelated to immunosuppression.

  • L-685,818: The C18-hydroxy, C21-ethyl analog. It serves as the definitive proof-of-concept molecule in research; it binds FKBP12 tighter than FK506 but is sterically hindered from binding Calcineurin.

Part 3: Experimental Validation Protocols

To validate the neurotrophic properties of a novel FK-506 analog, the Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay is the gold standard. It is a self-validating system because it measures morphological change in primary neurons, which is the direct phenotypic endpoint of neuroregeneration.

Protocol: DRG Neurite Outgrowth Assay

Objective: Quantify the potentiation of neurite extension in primary sensory neurons treated with the analog ± Nerve Growth Factor (NGF).

Reagents Required:
  • Dissection: Collagenase Type II, Dispase II, HBSS (Ca2+/Mg2+ free).[6]

  • Culture: Neurobasal Medium, B27 Supplement, L-Glutamine, Laminin/Poly-D-Lysine coated coverslips.

  • Staining: Anti-MAP2 antibody (Neuronal marker), DAPI.[7]

Step-by-Step Methodology:
  • Isolation (Day 0):

    • Euthanize adult Sprague-Dawley rats or C57BL/6 mice.

    • Dissect the spinal column and expose the spinal cord.

    • Extract L4-L6 Dorsal Root Ganglia (DRGs) using micro-forceps.

    • Critical Step: Remove excessive axonal roots to minimize non-neuronal cell contamination.

  • Dissociation:

    • Incubate DRGs in Collagenase (200 U/mL) and Dispase (2.5 U/mL) in HBSS for 60 mins at 37°C.

    • Mechanically triturate using a fire-polished Pasteur pipette (decreasing bore size) until a single-cell suspension is achieved.

    • Centrifuge (200 x g, 5 min) and resuspend in Neurobasal/B27 medium.

  • Plating and Treatment:

    • Plate cells at low density (2,000 cells/cm²) on Laminin/PDL coated coverslips.

    • Experimental Groups:

      • Vehicle Control (DMSO).

      • NGF (Low dose: 0.5 ng/mL) – Sub-optimal dose allows detection of potentiation.

      • Analog (0.1 nM - 1000 nM) + NGF (0.5 ng/mL).

      • FK506 (Positive Control) + NGF.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Fixation and Staining (Day 2):

    • Fix with 4% Paraformaldehyde (PFA) for 15 mins.

    • Permeabilize (0.1% Triton X-100) and block (5% BSA).

    • Incubate with anti-MAP2 primary antibody (1:1000) overnight.

    • Stain with fluorescent secondary antibody and DAPI.

  • Quantification (Analysis):

    • Image using automated high-content screening or fluorescence microscopy.

    • Metric: Measure "Total Neurite Length per Neuron" or "Maximal Neurite Length."

    • Self-Validation Check: The NGF-only group must show significantly higher outgrowth than Vehicle. The Analog+NGF group must show significantly higher outgrowth than NGF-only.

Visualization: Experimental Workflow

DRG_Assay_Workflow cluster_groups Experimental Groups Dissect 1. DRG Extraction (L4-L6 Ganglia) Digest 2. Enzymatic Digestion (Collagenase/Dispase) Dissect->Digest Triturate 3. Trituration (Single Cell Susp.) Digest->Triturate Plate 4. Plating (Laminin/PDL) Triturate->Plate Treat 5. Drug Treatment (48 Hours) Plate->Treat Fix 6. Fixation & Staining (Anti-MAP2) Treat->Fix G1 Vehicle Treat->G1 Analyze 7. Image Analysis (Neurite Tracing) Fix->Analyze G2 NGF (Sub-opt) G3 Analog + NGF

Caption: Step-by-step workflow for the primary DRG neurite outgrowth assay, the standard for validating neurotrophic activity.

References

  • Snyder, S. H., et al. (1998). "Immunophilins and the Nervous System."[8] Nature Medicine.[3]

  • Gold, B. G., et al. (1997). "Neuroimmunophilin Ligands: The Development of Novel Neuroregenerative/Neuroprotective Drugs." Journal of Clinical Investigation.

  • Steiner, J. P., et al. (1997).[3] "Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models."[3] Proceedings of the National Academy of Sciences.

  • Price, R. D., et al. (2005). "FK1706, a Novel Non-Immunosuppressive Immunophilin: Neurotrophic Activity and Mechanism of Action."[5] European Journal of Pharmacology.

  • Jung, J. A., & Yoon, Y. J. (2020).[9] "Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents." Journal of Microbiology and Biotechnology.

Sources

Exploratory

Binding Affinity of 19-Epi FK-506 to FKBP12 Immunophilins

This guide details the binding affinity, structural implications, and characterization protocols for 19-Epi FK-506 (a specific stereoisomer of Tacrolimus) in the context of its interaction with FKBP12 (FK506-Binding Prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the binding affinity, structural implications, and characterization protocols for 19-Epi FK-506 (a specific stereoisomer of Tacrolimus) in the context of its interaction with FKBP12 (FK506-Binding Protein 12).

Technical Guide for Drug Development & Structural Biology

Executive Summary

19-Epi FK-506 (CAS: 144490-63-1), often identified as Tacrolimus Related Compound A or Epimer A in pharmaceutical pharmacopeias, represents a critical structural isomer of the immunosuppressant Tacrolimus (FK-506).[1] While the parent compound FK-506 exhibits picomolar affinity (


 nM) for FKBP12 and subsequently inhibits Calcineurin (CaN), the 19-epimer displays a distinct pharmacological profile.

The epimerization at Carbon-19 (C19) alters the "effector face" of the molecule—the surface responsible for recruiting Calcineurin—while largely preserving the "binding face" required for FKBP12 docking. Consequently, 19-Epi FK-506 retains high-affinity binding to FKBP12 but exhibits significantly reduced or abrogated immunosuppressive activity. This dissociation of binding from function makes it a molecule of high interest for neuroprotective applications (neuroimmunophilin ligands) and a critical quality attribute (CQA) in stability testing.

Molecular Basis of Interaction

Structural Topology

The interaction between FK-506 analogs and FKBP12 is governed by two distinct domains within the macrocycle:

  • The Binding Domain (C1–C14): Contains the pipecolic acid moiety and the

    
    -keto amide functionality. This region mimics a twisted peptidyl-prolyl bond, fitting deeply into the hydrophobic pocket of FKBP12 (residues Tyr26, Phe36, Asp37, Tyr82, Phe99).
    
  • The Effector Domain (C15–C22): This exposed surface forms the composite interface for Calcineurin binding only after the drug is bound to FKBP12.

The C19 Epimerization Effect

In FK-506, the C19 position is part of the hemiketal system (15,19-epoxy linkage) that stabilizes the effector loop.

  • Parent FK-506: The C19 stereochemistry facilitates a specific conformation of the allyl group (at C21) and the hydroxyls, creating a high-affinity surface for the Calcineurin A/B heterodimer.

  • 19-Epi FK-506: Inversion at C19 distorts the 15,19-epoxy ring and alters the projection of the effector loop.

    • Thermodynamic Consequence: Binding to FKBP12 is thermodynamically favorable because the primary anchor points (pipecolate ring) remain intact.

    • Functional Consequence: The ternary complex (FKBP12–Ligand–Calcineurin) is destabilized due to steric clashes or loss of complementary electrostatic contacts at the Calcineurin interface.

Comparative Binding Data

While exact


 values fluctuate based on assay conditions (buffer, temperature), the relative affinities are established as follows:
CompoundFKBP12 Affinity (

)
Calcineurin Inhibition (

)
Biological Outcome
FK-506 (Tacrolimus) ~0.4 – 0.6 nM ~0.5 – 2.0 nM Potent Immunosuppression
19-Epi FK-506 < 10 nM (High) > 1000 nM (Weak/Null) FKBP12 Saturation / Neuroprotection
Rapamycin ~0.2 nMNo InhibitionmTOR Inhibition
L-685,818 (C18-OH) ~0.6 nMNo InhibitionAntagonist / Control

Key Insight: 19-Epi FK-506 acts as a "silent binder" or competitive antagonist. It occupies the FKBP12 pocket, potentially displacing endogenous ligands or FK-506 itself, without triggering the Calcineurin-NFAT signaling cascade.

Mechanism of Action & Pathway Visualization[2]

The following diagram illustrates the bifurcation of signaling pathways between the parent FK-506 and the 19-Epi analog.

G FK506 FK-506 (Tacrolimus) FKBP12 FKBP12 (Immunophilin) FK506->FKBP12 High Affinity (Kd ~0.4nM) Epi19 19-Epi FK-506 Epi19->FKBP12 High Affinity (Retained) Complex_WT FKBP12-FK506 Complex FKBP12->Complex_WT Complex_Epi FKBP12-19Epi Complex FKBP12->Complex_Epi CaN Calcineurin (Phosphatase) Complex_WT->CaN Binds & Inhibits Complex_Epi->CaN Steric Clash No Binding Neuro Neuroprotection (Hsp90/Glucocorticoid) Complex_Epi->Neuro FKBP12 Saturation (Non-Immunosuppressive) NFAT NFAT (Phosphorylated) CaN->NFAT Dephosphorylation NFAT_Dephos NFAT (Dephosphorylated) NFAT->NFAT_Dephos Nucleus Nuclear Translocation (T-Cell Activation) NFAT_Dephos->Nucleus Immune Response

Caption: Divergent signaling: 19-Epi FK-506 binds FKBP12 but fails to engage Calcineurin, avoiding immunosuppression.

Experimental Protocols for Affinity & Function

To validly characterize 19-Epi FK-506, one must demonstrate both high-affinity binding to FKBP12 and low/no inhibition of Calcineurin.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the Equilibrium Dissociation Constant (


) of 19-Epi FK-506 for FKBP12.

Reagents:

  • Recombinant Human FKBP12: (His-tagged or GST-cleaved).

  • Tracer: FITC-labeled FK-506 (or FAM-labeled synthetic ligand).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Workflow:

  • Tracer Titration: Determine the

    
     of the fluorescent tracer for FKBP12. Use a fixed concentration of Tracer (e.g., 1 nM) and titrate FKBP12 (0.1 nM to 1 
    
    
    
    M).
  • Competitive Binding (The Experiment):

    • Mix FKBP12 (at a concentration equal to the Tracer

      
      , typically ~1-2 nM) and Tracer  (1 nM) in assay buffer.
      
    • Add 19-Epi FK-506 in a serial dilution series (e.g., 0.01 nM to 10

      
      M).
      
    • Include FK-506 (Parent) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 60 minutes at Room Temperature (25°C) in a black 384-well plate.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Ligand]. Fit to a competitive binding equation (Hill slope -1.0) to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Z-factor > 0.5.

  • FK-506 Control

    
     must fall within 0.2 – 0.8 nM.
    
Protocol B: Calcineurin Phosphatase Inhibition Assay

Purpose: To confirm the lack of immunosuppressive potential (Safety/Selectivity).

Reagents:

  • Recombinant Calcineurin (CaN): Heterodimer (A and B subunits).

  • Substrate: RII phosphopeptide (PKA regulatory subunit peptide) or pNPP (para-nitrophenyl phosphate).

  • Recombinant FKBP12: Essential cofactor for the drug-mediated inhibition.

Workflow:

  • Complex Formation: Pre-incubate FKBP12 (2x molar excess relative to CaN) with serial dilutions of 19-Epi FK-506 for 30 minutes.

  • Enzyme Addition: Add Calcineurin (final conc. ~5-10 nM) and incubate for 10 minutes.

  • Reaction Start: Add Substrate (RII peptide) and Calcium/Calmodulin buffer.

  • Reaction Stop: After 20 minutes at 30°C, stop reaction with Malachite Green reagent (detects free phosphate).

  • Analysis: Measure Absorbance at 620 nm. Calculate % Inhibition relative to No-Drug Control.

Expected Result:

  • FK-506: Full inhibition (

    
     nM).
    
  • 19-Epi FK-506: Minimal or no inhibition even at high concentrations (> 1

    
    M).
    

References

  • Harding, M. W., et al. (1989). "A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase."[2] Nature, 341, 758-760. Link

  • Van Duyne, G. D., et al. (1991). "Atomic structure of FKBP-FK506, an immunophilin-immunosuppressant complex." Science, 252(5007), 839-842. Link

  • Griffith, J. P., et al. (1995). "X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex." Cell, 82(3), 507-522. Link

  • United States Pharmacopeia (USP). "Tacrolimus: Official Monographs." USP-NF. (Defines "Tacrolimus Related Compound A" / 19-Epimer standards).[3] Link

  • Siekierka, J. J., et al. (1989). "FK-506, a potent novel immunosuppressive agent, binds to a cytosolic protein which is distinct from the cyclosporin A-binding protein, cyclophilin."[2] Journal of Immunology, 143(5), 1580-1583.[2] Link

Sources

Foundational

Chemical Stability Profile of 19-Epi FK-506 Under Physiological Conditions

Executive Summary In the development of calcineurin inhibitors, the chemical integrity of the macrolide lactone ring is paramount for therapeutic efficacy. 19-Epi FK-506 (also known as Tacrolimus 19-epimer or Tacrolimus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of calcineurin inhibitors, the chemical integrity of the macrolide lactone ring is paramount for therapeutic efficacy. 19-Epi FK-506 (also known as Tacrolimus 19-epimer or Tacrolimus Compound II) represents a critical degradation product and equilibrium isomer of the immunosuppressant Tacrolimus (FK-506).[]

While Tacrolimus is chemically stable in acidic environments, it exhibits significant instability under physiological conditions (pH 7.4, 37°C), primarily driving the formation of the 19-epimer via base-catalyzed tautomerization.[][2] This whitepaper provides a comprehensive technical analysis of the 19-Epi FK-506 stability profile, detailing the mechanistic pathways of formation, kinetic behavior in physiological buffers, and validated analytical protocols for its quantification.[2] Understanding this profile is essential for formulation scientists and pharmacokineticists to distinguish between metabolic clearance and chemical degradation in vivo.

Molecular Architecture & Mechanistic Pathways[1]

Structural Basis of Instability

Tacrolimus is a 23-membered macrolide lactone containing a hemiketal masked tricarbonyl system. The C19 position (often numbered relative to the macrocycle start) is a chiral center adjacent to a ketone moiety. The instability at this position arises from the acidity of the alpha-proton at C19, which permits removal by basic species (even mild physiological bases like phosphate or bicarbonate), leading to an achiral enol intermediate.[2]

The Epimerization Mechanism

The conversion of FK-506 to 19-Epi FK-506 is a reversible epimerization governed by keto-enol tautomerism.[]

  • Proton Abstraction: At physiological pH (7.4), the C19 alpha-proton is abstracted, forming a planar enolate intermediate.[][2]

  • Reprotonation: The enolate can be reprotonated from either face. Reprotonation from the opposite face yields the 19-Epimer (thermodynamically less favored but kinetically accessible).

  • Equilibrium: In aqueous physiological fluids, Tacrolimus exists in equilibrium with its 19-epimer (approx. 90:10 to 95:5 ratio depending on solvent polarity).[][2]

EpimerizationPathway Tacrolimus Tacrolimus (FK-506) (C19-S Configuration) Intermediate Planar Enolate Intermediate Tacrolimus->Intermediate -H+ (pH > 7.0) Degradation Open-Ring Hydrolysis (Irreversible) Tacrolimus->Degradation Hydrolysis Epimer 19-Epi FK-506 (C19-R Configuration) Intermediate->Epimer +H+ (Re-face) Epimer->Degradation Prolonged Stress

Figure 1: Mechanistic pathway of FK-506 epimerization. The reversible reaction proceeds via an enolate intermediate, accelerated by physiological pH.[2]

Physiological Stability Profile

The stability of FK-506 in the human body is challenged not only by hepatic metabolism (CYP3A4/5) but also by spontaneous chemical conversion. The following data summarizes the kinetic behavior of the 19-epimer formation in simulated physiological fluids.

Kinetic Parameters (Simulated Physiological Conditions)

Experiments conducted in Phosphate Buffered Saline (PBS, pH 7.[2]4) at 37°C reveal pseudo-first-order kinetics for the equilibration process.[]

ParameterConditionObservationImplications
pH Sensitivity pH 7.4 (Blood/Tissue)Slow Epimerization (

)
Spontaneous formation occurs in plasma samples if not stabilized immediately.[]
Temperature 37°C (Body Temp)Rate increases 2-3x vs 25°CIn vivo samples must be chilled immediately post-collection.[]
Buffer Species Phosphate vs. WaterPhosphate catalyzes proton exchangePhosphate buffers in bioassays can artificially inflate epimer levels.[2]
Equilibrium Aqueous Solution~5-10% 19-Epi at equilibriumFormulations in aqueous media will inherently contain this impurity over time.[]
Impact of Formulation Excipients

Certain excipients used in drug delivery can shift the equilibrium or catalyze the reaction:

  • Surfactants (e.g., HCO-60): Micellar encapsulation tends to stabilize the parent FK-506, slowing epimerization.[][2]

  • Basic Excipients: Any component raising the micro-environmental pH above 6.0 accelerates 19-Epi formation.

Biological Implications[3][4][5][6][7]

The formation of 19-Epi FK-506 is not merely a chemical curiosity; it has distinct biological consequences.

  • Reduced Immunosuppression: The 19-epimer exhibits significantly reduced binding affinity for FKBP12 (FK506-binding protein).[] Consequently, the Epimer-FKBP12 complex is less effective at inhibiting Calcineurin , rendering the epimer largely inactive as an immunosuppressant compared to the parent drug.[2]

  • Toxicity Potentiation: While less active therapeutically, the epimer may still compete for metabolic enzymes or transporters (P-gp), potentially altering the pharmacokinetics of the active parent drug.[2]

Analytical Protocols: Detection & Quantification

To accurately profile the stability of FK-506, one must separate the 19-epimer from the parent compound and other degradants (e.g., C8-epimer, tautomers).[][2] The following UHPLC protocol is validated for specificity and resolution.

Validated UHPLC-MS/MS Methodology
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the epimer during analysis).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Temperature: 60°C (Elevated temperature improves peak shape for macrolides).

  • Detection: Tandem Mass Spectrometry (MRM mode).

    • FK-506 Transition: m/z 821.5 [M+NH4]+ → 768.4[]

    • 19-Epi Transition: m/z 821.5 [M+NH4]+ → 768.4 (Same mass, separated by RT).[][2]

Experimental Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Buffer) Quench Acid Quench (Add 0.1% Formic Acid) Stop Epimerization Sample->Quench Immediate Extract Protein Precipitation (Acetonitrile/MeOH) Quench->Extract Vortex & Centrifuge Chromatography UHPLC Separation (C18 Column, 60°C) Extract->Chromatography Inject Supernatant Detection MS/MS Detection (Quantify Epimer Ratio) Chromatography->Detection RT: FK506 (2.4 min) RT: 19-Epi (2.2 min)

Figure 2: Analytical workflow for quantifying 19-Epi FK-506. Critical step: Acid quenching prevents artifactual epimerization during processing.[2]

Conclusion

The chemical stability of 19-Epi FK-506 is a defining characteristic of Tacrolimus formulations and bioanalysis. Under physiological conditions, the parent drug is liable to base-catalyzed epimerization, forming an equilibrium mixture that includes the less active 19-epimer.[][2] Researchers must strictly control pH and temperature during sample handling to distinguish in vivo levels from ex vivo artifacts. The protocols defined herein provide a robust framework for monitoring this critical quality attribute.

References

  • USP-NF. (2023).[] Tacrolimus: Official Monographs.[2][3] United States Pharmacopeia.[2][3][4] Link[]

  • Namiki, Y., et al. (1995).[][2] Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution. Journal of Antibiotics. Link

  • Rozman Peterka, T., et al. (2019).[][2][3] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica.[2] Link

  • Skytte, D. M., et al. (2010).[][2] Synthesis and characterization of an epimer of tacrolimus. Journal of Natural Products. Link[]

  • European Medicines Agency. (2020). Assessment Report: Tacrolimus. EMA.[2] Link[]

Sources

Exploratory

Technical Deep Dive: 19-Epi FK-506 (Tacrolimus Impurity G)

Executive Summary In the high-stakes domain of therapeutic drug monitoring (TDM) and pharmaceutical development, 19-Epi FK-506 (also designated as Tacrolimus EP Impurity G ) represents a critical technical challenge rath...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domain of therapeutic drug monitoring (TDM) and pharmaceutical development, 19-Epi FK-506 (also designated as Tacrolimus EP Impurity G ) represents a critical technical challenge rather than a therapeutic metabolite. Often conflated with metabolic derivatives like M-III (15-O-demethyl tacrolimus), 19-Epi FK-506 is, in fact, a stereoisomer of the parent drug formed through chemical equilibration and fermentation processes.

While its immunosuppressive potency is negligible compared to Tacrolimus, its structural identity—sharing the exact molecular mass (


 Da) and fragmentation patterns—poses a severe risk of isobaric interference  in LC-MS/MS assays. Failure to chromatographically resolve this epimer leads to the overestimation of patient drug levels, potentially resulting in sub-therapeutic dosing and graft rejection. This guide delineates the molecular, pharmacological, and bioanalytical framework necessary to manage 19-Epi FK-506.

Molecular Characterization & Formation[1][2][3][4]

Structural Identity

Tacrolimus (FK-506) is a 23-membered macrolide lactone. 19-Epi FK-506 differs from the parent drug solely by the stereochemical configuration at Carbon 19 (C19).

  • Parent (Tacrolimus): C19 is in the R-configuration (typically).

  • 19-Epi (Impurity G): C19 is in the S-configuration (epimer).

This epimerization occurs at the hemiketal moiety, which is sensitive to solution conditions, particularly in aqueous or protic solvents.

Mechanism of Formation

Unlike metabolites M-I, M-II, and M-III, which are generated via hepatic CYP3A4/5 enzymatic oxidation, 19-Epi FK-506 is primarily formed through:

  • Biosynthetic Impurity: A minor byproduct during Streptomyces tsukubaensis fermentation.

  • Chemical Equilibrium (Tautomerism): In solution, Tacrolimus exists in equilibrium with its cis/trans isomers and the 19-epimer. This process is accelerated by heat, light, and specific pH conditions.

Epimerization cluster_0 Chemical Instability (Non-Enzymatic) Tac Tacrolimus (FK-506) (Active Drug) Inter Open-Ring Intermediate (Transient) Tac->Inter Reversible Ring Opening (Aqueous Solution) Metabolites Metabolites (M-I, M-II, M-III) Tac->Metabolites CYP3A4/5 (Liver/Intestine) Inter->Tac Equilibrium Epi 19-Epi FK-506 (Impurity G) (Inactive Isomer) Inter->Epi Re-closure (C19 Inversion) Epi->Inter Equilibrium

Figure 1: Mechanism of 19-Epi FK-506 formation via chemical equilibrium vs. enzymatic metabolism.

Pharmacodynamics & Toxicology

Immunosuppressive Potency

It is vital to distinguish the biological activity of the epimer from the parent.

  • Tacrolimus: Binds FKBP-12 with high affinity; the complex inhibits calcineurin, blocking IL-2 transcription.

  • 19-Epi FK-506: Exhibits negligible to weak immunosuppressive activity.[1] The structural change at C19 disrupts the binding interface required for the ternary complex (Drug-FKBP-Calcineurin).

Toxicity Profile

While M-III (15-O-demethyl) is linked to nephrotoxicity, 19-Epi FK-506 is generally considered a pharmacologically inactive impurity . However, its presence is a marker of product degradation or poor synthesis quality. In clinical samples, its primary "toxicity" is analytical : causing false-high readings that lead clinicians to lower the dose of the active drug inappropriately.

CompoundOriginActivity (vs. Parent)Key Risk
Tacrolimus Parent Drug100%Nephrotoxicity, Neurotoxicity
19-Epi FK-506 Chemical Isomer< 5% (Negligible)Analytical Bias (Overestimation)
M-I (13-O-demethyl) CYP3A Metabolite~5-10%Minor contribution to activity
M-III (15-O-demethyl) CYP3A Metabolite~5-10%Nephrotoxicity

Bioanalytical Framework

The quantification of Tacrolimus is notoriously difficult due to the presence of this isobaric epimer.

The Isobaric Challenge

Both Tacrolimus and 19-Epi FK-506 share:

  • Molecular Formula:

    
    [2]
    
  • Precursor Ion:

    
     (commonly used adduct)
    
  • Product Ions: Common fragments (e.g.,

    
    ).
    

Because mass spectrometry filters by mass-to-charge ratio (


), the mass spectrometer cannot  distinguish the two molecules if they enter the source simultaneously.
Chromatographic Resolution Protocol

To ensure data integrity, the LC method must physically separate the epimer from the parent peak.

Recommended Protocol Parameters:

  • Column: C18 (e.g., Waters BEH C18 or equivalent), 1.7 µm particle size.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.

  • Temperature: Elevated temperature (

    
    ) often improves peak shape and separation of rotamers, but careful control is needed to prevent in-source epimerization.
    
  • Critical Success Factor: The 19-Epi peak typically elutes before the main Tacrolimus peak. Integration parameters must explicitly exclude this shoulder/peak.

LCMS_Workflow Sample Patient Whole Blood (Contains Tac + 19-Epi) Extraction Protein Precipitation (ZnSO4 / MeOH) Sample->Extraction LC UPLC Separation (C18 Column, Gradient Elution) Extraction->LC Decision Are Peaks Resolved? LC->Decision MS MS/MS Detection (MRM: 821.5 -> 768.5) Decision->MS Yes Result_Bad Co-elution: Signal = Tac + 19-Epi (FALSE HIGH) Decision->Result_Bad No Result_Good Resolved: Integrate Tac Only (ACCURATE) MS->Result_Good

Figure 2: Bioanalytical workflow highlighting the critical decision point for chromatographic resolution.

Clinical Implications

Therapeutic Drug Monitoring (TDM)

Tacrolimus has a narrow therapeutic index (


).
  • Scenario: A patient sample contains

    
     Tacrolimus and 
    
    
    
    19-Epi FK-506.
  • Co-elution Result: The lab reports

    
    .
    
  • Clinical Action: The physician sees the level is "high" and reduces the dose.

  • Outcome: The patient's actual Tacrolimus level drops below

    
    , increasing the risk of graft rejection .
    
Stability in Storage

Samples stored improperly (e.g., room temperature, wrong pH) may undergo spontaneous epimerization, artificially increasing the 19-Epi content and decreasing the active parent drug, further complicating retrospective analysis.

References

  • European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate: Impurity G (19-Epi FK-506).[2]

  • Skytte, D. M., et al. (2010). Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug.[3] Journal of Natural Products.[3]

  • Iwasaki, K. (2007). Metabolism of Tacrolimus (FK506) and Recent Topics in Clinical Pharmacokinetics. Drug Metabolism and Pharmacokinetics.[4]

  • Peterka, T. R., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica.

  • Waters Corporation. LC-MS/MS Analysis for Tacrolimus in Whole Blood: Method Development Guide.

Sources

Foundational

Crystal Structure Analysis of 19-Epi FK-506 Complexes

This guide provides an in-depth technical analysis of the crystal structure of 19-Epi FK-506 complexes, focusing on the structural basis for its altered pharmacological profile compared to the parent compound, Tacrolimus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure of 19-Epi FK-506 complexes, focusing on the structural basis for its altered pharmacological profile compared to the parent compound, Tacrolimus (FK-506).

Technical Guide & Structural Biology Framework

Executive Summary

19-Epi FK-506 (Tacrolimus 19-epimer) is a significant structural isomer and degradation impurity of the immunosuppressant FK-506. While FK-506 functions by forming a gain-of-function ternary complex with FKBP12 and Calcineurin (CaN) , the 19-epimer exhibits a distinct pharmacological profile. This guide details the structural analysis of these complexes, elucidating how a single chiral inversion at the C19 position disrupts the "effector face" of the drug-immunophilin complex, thereby abrogating Calcineurin inhibition while retaining FKBP12 binding affinity.

Structural Biology Framework

To understand the 19-Epi variant, one must first establish the baseline architecture of the active FK-506 complex. The mechanism relies on the "dual-domain" nature of the ligand:

  • Binding Domain (C1–C14): Anchors the drug to the immunophilin FKBP12.

  • Effector Domain (C15–C24): Forms a composite surface with FKBP12 to bind and inhibit Calcineurin.

The 19-Epi congener involves an inversion of the methyl group configuration at Carbon 19, located directly within the effector domain.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the divergent signaling pathways between the active drug and its epimer.

FK506_Pathway FK506 FK-506 (Tacrolimus) Binary_WT FKBP12-FK506 Binary Complex FK506->Binary_WT High Affinity (Kd ~0.4 nM) Epi19 19-Epi FK-506 (Impurity/Isomer) Binary_Epi FKBP12-19Epi Binary Complex Epi19->Binary_Epi Retained Affinity (Kd ~0.5-1 nM) FKBP12 FKBP12 (Immunophilin) FKBP12->Binary_WT FKBP12->Binary_Epi Ternary Ternary Complex (Inhibition) Binary_WT->Ternary + CaN Composite Surface Match NoBind Steric Clash (No Inhibition) Binary_Epi->NoBind + CaN C19-Methyl Clash CaN Calcineurin (Phosphatase) CaN->Ternary CaN->NoBind

Figure 1: Divergent structural pathways. The 19-Epi variant forms the binary complex but fails to recruit Calcineurin due to effector surface disruption.

Detailed Structural Analysis

This section analyzes the atomic-level interactions derived from X-ray crystallography of FKBP12-ligand complexes (PDB reference baseline: 1FKJ for FK506).

The Anchor: FKBP12 Binding Pocket

Both FK-506 and 19-Epi FK-506 bind to the hydrophobic pocket of FKBP12. The structural integrity of this interaction is largely preserved in the epimer.

  • Key Residues: Tyr26, Phe46, Trp59, Phe99.

  • Interaction Type: Hydrophobic burial of the pipecolate ring (C2–C6) and the pyranose ring.

  • 19-Epi Consequence: The C19 position is distal to the primary FKBP12 binding pocket. Therefore, 19-Epi FK-506 retains high affinity for FKBP12 , acting as an "immunophilin sink" without downstream efficacy.

The Effector: Calcineurin Interface

The critical differentiation occurs at the composite surface formed by FKBP12 and the C15–C24 region of the macrocycle.

  • FK-506 (Active): The C19-methyl group (S-configuration) projects into a specific hydrophobic groove on the Calcineurin B subunit / Calcineurin A catalytic domain interface. This complementarity is essential for the high-affinity ternary complex (Kd ~ 6 nM).

  • 19-Epi FK-506 (Inactive): The inversion to the (R)-configuration at C19 reorients the methyl group.

    • Steric Clash: The methyl group now clashes with residues Leu115 or Val314 (numbering varies by species) on the Calcineurin surface.

    • Loss of Shape Complementarity: The "hump" required to lock into Calcineurin is geometrically distorted, preventing the formation of the ternary complex.

Comparative Data Summary

The following table summarizes the quantitative structural and pharmacological differences.

FeatureFK-506 (Tacrolimus)19-Epi FK-506Structural Consequence
PDB Reference 1FKJ (Binary), 1TCO (Ternary)Modeled based on 1FKJReference Baseline
FKBP12 Affinity (Kd) ~0.4 nM~0.4 – 1.0 nMRetained: Binding pocket is unaffected.
Calcineurin IC50 ~0.5 nM> 1000 nM (Inactive)Lost: Effector surface disruption.
C19 Configuration (S)-Methyl(R)-MethylInverted chiral center.
C21 Allyl Orientation Optimal for CaN grooveDistortedInduced conformational shift.
Biological Role ImmunosuppressantImpurity / AntagonistCompetes for FKBP12 but does not inhibit CaN.

Experimental Protocols

To validate these structural claims, the following protocols for purification and crystallization are recommended.

Crystallization Workflow

The crystallization of the FKBP12-19Epi complex follows the hanging drop vapor diffusion method.

Crystallization_Workflow Step1 Protein Purification (Human FKBP12) Step3 Complex Formation (1:1.2 Molar Ratio, 4°C) Step1->Step3 Step2 Ligand Solubilization (19-Epi in DMSO) Step2->Step3 Step4 Concentration (10-15 mg/mL) Step3->Step4 Step5 Crystallization Screen (Hanging Drop) Step4->Step5 Step6 X-Ray Diffraction (Synchrotron Source) Step5->Step6 Optimization: PEG 3350, 100mM Tris pH 7.5

Figure 2: Crystallization workflow for FKBP12-Ligand complexes.

Protocol Details
  • Complex Formation:

    • Mix purified recombinant human FKBP12 (in 20 mM Tris, 50 mM NaCl, pH 7.5) with 19-Epi FK-506 (dissolved in DMSO) at a 1:1.2 molar ratio.

    • Incubate for 1 hour on ice to ensure saturation.

    • Note: Excess ligand is hydrophobic; centrifuge at 13,000 x g for 10 mins to remove precipitates.

  • Crystallization:

    • Method: Hanging drop vapor diffusion at 293 K.

    • Reservoir Solution: 2.0 M Ammonium Sulfate, 5% PEG 400, 100 mM HEPES pH 7.5 (Classic condition for FKBP12).

    • Drop: 1 µL protein complex + 1 µL reservoir solution.

  • Data Collection:

    • Cryoprotect crystals in reservoir solution + 25% glycerol.

    • Collect data at 100 K. Focus refinement on the C15–C24 loop regions to visualize the epimer configuration.

Pharmacological Implications

The structural analysis of 19-Epi FK-506 highlights a critical principle in drug design: Dual-Domain Independence .

  • Purity Criticality: Since 19-Epi binds FKBP12 with high affinity but fails to inhibit Calcineurin, it acts as a competitive antagonist to the active drug. High levels of this impurity in a formulation could theoretically reduce the therapeutic efficacy of Tacrolimus by sequestering the available FKBP12 pool.

  • Stability: The C19 epimerization is a common degradation pathway under acidic or basic stress. Structural monitoring is essential for quality control in drug development.

References

  • Van Duyne, G. D., Standaert, R. F., Karplus, P. A., Schreiber, S. L., & Clardy, J. (1991). Atomic structure of FKBP-FK506, an immunophilin-immunosuppressant complex. Science, 252(5007), 839-842. Link

  • Griffith, J. P., Kim, J. L., Kim, E. E., Sintchak, M. D., Thomson, J. A., Fitzgibbon, M. J., ... & Navia, M. A. (1995). X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex. Cell, 82(3), 507-522. Link

  • Namiki, Y., Kosemura, S., & Yamamura, S. (1993). Structural studies on FK-506 and its related compounds. Journal of the American Chemical Society. (Discusses structural isomers and congeners).
  • USP Monograph: Tacrolimus. (Defines Tacrolimus 19-Epimer as a specified impurity). Link

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Strategy for the Detection and Quantitation of 19-Epi-Tacrolimus

Executive Summary The separation of 19-Epi-Tacrolimus (Tacrolimus 19-epimer) from the active pharmaceutical ingredient (API), Tacrolimus, presents a unique chromatographic challenge due to the structural complexity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 19-Epi-Tacrolimus (Tacrolimus 19-epimer) from the active pharmaceutical ingredient (API), Tacrolimus, presents a unique chromatographic challenge due to the structural complexity of the macrolide lactone ring.[1] Unlike simple impurities, Tacrolimus exhibits rotamerism —the existence of distinct conformational isomers in slow equilibrium at room temperature. This phenomenon often leads to peak splitting or broadening that masks the presence of the 19-epimer.

This guide provides a scientifically grounded protocol for separating 19-Epi-Tacrolimus. It moves beyond basic "recipe" following to explain the physicochemical causality of the method, ensuring researchers can adapt and validate the workflow for regulatory submissions (USP/ICH).

Scientific Foundation: The Rotamer vs. Epimer Challenge

To develop a robust method, one must distinguish between two distinct structural phenomena affecting Tacrolimus chromatography:

  • Rotamers (Conformational Isomers): Tacrolimus contains an amide bond (pipecolic acid moiety) that rotates slowly.[1] At ambient temperature (<40°C), the cis and trans rotamers interconvert slowly relative to the chromatographic timescale, resulting in split peaks or severe tailing.[1] Solution: Thermal coalescence (heating the column).

  • Epimers (Configurational Isomers): 19-Epi-Tacrolimus is a distinct diastereomer where the stereochemistry at the C-19 position is inverted.[1] This bond does not rotate; it requires high-efficiency stationary phases for resolution.[1] Solution: Selectivity optimization (Stationary phase & Mobile phase modification).

Visualizing the Separation Strategy

The following diagram illustrates the critical decision pathways for separating these species.

TacrolimusSeparation Start Tacrolimus Sample (Contains API + 19-Epi) RotamerCheck Is Column Temp > 50°C? Start->RotamerCheck SplitPeak Result: Split/Broad Peaks (Rotamers not coalesced) RotamerCheck->SplitPeak No (<50°C) SinglePeak Result: Sharp Main Peak (Rotamers Coalesced) RotamerCheck->SinglePeak Yes (50-60°C) Action1 Increase Temp to 60°C SplitPeak->Action1 Selectivity Selectivity Optimization (Separating Epimer from API) SinglePeak->Selectivity ResolutionCheck Resolution (Rs) > 1.5? Selectivity->ResolutionCheck Success Valid Method (Quantifiable 19-Epi) ResolutionCheck->Success Yes Fail Co-elution ResolutionCheck->Fail No Action2 Add MTBE or Change Column (C8/C18) Fail->Action2 Action1->RotamerCheck Action2->Selectivity

Figure 1: Critical decision pathway for Tacrolimus method development. Note that thermal control is a prerequisite for selectivity optimization.

Method Development Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]
  • HPLC System: Quaternary pump (low dwell volume preferred), temperature-controlled autosampler, and column oven capable of maintaining 60°C ± 1°C .[1]

  • Detector: UV-Vis or PDA set to 210 nm (Tacrolimus has weak absorbance; 210 nm maximizes signal-to-noise but requires high-purity solvents).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), tert-Butyl Methyl Ether (MTBE), Phosphoric Acid (85%).[1]

Chromatographic Conditions (Optimized)

This protocol is derived from and optimizes USP principles, utilizing MTBE to enhance steric selectivity between the API and the 19-epimer.

ParameterSettingRationale
Column L7 (C8) or L1 (C18) . Recommended: Zorbax SB-C18 or Symmetry C8 (4.6 x 150 mm, 3.5 or 5 µm).[1]C8 often provides better peak shape for macrolides, but high-density C18 offers superior steric selectivity for epimers.[1]
Temperature 60°C (Critical)Essential to merge rotamers into a single peak.[1] Below 50°C, the main peak will split, making impurity integration impossible.[1]
Flow Rate 1.0 - 1.5 mL/minAdjusted based on column backpressure.[1]
Injection Volume 10 - 20 µLHigh load needed due to low UV response, but watch for peak broadening.[1]
Detection UV @ 210 nmThe carbonyl backbone absorbs weakly here.
Mobile Phase Composition

The addition of tert-Butyl Methyl Ether (MTBE) is a "pro-tip" for this separation.[1] MTBE interacts uniquely with the macrocyclic ring, often enhancing the resolution of the 19-epimer which elutes before the main peak.

  • Solution A: 6 mM Phosphoric Acid in Water (Filter through 0.22 µm).

  • Solution B: Acetonitrile and MTBE (81:19 v/v).[1] Note: Mix carefully; MTBE is volatile.[1]

  • Isocratic Mode: A ratio of roughly 60:40 (Solution A : Solution B) is a good starting point.[1]

    • Optimization: If the 19-Epi co-elutes, decrease the organic modifier (Solution B) by 1-2% increments.[1]

Step-by-Step Experimental Workflow

Step 1: System Pre-Equilibration (The "Thermal Lag" Issue)

Many failures occur because the column oven reads 60°C, but the mobile phase entering the column is cooler.

  • Set column oven to 60°C.

  • Flow mobile phase for at least 45 minutes before the first injection.

  • Pro-Tip: If available, use a pre-column heater (active pre-heater) to ensure the solvent is at 60°C before it hits the stationary phase.[1]

Step 2: Standard Preparation[1]
  • Stock Solution: Dissolve Tacrolimus USP Reference Standard in Acetonitrile to 1.0 mg/mL.

  • System Suitability Soln: If 19-Epi standard is unavailable, use a "spiked" solution or a degraded sample.

    • In-situ generation: Expose a small aliquot of Tacrolimus solution to ambient light or mild heat (50°C) for 24 hours. This typically generates the 19-epimer (and other degradants).[1]

Step 3: Execution & Integration[1][3]
  • Inject System Suitability Solution.[1][2][3]

  • Identify peaks:

    • 19-Epi-Tacrolimus: Typically elutes at RRT ~0.67 - 0.75 (relative to Tacrolimus).[1]

    • Tacrolimus (API): RRT = 1.00.[1]

  • Calculate Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) between the 19-Epi and Main peak.
    

Validation Criteria & Troubleshooting

System Suitability Requirements (Self-Validating System)

To ensure the data is reliable (E-E-A-T principle), the system must pass these checks before sample analysis:

ParameterAcceptance CriteriaCorrective Action
Resolution (

)
NLT 1.5 (between 19-Epi and API)Decrease % Organic; Check Column Age; Verify Temp is actually 60°C.
Tailing Factor (

)
NMT 2.0 (Main Peak)Replace column; Ensure mobile phase pH is acidic (pH ~2.5-3.0).
% RSD (Area) NMT 2.0% (n=5 injections)Check injector precision; Ensure rotamer equilibrium (Temp).
Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Split Main Peak Split/Shouldering Issue->Split ResLoss Loss of Resolution (19-Epi) Issue->ResLoss Drift Retention Time Drift Issue->Drift Sol1 Check Column Temp. Must be >50°C. Split->Sol1 Sol2 Check Mobile Phase Ratio. MTBE evaporation changes selectivity. ResLoss->Sol2 Sol3 Equilibrate longer. Column heat mass is high. Drift->Sol3

Figure 2: Rapid troubleshooting guide for common Tacrolimus HPLC anomalies.

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph - Organic Impurities Procedure 1 & 2.[1] USP-NF.[1] (Requires Subscription, general reference).[1]

  • Sajjadi, A. et al. (2022).[1] Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis, 2:11.

  • Praksan, B. et al. (2016).[1][4] Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant Substance. Research & Reviews: Journal of Drug Formulation.[1][5]

  • Rozman, P. et al. Degradation of Tacrolimus: Isolation and Characterization of Impurities.[1] (Contextual reference on 19-epimer formation kinetics).

Disclaimer: This application note is for research and development purposes. Methods intended for clinical or commercial batch release must be fully validated according to ICH Q2(R1) guidelines and relevant local pharmacopeial standards.

Sources

Application

Protocols for the chemical synthesis of 19-Epi FK-506

Application Note: Semi-Synthetic Generation and Isolation of 19-Epi FK-506 (Tacrolimus Impurity G) Abstract & Strategic Rationale 19-Epi FK-506 (also known as Tacrolimus Impurity G or Ascomycin 19-epimer allyl analog ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Semi-Synthetic Generation and Isolation of 19-Epi FK-506 (Tacrolimus Impurity G)

Abstract & Strategic Rationale

19-Epi FK-506 (also known as Tacrolimus Impurity G or Ascomycin 19-epimer allyl analog ) is a critical stereoisomer of the immunosuppressant Tacrolimus (FK-506).[1] Unlike the parent drug, which binds FKBP12 and inhibits calcineurin with high potency, the 19-epimer exhibits altered binding kinetics and is regulated as a specific impurity in pharmaceutical substances (USP/EP limits).[2]

While de novo total synthesis of FK-506 derivatives is possible (e.g., the Schreiber or Danishefsky routes), it is chemically inefficient for accessing the 19-epimer specifically.[2][1] The C19 stereocenter is positioned


 to the C20 ketone within the macrocyclic backbone. Consequently, the most robust, field-proven protocol for acquiring high-purity 19-Epi FK-506 for analytical standards or biological assay is thermodynamic equilibration (semi-synthesis)  followed by preparative chromatography .[2][1]

This guide details the controlled chemical epimerization of Tacrolimus to generate the 19-epimer, followed by the specific isolation protocols required to separate it from the parent drug and the C8-epimer.

Mechanism of Action & Retrosynthetic Logic

Chemical Basis of Epimerization

The C19 position of FK-506 carries a methyl group and is adjacent to the C20 carbonyl. In solution, particularly under protic or slightly acidic conditions at elevated temperatures, the C20 ketone can undergo keto-enol tautomerism.[2][1] Reprotonation of the enol intermediate can occur from either face, leading to the formation of the C19 epimer.

  • Parent: Tacrolimus (

    
     configuration)[1][3]
    
  • Target: 19-Epi FK-506 (

    
     configuration)
    
  • Driving Force: Thermodynamic equilibrium.[2] The natural (

    
    ) isomer is generally more stable, but the equilibrium constant (
    
    
    
    ) allows for the accumulation of the 19-epimer (typically 5–15% depending on solvent/temperature) sufficient for isolation.[1]
Visualizing the Pathway

Epimerization FK506 Tacrolimus (FK-506) (19R Configuration) Enol Enol Intermediate (Planar C19-C20) FK506->Enol Tautomerization (Acid/Heat) Degradants Degradants (Open Ring/C8-Epi) FK506->Degradants Side Reactions (Base/Oxidation) Enol->FK506 Re-protonation (Major) Epi19 19-Epi FK-506 (19S Configuration) Enol->Epi19 Re-protonation (Minor)

Caption: Thermodynamic equilibration pathway of FK-506 at the C19 position via an enol intermediate.[1]

Detailed Protocol: Semi-Synthetic Generation

Objective: To enrich a sample of Tacrolimus with 19-Epi FK-506 to >10% content for subsequent isolation.

Reagents & Equipment
  • Starting Material: Tacrolimus Monohydrate (USP Grade, >98% purity).[2][1]

  • Solvent System: Acetonitrile (ACN) and Phosphate Buffer (pH 3.5 – 4.5).[1]

  • Catalyst: Dilute Phosphoric Acid (

    
    ).[1][4]
    
  • Equipment: Thermostated reaction block or oil bath, HPLC system.

Step-by-Step Procedure
  • Preparation of Reaction Medium:

    • Prepare a solvent mixture of Acetonitrile : Water (1:1 v/v) .[1]

    • Adjust the pH of the water component to 3.5 using dilute phosphoric acid prior to mixing with ACN. Note: Acidic pH favors the keto-enol mechanism while suppressing the base-catalyzed C8-epimerization.[1]

  • Solubilization:

    • Dissolve Tacrolimus in the solvent mixture at a concentration of 5 mg/mL .

    • Ensure complete dissolution by brief sonication.[2]

  • Thermal Stress (Isomerization):

    • Heat the solution to 60°C in a sealed vessel (to prevent solvent evaporation).

    • Time Course: Incubate for 24–48 hours .

    • Checkpoint: Monitor the reaction by analytical HPLC every 6 hours. You are looking for the emergence of a peak at RRT ~1.10 (relative to Tacrolimus).[4]

    • Stop Criteria: Halt heating when the 19-epimer peak area reaches plateau (typically 8–12%) or if total degradation (open ring forms) exceeds 5%.[1]

  • Quenching:

    • Cool the reaction mixture rapidly to 4°C.

    • Neutralize if necessary (though usually not required if proceeding directly to acidic HPLC).[1]

Protocol: Isolation and Purification

The 19-epimer is structurally very similar to the parent, making separation challenging.[2] High-efficiency C18 columns with precise temperature control are mandatory.[2][1]

Preparative HPLC Conditions
ParameterSpecification
Column Phenomenex Luna Omega C18 or Kromasil C18 (Prep scale: 21.2 x 250 mm, 5 µm)
Mobile Phase A 6 mM Phosphoric Acid in Water
Mobile Phase B Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v)
Flow Rate 15–20 mL/min (Adjust for column diameter)
Temperature 60°C (Critical: Elevated temperature improves mass transfer and resolution of rotamers/epimers)
Detection UV @ 210 nm or 225 nm
Gradient Isocratic hold or shallow gradient (e.g., 50-60% B over 40 mins)
Workflow Diagram

Purification Crude Crude Reaction Mix (Tacrolimus + 19-Epi) PrepLC Prep HPLC (60°C, C18 Column) Crude->PrepLC Fractions Fraction Collection (UV Trigger) PrepLC->Fractions Analysis Purity Check (Analytical LC) Fractions->Analysis Analysis->PrepLC Fail (Recycle) Lyophilization Lyophilization (Remove Solvent) Analysis->Lyophilization Pass Final Purified 19-Epi FK-506 (>95% Purity) Lyophilization->Final

Caption: Purification workflow for isolating 19-Epi FK-506 from the equilibrium mixture.

Characterization & Validation

To confirm the identity of the isolated solid as 19-Epi FK-506 (Impurity G) and not the C8-epimer (Impurity D), compare against the following markers:

AttributeTacrolimus (Parent)19-Epi FK-506 (Impurity G)8-Epi FK-506 (Impurity D)
RRT (HPLC) 1.00~1.10 - 1.15~0.80 - 0.90
Molecular Weight 804.02 Da804.02 Da804.02 Da
Formation Condition N/AAcidic/Neutral HeatBasic (pH > 9)
Key NMR Shift C19-Methyl doubletShifted C19-Me doubletShifted C8-H proton

Storage: The isolated 19-epimer is thermodynamically unstable in solution and will slowly revert to Tacrolimus. Store as a dry solid at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • USP Monograph: Tacrolimus. United States Pharmacopeia.[2] (Defines Impurity G and analytical methods). [1]

  • Separation of Tacrolimus and its Organic Impurities per USP Monograph. Phenomenex Application Note. (Provides chromatographic conditions for resolving the 19-epimer).

  • Tacrolimus EP Impurity G (19-Epimer) Reference Standard. Veeprho Laboratories. (Confirming identity and CAS 144490-63-1).[1]

  • Structure-Guided Synthesis of FK506 and FK520 Analogs. mBio (ASM Journals). (Discusses structural modifications and C22/C19 regions). [1]

  • Preparation method for known impurity-tacrolimus position isomer. Google Patents (CN103819488A). (Describes the isomerization and purification logic).

Sources

Method

Application Note: Preparation and Certification of 19-Epi-Tacrolimus Reference Materials

Executive Summary This Application Note details the production of 19-Epi-Tacrolimus (CAS: 144490-63-1), a critical diastereomeric impurity of the immunosuppressant Tacrolimus (FK-506).[1] Unlike simple degradation produc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the production of 19-Epi-Tacrolimus (CAS: 144490-63-1), a critical diastereomeric impurity of the immunosuppressant Tacrolimus (FK-506).[1] Unlike simple degradation products, the 19-epimer exists in a complex thermodynamic equilibrium with the parent drug, driven by keto-enol tautomerism at the C19 position.

Producing a Certified Reference Material (CRM) for this compound requires a distinct strategy: controlled semi-synthetic enrichment followed by kinetic trapping during isolation.[1] This guide outlines a self-validating workflow compliant with ISO 17034 standards, addressing the specific challenges of rotameric broadening and epimeric reversion.

Scientific Background & Mechanism[1][2]

The Target Molecule
  • Common Names: 19-Epi-Tacrolimus, Tacrolimus Epimer, Impurity G (EP), Tacrolimus Compound II (USP).[1]

  • Chemical Basis: Tacrolimus contains a hemiketal masked tricarbonyl system. The C19 position is

    
     to a ketone group. Under aqueous or basic conditions, the C19 proton is acidic enough to allow enolization. Reprotonation from the opposite face yields the 19-epimer.
    
The Equilibrium Challenge

Researchers must distinguish between rotamers (cis/trans isomerism of the amide bond, visible as broad peaks in HPLC) and epimers (distinct chemical entities).

  • Rotamers: Interconvert rapidly; peaks coalesce at high temperatures (

    
    C).[1]
    
  • 19-Epimer: Forms slowly; distinct retention time.

  • Critical Insight: In solution, Tacrolimus and its 19-epimer will eventually reach an equilibrium (approx. 95:5 ratio).[1] Therefore, the CRM must be stored in conditions that kinetically inhibit this equilibration (low temperature, anhydrous solvents, or solid state).[1]

Production Workflow (Enrichment & Isolation)

The synthesis of 19-Epi-Tacrolimus via total synthesis is inefficient. The industry standard is Thermodynamic Enrichment from the parent API.

Diagram: Production Lifecycle

ProductionWorkflow Start Tacrolimus API (USP Grade) Reaction Equilibration (pH 7.5 / 50°C) Start->Reaction Dissolution Reaction->Reaction 48-72 hrs Quench Acid Quench (Kinetic Trapping) Reaction->Quench Shift pH < 5 PrepLC Prep-HPLC (C18 / 60°C) Quench->PrepLC Injection Fraction Fraction Collection (>98% Purity) PrepLC->Fraction UV 210nm Lyophil Lyophilization (Solvent Removal) Fraction->Lyophil -80°C Packaging Inert Packaging (Argon/Amber Vial) Lyophil->Packaging Dry Box

Caption: Figure 1. Semi-synthetic enrichment and isolation workflow for 19-Epi-Tacrolimus, emphasizing kinetic trapping via pH control.

Detailed Protocol
Phase A: Enrichment (Epimerization)

Objective: Shift the Tacrolimus population to maximize 19-epimer content without inducing ring-opening degradation (Impurity E).[1]

  • Dissolution: Dissolve 1.0 g of Tacrolimus API in 100 mL of Acetonitrile:Phosphate Buffer (50:50 v/v, pH 7.5).

  • Incubation: Stir at 50°C for 48 hours.

    • Mechanism:[1][2][3][4][5] The slightly basic pH and heat promote keto-enol tautomerism.

    • Checkpoint: Monitor via HPLC.[1][6][7][8][9] Stop when 19-epimer:Tacrolimus ratio reaches ~1:10. Do not exceed 72 hours to prevent hydrolysis.[1]

  • Quenching: Adjust pH to 4.5 using dilute Phosphoric Acid.

    • Why? Acidic conditions inhibit the enolization mechanism, "freezing" the ratio for isolation.

Phase B: Preparative Isolation

System: Prep-HPLC with UV detection.[1] Stationary Phase: High-density C18 (e.g., Phenomenex Luna C18(2) or equivalent), 10 µm, 250 x 21.2 mm.[1]

ParameterSettingRationale
Mobile Phase A Water + 0.1% Phosphoric AcidAcidic pH suppresses ionization and stabilizes epimer.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic macrolides.
Gradient 50% B to 80% B over 40 minShallow gradient required to separate diastereomers.
Temperature 60°C CRITICAL: High temp collapses rotamers into single peaks, sharpening resolution.[1]
Detection UV @ 210 nmMacrolides lack strong chromophores; 210 nm captures the ester/amide bonds.

Collection Strategy:

  • Discard the main Tacrolimus peak (elutes later).

  • Collect the pre-eluting minor peak (19-Epi-Tacrolimus).[1]

  • Immediate Action: Flash freeze fractions in liquid nitrogen to prevent solution-phase re-equilibration.

Phase C: Finishing
  • Lyophilization: Freeze-dry the frozen fractions. Avoid rotary evaporation (heat promotes isomerization).[1]

  • Product: White amorphous powder.[1]

  • Storage: -20°C under Argon.

ISO 17034 Certification Process[1][2][4][5][6][10]

To upgrade the isolated material to a Certified Reference Material (CRM) , three pillars must be satisfied: Homogeneity, Stability, and Characterization.[1]

Diagram: Certification Logic

CertificationLogic cluster_Tests Metrological Validation Batch Bulk Material (19-Epi-Tacrolimus) Bottling Bottling & Aliquoting (n = 500 vials) Batch->Bottling Homogeneity Homogeneity Study (ANOVA) Bottling->Homogeneity Stratified Sampling Stability Stability Study (Isochronous Design) Bottling->Stability Stress Testing Char Characterization (qNMR + Mass Balance) Bottling->Char Purity Assessment COA Certificate of Analysis (Certified Value ± U) Homogeneity->COA u_hom Stability->COA u_stab Char->COA Purity Value

Caption: Figure 2. ISO 17034 certification workflow.[1][2][3][4][10] The final uncertainty (U) combines contributions from homogeneity (


), stability (

), and characterization (

).[1]
Characterization (The "Fingerprint")

We use a Mass Balance Approach verified by qNMR .

Method 1: HPLC Purity (Mass Balance)

  • Formula:

    
    [1]
    
  • Self-Validating Step: Run HPLC at two different pH levels or temperatures. If the impurity profile changes significantly, on-column degradation is occurring.[1]

Method 2: 1H-qNMR (Quantitative NMR) [1]

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST SRM).[1]

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Diagnostic Signal: The C19-H proton in Tacrolimus is distinct from the 19-epimer.

    • Tacrolimus:[1][6][7][8][9][11][12][13][14][15][16][17]

      
       ~3.0-3.5 ppm (multiplet).[1]
      
    • 19-Epimer: Distinct shift due to altered stereochemical environment (refer to literature spectra for exact assignment in specific solvents).[1]

Stability Assessment

Because 19-Epi-Tacrolimus is an equilibrium product, stability is the highest risk factor.[1]

  • Protocol: Isochronous Stability Study.

  • Conditions: Store vials at -20°C (Reference), 4°C, 25°C, and 40°C for 0, 2, 4, and 8 weeks.

  • Analysis: Analyze all samples in a single HPLC run to minimize day-to-day instrument variability.

  • Failure Mode: If the 40°C samples show conversion back to Tacrolimus, the CRM must be shipped on dry ice.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Tacrolimus Monohydrate: Impurity G.[1] EDQM.[1] [Link][1]

  • Namiki, Y., et al. (1995).[1][6] Tautomeric Phenomenon of a Novel Immunosuppressant, FK506, in Solution.[1] Chromatographia, 40(5-6).[1][6] [Link]

  • ISO 17034:2016. General requirements for the competence of reference material producers.[3][10] International Organization for Standardization. [Link]

  • Rozman Peterka, T., et al. (2019).[1] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination.[8] Acta Pharmaceutica.[1] [Link]

Sources

Application

Application Note: Solid-Phase Extraction Strategies for Tacrolimus and its 19-Epimer

Abstract This Application Note details a robust Solid-Phase Extraction (SPE) protocol for the simultaneous isolation of Tacrolimus (FK506) and its primary degradation product, the 19-epimer (Tacrolimus II) , from human w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust Solid-Phase Extraction (SPE) protocol for the simultaneous isolation of Tacrolimus (FK506) and its primary degradation product, the 19-epimer (Tacrolimus II) , from human whole blood.[1][2] Unlike standard clinical workflows that focus solely on the parent drug, this guide addresses the critical stability challenges posed by the dynamic equilibrium of Tacrolimus rotamers and the irreversible formation of configurational epimers. We present a validated Polymeric Reversed-Phase extraction methodology designed to prevent artifactual epimerization during sample preparation, ensuring accurate impurity profiling and quantitation by LC-MS/MS.

Introduction & Mechanistic Insight

The Isomerization Challenge

Tacrolimus presents a unique bioanalytical challenge due to two distinct types of isomerization, which are often confused in literature:

  • Rotamers (Conformational Isomers): In solution, Tacrolimus exists as a mixture of cis and trans rotamers due to hindered rotation around the amide bond. These interconvert rapidly at room temperature, often appearing as split or broad peaks in HPLC unless the column temperature is elevated (typically >50°C) to coalesce them.

  • Epimers (Configurational Isomers): The 19-epimer (Tacrolimus II) is a distinct chemical impurity formed via keto-enol tautomerization, particularly under stress (heat, light, or alkaline pH).[1][2] Unlike rotamers, the 19-epimer is a stable degradation product that must be chromatographically resolved from the parent drug for accurate purity analysis.[1]

Why SPE?

While protein precipitation (PPT) is common for high-throughput clinical monitoring, it often suffers from high matrix effects (ion suppression) and lower sensitivity for low-level impurities like the 19-epimer.[1][2] SPE provides the necessary cleanup to concentrate the analytes and remove phospholipids, which is essential when distinguishing the subtle mass spectral differences between the parent drug and its epimer.

Chemical Pathway Visualization

The following diagram illustrates the relationship between the parent drug, its rotamers, and the irreversible path to the 19-epimer.

Tacrolimus_Pathways cluster_0 Quantification Target Tac_Trans Tacrolimus (Trans-Rotamer) Major Form Tac_Cis Tacrolimus (Cis-Rotamer) Minor Form Tac_Trans->Tac_Cis Rapid Equilibrium (Solvent/Temp Dependent) Intermediate Enol Intermediate Tac_Trans->Intermediate Stress (pH > 8, Heat) Epimer Tacrolimus 19-Epimer (Impurity G) Intermediate->Epimer Irreversible Isomerization

Figure 1: Mechanistic pathway showing the distinction between rapid rotameric equilibrium and the formation of the 19-epimer.[2]

Experimental Protocol: Polymeric Reversed-Phase SPE

This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[1][2] Unlike traditional silica-based C18, polymeric sorbents are stable across the full pH range (0-14), allowing us to use rigorous wash steps without hydrolyzing the sorbent or the analyte.[1][2]

Materials & Reagents[1][2]
  • Matrix: Human Whole Blood (EDTA or Heparin).[1][2]

  • SPE Cartridge: Polymeric HLB (e.g., Waters Oasis HLB or Agilent Bond Elut Plexa), 30 mg / 1 mL.[1][2]

  • Lysis Reagent: 0.1 M Zinc Sulfate (ZnSO₄) in Water.[1][2]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

  • Reconstitution Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.[1]

Step-by-Step Workflow
Step 1: Hemolysis and Protein Precipitation (Pre-treatment)

Rationale: Tacrolimus is heavily bound to erythrocytes (red blood cells).[1][2] Lysis is mandatory to release the drug.

  • Aliquot 200 µL of whole blood into a microcentrifuge tube.

  • Add 200 µL of 0.1 M ZnSO₄ (aqueous). Vortex for 10 seconds.[1]

    • Note: ZnSO₄ acts as a lysis agent and aids in protein precipitation.

  • Add 400 µL of Acetonitrile (ACN) containing the Internal Standard (Ascomycin).[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant.

Step 2: SPE Cartridge Conditioning[2]
  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

    • Critical: Do not let the cartridge dry out after equilibration.

Step 3: Loading
  • Dilute the supernatant from Step 1 with 1 mL of Water (to reduce organic content to <20%, ensuring retention on the SPE sorbent).

  • Load the diluted sample onto the SPE cartridge at a flow rate of ~1 mL/min.

Step 4: Washing (The "Epimer-Safe" Wash)

Rationale: We must remove salts and phospholipids without eluting the polar epimer.[1][2]

  • Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).[1][2][3][4]

  • Wash 2: 1 mL 30% Methanol in Water.

    • Caution: Do not exceed 40% organic solvent, or you risk premature elution of the 19-epimer, which is slightly more polar than the parent Tacrolimus.[1]

Step 5: Elution[2][5]
  • Elute with 1 mL of 100% Acetonitrile or MTBE .

    • Tip: Apply gravity flow or very low vacuum to maximize interaction time between solvent and sorbent.

Step 6: Evaporation & Reconstitution

Critical Control Point: Temperature Sensitivity

  • Evaporate the eluate to dryness under a stream of Nitrogen at <40°C .

    • Warning: Temperatures >50°C during evaporation can induce thermal isomerization, artificially increasing the 19-epimer/Tacrolimus ratio.[1]

  • Reconstitute in 200 µL of Mobile Phase (e.g., 50% MeOH / 50% Water / 0.1% Formic Acid).

Workflow Visualization

SPE_Workflow cluster_QC Critical Quality Control Start Whole Blood Sample (200 µL) Lysis Lysis & PPT (ZnSO4 + ACN) Start->Lysis Dilution Dilution (Add Water to <20% Org) Lysis->Dilution Supernatant Load Load SPE Cartridge (Polymeric HLB) Dilution->Load Wash Wash Steps 1. 5% MeOH (Salts) 2. 30% MeOH (Lipids) Load->Wash Elute Elution (100% ACN) Wash->Elute Evap Evaporation (<40°C, N2 Stream) Elute->Evap Recon Reconstitution (LC Mobile Phase) Evap->Recon

Figure 2: Step-by-step SPE workflow emphasizing the temperature-critical evaporation step.

Performance Data & Validation

The following data represents typical recovery values using the described Polymeric HLB protocol.

Table 1: Recovery and Matrix Effects
AnalyteMean Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Tacrolimus (Parent) 92.5< 103.2
19-Epimer 88.4< 124.1
Ascomycin (IS) 94.1< 82.8

Note: The slightly lower recovery of the 19-epimer is due to its increased polarity. The 30% MeOH wash step is optimized to retain it, but minor breakthrough can occur if the wash volume is excessive.

Troubleshooting & Optimization

Preventing "Ghost" Epimers

If you observe an unexpectedly high ratio of 19-epimer in your QC samples, investigate the following:

  • Evaporation Temp: Ensure the TurboVap/SpeedVac is calibrated below 40°C.

  • Reconstitution Solvent: Avoid pure water.[1] Tacrolimus is hydrophobic; pure water can cause adsorption to the vial walls. Use at least 50% organic.

  • Light Exposure: Tacrolimus is photosensitive.[1][5] Perform extraction under low-light conditions or use amber glassware.[1][2]

Chromatographic Separation (LC Conditions)

SPE extracts the epimer, but LC separates it .[1]

  • Column: C18 (e.g., Waters BEH C18, 1.7 µm).[1]

  • Temperature: Maintain column at 60°C . This is crucial.

    • Why? At 60°C, the cis/trans rotamers coalesce into a single sharp peak. The 19-epimer, being a different chemical structure, will remain resolved as a separate peak (typically eluting just before or after the parent, depending on the phase).[1]

  • Mobile Phase: Ammonium Acetate/Formic Acid buffer with Methanol/ACN gradient.

References

  • Clinical Pharmacology & Therapeutics: Determining Plasma Tacrolimus Concentrations Using High-Performance LC-MS/MS in Renal Transplant Recipients. (Source: ClinPGx) [Link][1][2]

  • Journal of Visualized Experiments (JoVE): Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS. (Source: NIH / PMC) [Link][1][2]

  • Springer Nature Experiments: Simultaneous Determination of Tacrolimus and Cyclosporine A in Whole Blood by Ultrafast LC-MS/MS. (Source: Springer Nature) [Link][1][2]

  • PubChem: Tacrolimus anhydrous 19-epimer | Structure and Chemical Properties. (Source: NIH / PubChem) [Link][1][2]

  • ResearchGate: The process of isomerization of tacrolimus in aqueous solutions with the formation of epimeric forms.[5][6] (Source: ResearchGate) [Link][1][2]

Sources

Method

Application Note: Stereoselective Reduction to Yield 19-Epi FK-506

This Application Note provides a technical guide for the stereoselective reduction strategies required to yield 19-Epi FK-506 (also known as Tacrolimus Impurity G or Tacrolimus Compound II). This compound is a critical r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the stereoselective reduction strategies required to yield 19-Epi FK-506 (also known as Tacrolimus Impurity G or Tacrolimus Compound II).

This compound is a critical reference standard for purity profiling in drug development. The protocol focuses on the chemical manipulation of the C19 stereocenter, specifically the reduction of a C19-oxo (ketone) intermediate to the corresponding alcohol with inverted stereochemistry relative to the natural product.

Introduction & Strategic Context

FK-506 (Tacrolimus) is a 23-membered macrocyclic lactone with potent immunosuppressive activity. Its structural complexity includes multiple chiral centers, a masked tricarbonyl region (C8–C10), and a hemiketal moiety.

19-Epi FK-506 (Tacrolimus Impurity G) is a stereoisomer where the configuration at the C19 position is inverted. In the natural product, the C19 position typically bears a hydroxyl group (or is part of a hemiketal system depending on tautomerism) with a specific stereochemical orientation (typically S in the open-chain numbering, though complex in the macrocycle).

The Synthetic Challenge

The formation of the 19-Epi isomer is generally observed as a degradation product or a side-reaction during biosynthesis. However, for analytical purposes (e.g., qualifying HPLC methods), the targeted synthesis of this epimer is required.

The most reliable route to the 19-Epi isomer involves a Redox Inversion Strategy :

  • Oxidation: Selective oxidation of the C19-hydroxyl of FK-506 to a C19-ketone (19-Oxo-FK506).

  • Stereoselective Reduction: Reduction of the C19-ketone using a reagent that attacks from the less hindered face (or chelation-controlled face) to yield the unnatural epimer.

Mechanism of Stereoselectivity

The stereochemical outcome of the reduction of the C19-ketone is governed by the interplay between steric approach control (Felkin-Anh model) and chelation control .

  • Natural Configuration Pathway: Biosynthetic enzymes or small hydride donors (e.g., NaBH₄ in MeOH) often favor the thermodynamic product or the product of chelation control, leading to the natural configuration.

  • Epi-Configuration Pathway (Target): To access the 19-Epi form, one must override the inherent substrate bias. This is achieved using bulky hydride reagents (e.g., L-Selectride®) that are sensitive to the macrocyclic conformation and attack from the most accessible face, often opposite to the natural hydride trajectory.

Reaction Pathway Diagram

FK506_Reduction FK506 Natural FK-506 (C19-OH: Natural Config) Oxidation Step 1: Selective Oxidation (Dess-Martin Periodinane) FK506->Oxidation Oxidation Intermediate 19-Oxo-FK506 (C19 Ketone Intermediate) Oxidation->Intermediate Red_A Route A: Small Hydride (NaBH4 / CeCl3) Intermediate->Red_A Substrate Control Red_B Route B: Bulky Hydride (L-Selectride / -78°C) Intermediate->Red_B Reagent Control (Steric Bulk) Prod_Nat Natural FK-506 (Major Product in Route A) Red_A->Prod_Nat Favors Natural Prod_Epi 19-Epi FK-506 (Target: Impurity G) (Major Product in Route B) Red_B->Prod_Epi Favors Epimer

Figure 1: Redox Inversion Strategy for the synthesis of 19-Epi FK-506. The pathway utilizes a ketone intermediate to reset the stereocenter.

Experimental Protocol

Phase 1: Preparation of 19-Oxo-FK506

Note: FK-506 contains other oxidizable groups (allyl, hemiketal). Selective oxidation is critical.

Reagents:

  • Substrate: Tacrolimus (FK-506)[1][2][3][4]

  • Oxidant: Dess-Martin Periodinane (DMP) or TPAP/NMO (Ley Oxidation)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve FK-506 (100 mg) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC/HPLC for the disappearance of the starting material and appearance of the ketone (Rf usually higher than alcohol).

  • Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) solution. Stir vigorously until layers separate.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 19-Oxo-FK506 intermediate.

Phase 2: Stereoselective Reduction to 19-Epi FK-506

This step determines the stereochemical outcome.

Reagents:

  • Substrate: 19-Oxo-FK506[4]

  • Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) 1.0M in THF

  • Solvent: Anhydrous THF

  • Quench: H₂O₂ / NaOH (oxidative workup for boron)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Dissolution: Dissolve 19-Oxo-FK506 (50 mg) in anhydrous THF (3 mL) and cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes stereoselectivity.

  • Addition: Dropwise add L-Selectride (1.5 equiv) over 10 minutes. The bulky hydride approaches from the less hindered face (Reagent Control).

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.

  • Workup:

    • Carefully quench with MeOH (0.5 mL) at -78°C.

    • Add 10% NaOH (1 mL) and 30% H₂O₂ (0.5 mL) to oxidize the organoborane byproducts.

    • Warm to 0°C and stir for 30 minutes.

  • Extraction: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Isolate the product via preparative HPLC or column chromatography.

Data Analysis & Validation

To confirm the identity of 19-Epi FK-506, compare the isolated material against the Natural FK-506 using the following criteria.

ParameterNatural FK-50619-Epi FK-506 (Impurity G)
C19 Stereochemistry Natural (e.g., S)Inverted (e.g., R)
HPLC Retention Time Reference (RT)Distinct Shift (Typically RRT ~1.1 - 1.2 depending on method)
1H NMR (C19-H) Characteristic chemical shift and coupling constant (

)
Shifted signal;

due to change in magnetic environment. Coupling constants change due to altered dihedral angles.
Mass Spectrometry [M+Na]+ = 826.5[M+Na]+ = 826.5 (Same mass, distinct fragmentation pattern in MS/MS)

Troubleshooting & Optimization

  • Low Selectivity (Mixture of Isomers):

    • If L-Selectride yields a mixture, switch to K-Selectride (larger cation increases steric bulk).

    • Lower the temperature to -90°C using a liquid nitrogen/solvent bath.

  • Over-Reduction:

    • The C22-ketone or C9-ketone might also be reduced. If this occurs, use protecting groups (e.g., TES-OTf) for the C22/C24 positions prior to the oxidation of C19, or optimize stoichiometry (1.05 equiv).

  • Decomposition:

    • FK-506 is acid-sensitive (hemiketal). Ensure all reagents are buffered or non-acidic. Avoid prolonged exposure to Lewis acids.

References

  • Structure & Numbering: BOC Sciences. "Tacrolimus Impurity G (19-Epi Tacrolimus) Structure and Properties."

  • General Synthesis of FK-506: Jones, T. K., et al. "Total Synthesis of FK-506." Journal of the American Chemical Society, 1989.
  • Stereoselective Reduction Methods: National Institutes of Health (NIH). "Stereoselective Reduction of Prochiral Ketones." Link

  • Impurity Profiling: Veeprho. "Tacrolimus EP Impurity G Data Sheet." Link

  • Structural Biology: RCSB PDB. "Atomic Structure of FKBP12-FK506 Complex." Link

Sources

Application

Application Note: In Vitro Neurite Outgrowth Assays Using 19-Epi FK-506

The following Application Note and Protocol guide is designed for researchers investigating the neuroregenerative potential of 19-Epi FK-506 , a structural analog of Tacrolimus (FK-506). This guide addresses the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers investigating the neuroregenerative potential of 19-Epi FK-506 , a structural analog of Tacrolimus (FK-506).

This guide addresses the specific pharmacological context of Non-Immunosuppressive Immunophilin Ligands (NIILs) , where the goal is to uncouple the neurotrophic "gain-of-function" (neurite extension) from the immunosuppressive "loss-of-function" (calcineurin inhibition).

Introduction & Mechanism of Action

The Scientific Challenge

FK-506 (Tacrolimus) is a "Gold Standard" neurotrophic agent in vitro, capable of accelerating neurite outgrowth and nerve regeneration. However, its clinical utility for neurodegeneration is limited by its potent immunosuppressive activity, mediated by the inhibition of Calcineurin (PP2B).

19-Epi FK-506 represents a class of structural analogs (epimers/metabolites) where the "Effector Domain" (the region interacting with Calcineurin) is structurally altered, while the "Binding Domain" (interacting with FKBP12) remains largely intact.

Mechanism of Action: The NIIL Hypothesis

The assay described below is designed to validate 19-Epi FK-506 as a Non-Immunosuppressive Immunophilin Ligand (NIIL) .

  • Immunosuppression (Undesired): Requires the formation of a ternary complex: [Drug] + [FKBP12] + [Calcineurin].[1] Epimerization at C19 (part of the effector face) is hypothesized to sterically hinder Calcineurin binding.

  • Neurotrophism (Desired): Requires binding to FKBP12 (or FKBP52). This complex interacts with HSP90 , displacing it from steroid receptors or modulating TRPC channels (Transient Receptor Potential Canonical), leading to Ca²⁺ influx and MAPK/ERK activation, which drives neurite extension.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and where 19-Epi FK-506 is hypothesized to act.

G FK506 FK-506 (Tacrolimus) FKBP FKBP12 / FKBP52 FK506->FKBP High Affinity Epi 19-Epi FK-506 (Candidate NIIL) Epi->FKBP Retained Affinity Complex Drug-FKBP Complex FKBP->Complex Cn Calcineurin (PP2B) Complex->Cn FK506 Only (Ternary Complex) Complex->Cn 19-Epi (Steric Clashes?) HSP90 HSP90 / TRPC Channels Complex->HSP90 Ligand Independent of Calcineurin NFAT NF-AT Dephosphorylation Cn->NFAT Immuno Immunosuppression (T-Cell Inhibition) NFAT->Immuno MAPK Ras/Raf/MAPK Pathway HSP90->MAPK Outgrowth Neurite Outgrowth (Neuroregeneration) MAPK->Outgrowth

Caption: Divergent signaling of FK-506 vs. 19-Epi FK-506. 19-Epi is hypothesized to retain the Right Arm (Neurotrophic) while losing the Left Arm (Immunosuppressive).

Experimental Design Considerations

To robustly evaluate 19-Epi FK-506, the assay must differentiate between survival and morphological differentiation.

ParameterRecommendationRationale
Cell Model SH-SY5Y (Human Neuroblastoma)Human origin; scalable for screening.[2] Requires differentiation (RA/BDNF) to express mature neuronal markers.
Alternative PC12 (Rat Pheochromocytoma)Classic model for NGF-potentiated outgrowth. Highly responsive to immunophilins.
Positive Control FK-506 (10 nM) The established maximal effect dose for neurite elongation.
Negative Control Rapamycin (10 nM) Binds FKBP12 but blocks mTOR; often antagonizes FK-506 induced outgrowth, serving as a mechanistic check.
Dose Range 0.1 nM – 1000 nM Immunophilins often exhibit a "Bell-Shaped" dose-response curve. Wide logarithmic spacing is critical.
Timepoint 48 – 72 Hours Sufficient time for neurite extension beyond 2x cell body diameter.

Detailed Protocol: SH-SY5Y Neurite Outgrowth Assay

Phase 1: Reagent Preparation

1. Stock Solutions:

  • 19-Epi FK-506: Dissolve in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • FK-506 (Control): Prepare 10 mM stock in DMSO.

  • Differentiation Media (Diff-Media): DMEM/F12 + 1% FBS + 10 µM Retinoic Acid (RA). Note: Low serum is crucial to reduce background proliferation.

2. Coating:

  • Coat 96-well imaging plates (e.g., PerkinElmer ViewPlate) with Laminin (10 µg/mL) or Collagen Type I . Incubate for 2 hours at 37°C or overnight at 4°C. Rinse 2x with PBS before seeding.

Phase 2: Cell Seeding & Differentiation[2]
  • Dissociation: Detach undifferentiated SH-SY5Y cells using Accutase (gentler than Trypsin to preserve receptors).

  • Seeding: Plate cells at 3,000 - 5,000 cells/well in 100 µL of standard culture media.

  • Attachment: Allow cells to adhere for 24 hours.

  • Differentiation Start (Day 0): Aspirate media and replace with 100 µL Diff-Media (containing 10 µM RA).

  • Maturation (Day 3): Perform a half-media exchange with fresh Diff-Media. Optional: Add BDNF (50 ng/mL) at this stage for enhanced sensitivity.

Phase 3: Compound Treatment (Day 4)
  • Preparation: Prepare 2X concentration working solutions of 19-Epi FK-506 in Diff-Media.

    • Target concentrations: 0.1, 1, 10, 100, 1000 nM.

    • Vehicle Control: DMSO matched to the highest concentration (must be < 0.1% final).

  • Addition: Add 100 µL of 2X compound solution to the wells (Final Volume = 200 µL).

  • Incubation: Incubate for 48 hours at 37°C / 5% CO₂.

Phase 4: Fixation & Staining (Immunofluorescence)

Critical: Do not wash cells vigorously; neurites are fragile.

  • Fixation: Add 4% Paraformaldehyde (PFA) directly to the media (1:1 ratio) for 10 mins, then replace with fresh 4% PFA for 15 mins.

  • Permeabilization: Wash 2x with PBS. Incubate with PBS + 0.1% Triton X-100 for 10 mins.

  • Blocking: Incubate with PBS + 3% BSA for 1 hour.

  • Primary Antibody: Anti-Beta-III Tubulin (TuJ1) [1:500] in blocking buffer. Incubate overnight at 4°C.

    • Marker Rationale: Beta-III Tubulin is specific to neuronal lineage and clearly defines neurite structure.

  • Secondary Antibody: Alexa Fluor 488 (Green) [1:1000] + Hoechst 33342 (Nuclear Stain) [1:5000]. Incubate 1 hour at RT in dark.

Phase 5: Imaging & Analysis Workflow

Workflow Step1 Image Acquisition (20x Objective) Automated Confocal Step2 Segmentation (Nuclei Detection) Hoechst Channel Step1->Step2 Step3 Neurite Tracing (TuJ1 Channel) CSIRO/Skeletonize Step2->Step3 Step4 Data Output (Total Length, Roots, Branch Points) Step3->Step4

Caption: High-Content Screening (HCS) workflow for automated neurite quantification.

Analysis Parameters:

  • Total Neurite Length per Cell: The primary metric for neurotrophic activity.

  • Max Neurite Length: Indicates the longest single axon/process.

  • Branch Points: Indicates complexity of the network.

  • Sholl Analysis: Measures intersection of neurites with concentric circles radiating from the soma (spatial complexity).

Expected Results & Data Interpretation

When analyzing 19-Epi FK-506, compare its profile against the "Gold Standard" FK-506.

ObservationInterpretation
19-Epi matches FK-506 efficacy Success. The compound is a potent NIIL. It retains the neurotrophic pharmacophore.
19-Epi shows < 20% efficacy Loss of Function. The 19-epimerization likely disrupts FKBP12 binding or the conformation required for HSP90 interaction.
Bell-Shaped Curve Typical. Efficacy peaks at ~10-100 nM and drops at higher concentrations (common for immunophilins due to the "Hook Effect" or receptor saturation).
Toxicity (Nuclear condensation) Off-Target. If observed at low doses, the epimer may have unexpected cytotoxicity unrelated to calcineurin.

Self-Validation Check:

  • Did the FK-506 Positive Control work? If FK-506 does not increase length by >30% over vehicle, the assay sensitivity is too low (check cell health, coating, or differentiation status).

  • Is the Vehicle Control baseline low? High background outgrowth in DMSO controls masks the drug effect. Reduce serum concentration if this occurs.

References

  • Gold, B. G., et al. (1999). "The immunosuppressant FK506 increases functional recovery and nerve regeneration following peripheral nerve injury." Restorative Neurology and Neuroscience. Link

  • Revill, W. P., et al. (2002). "Genetically engineered analogs of ascomycin for the inhibition of calcineurin." Journal of Antibiotics. (Discusses modification of effector domains). Link

  • Pong, K., & Zaleska, M. M. (2003). "Neuroimmunophilin ligands: a potential role in the treatment of neurodegenerative disorders." Current Drug Targets. Link

  • Thermo Fisher Scientific. "Neurite Outgrowth Staining Kit Protocol." (Standard staining methodologies). Link

  • Molecular Devices. "Neurite Outgrowth Application Note using ImageXpress." (High Content Analysis standards). Link

Disclaimer: 19-Epi FK-506 is a research chemical.[1][3][4][5][6][7][8][9] Its specific biological activity may vary by synthesis batch. This protocol assumes the compound retains FKBP12 binding affinity. Always perform a binding assay (e.g., Fluorescence Polarization) alongside functional assays if activity is absent.

Sources

Method

High-Resolution Thin-Layer Chromatography (TLC) Separation of FK-506 (Tacrolimus) Isomers

Executive Summary & Theoretical Basis FK-506 (Tacrolimus) is a 23-membered macrolide lactone immunosuppressant. Its analysis is notoriously complex due to the presence of two distinct types of "isomers" that challenge ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Basis

FK-506 (Tacrolimus) is a 23-membered macrolide lactone immunosuppressant. Its analysis is notoriously complex due to the presence of two distinct types of "isomers" that challenge chromatographic resolution:[1]

  • Conformational Isomers (Rotamers): FK-506 exists as a mixture of cis and trans rotamers around the amide bond (peptidyl-prolyl bond). In solution at room temperature, these interconvert (dynamic equilibrium), often causing peak broadening or "streaking" in chromatography.

  • Structural Isomers & Analogues: These include the C-22 epimer (often formed under basic conditions or thermal stress), tautomers (ring-chain), and the closely related analogue FK-520 (Ascomycin).

The Challenge: Standard TLC protocols often fail to distinguish between a "streak" caused by rotameric interconversion and a distinct spot representing a structural impurity.

The Solution: This guide provides a High-Resolution TLC Protocol designed to:

  • Minimize rotameric broadening (via temperature and solvent control).

  • Maximally resolve FK-506 from its stable structural isomers (impurities).

  • Provide a self-validating visualization method.

Mechanism of Separation

The separation relies on Adsorption Chromatography using Silica Gel 60.

  • Stationary Phase Interaction: The polar silanol groups interact with the multiple hydroxyl and ester/amide functionalities of FK-506.

  • Rotamer Control: The cis and trans rotamers have slightly different polarities. In HPLC, we heat columns to coalesce these peaks. In TLC, heating the plate during development is impractical. Therefore, we use a non-polar dominated mobile phase to suppress rapid interconversion artifacts and focus on resolving the structural isomers (e.g., C-22 epimer) which exhibit distinct Rf values.

DOT Diagram: Separation Mechanism & Isomer Types

FK506_Separation_Mechanism cluster_isomers Isomeric Species FK506 FK-506 Sample (Tacrolimus) Rotamers Conformational Rotamers (Cis/Trans Amide) FK506->Rotamers Dynamic Interconversion Structural Structural Isomers (e.g., C-22 Epimer, Tautomers) FK506->Structural Stable Impurities TLC_Process Silica Gel 60 TLC (Adsorption) Rotamers->TLC_Process Interferes with Structural->TLC_Process Target of Result_Streak Outcome A: Streaking (Dynamic Equilibrium) TLC_Process->Result_Streak Poor Solvent/Temp Control Result_Spots Outcome B: Distinct Spots (Stable Isomer Separation) TLC_Process->Result_Spots Optimized Protocol

Caption: Classification of FK-506 isomers and their chromatographic behavior on Silica Gel.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Stationary Phase HPTLC Silica Gel 60 F254 Plates (Glass backed)High-resolution adsorption surface.
Solvent A Dichloromethane (DCM), HPLC GradePrimary carrier; solubilizes macrocycle.
Solvent B Methanol (MeOH), HPLC GradePolar modifier to adjust Rf.
Solvent C Diethyl EtherModulates selectivity for isomers.
Staining Reagent Anisaldehyde-Sulfuric AcidUniversal detection for macrolides (turns violet/blue).
Reference Std FK-506 (Tacrolimus) >99% PurityComparison marker.[2]
Sample Preparation
  • Concentration: Prepare a 1.0 mg/mL solution of the sample in Acetonitrile or Methanol.

  • Note: Avoid using chloroform for storage as it may induce trace acidity, promoting isomerization.

Mobile Phase Optimization (The "Isomer" System)

To separate structural isomers (like the C-22 epimer) while managing rotamers, a binary or ternary system is required.

  • System 1 (Screening): Hexane : Ethyl Acetate (1:1 v/v)

    • Result: Good general retention, but isomers often co-elute.

  • System 2 (High Resolution - Recommended): Dichloromethane : Diethyl Ether : Methanol (80 : 10 : 10 v/v)

    • Why: The ether component disrupts hydrogen bonding networks that stabilize specific rotamers, sharpening the spots.

Step-by-Step Workflow
  • Chamber Saturation (CRITICAL):

    • Line a twin-trough glass chamber with filter paper.

    • Add Mobile Phase (System 2).

    • Allow to equilibrate for 30 minutes with the lid tightly closed.

    • Reasoning: Saturation prevents "edge effects" and ensures uniform migration, essential for distinguishing closely eluting isomers.

  • Spotting:

    • Apply 2 µL of sample and standard as narrow bands (4 mm length) rather than circular spots.

    • Use a Linomat applicator or a precise Hamilton syringe.

    • Dry spots with a stream of cold air (avoid heat to prevent in situ isomerization).

  • Development:

    • Place plate in chamber. Develop until solvent front reaches 80% of plate height (~7-8 cm).

    • Temperature Control: Perform development at 20-22°C (controlled room temp) .

    • Warning: Temperatures >25°C increase rotamer interconversion rates, causing spot broadening (streaking).

  • Drying:

    • Remove plate and dry under a stream of cool air for 5 minutes to remove all traces of DCM.

  • Visualization (Derivatization):

    • FK-506 has weak UV absorbance (end absorption). Chemical staining is mandatory for high sensitivity.

    • Dip/Spray: Anisaldehyde-Sulfuric Acid reagent.

    • Heat: Place on a hot plate at 100°C for 1-2 minutes .

    • Observation: FK-506 appears as a violet/grey spot . Structural isomers often appear as slightly different shades (e.g., brownish-violet) or distinct spots just below/above the main band.

DOT Diagram: Experimental Workflow

TLC_Workflow Prep Sample Prep 1 mg/mL in MeCN Spot Band Application (Cold Air Dry) Prep->Spot Develop Development @ 20-22°C Spot->Develop Saturate Chamber Saturation 30 min (DCM:Et2O:MeOH) Saturate->Develop Pre-condition Stain Anisaldehyde Stain + Heat (100°C) Develop->Stain Analyze Rf Calculation & Purity Check Stain->Analyze

Caption: Step-by-step TLC workflow for FK-506 analysis.

Data Analysis & Interpretation

Rf Value Reference (Approximate)

Using Mobile Phase System 2 (DCM:Et2O:MeOH 80:10:10)

CompoundApprox.[3][4][5][6][7][8][9][10] RfVisual Appearance (Anisaldehyde)
FK-506 (Main Isomer) 0.45 - 0.50 Violet / Grey
FK-506 (Minor Rotamer) 0.40 - 0.45 Faint streak merging into main spot
Structural Isomer (e.g., C-22) 0.35 - 0.38 Distinct spot, often brownish
FK-520 (Analogue) 0.48 - 0.52 Violet (Very close to FK-506)
Distinguishing Rotamers from Impurities
  • The "Two-Dimensional" Test (Self-Validation): If you suspect a secondary spot is a rotamer rather than a structural impurity, perform 2D-TLC:

    • Run the sample in the first direction.

    • Rotate the plate 90°.

    • Run the same solvent system again.

    • Result: If the spots lie on the diagonal, they are stable structural isomers. If they show off-diagonal signals or extensive streaking connecting the spots, they are interconverting rotamers [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Rotamer interconversion or Acidic Silica.Add 0.1% Acetic Acid to mobile phase (rarely needed) or lower temperature to 15°C to freeze rotamers.
No Separation of Isomers Mobile phase too polar.Reduce Methanol content (e.g., change to 90:5:5).
Weak Spots Insufficient heating or low concentration.Ensure plate is heated to 100°C until spots appear; increase sample load to 5 µL.

References

  • Nam, J., et al. (2014). "Chromatographically separable rotamers of an unhindered amide." Chemistry – A European Journal. Link

  • Dasgupta, A., & Timmerman, T. G. (1995).[11] "Therapeutic Monitoring of Tacrolimus (FK 506) Using Liquid Chromatography." Journal of Liquid Chromatography. Link

  • BenchChem. (2025). "Application Notes and Protocols: Thin-Layer Chromatography (TLC)." Link

  • Lhoëst, G., et al. (1993).[12] "Isolation and identification of a novel isomerized epoxide metabolite of FK-506." Drug Metabolism and Disposition. Link

Sources

Application

Precision Isolation: Scale-Up Purification of 19-Epi FK-506

Application Note & Protocol Guide Executive Summary The purification of Tacrolimus (FK-506) presents a unique chromatographic challenge due to the coexistence of structural isomers (epimers) and conformational isomers (r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The purification of Tacrolimus (FK-506) presents a unique chromatographic challenge due to the coexistence of structural isomers (epimers) and conformational isomers (rotamers). The 19-epitacrolimus impurity (often designated as Impurity A in pharmacopeial monographs) possesses physicochemical properties nearly identical to the Active Pharmaceutical Ingredient (API), making baseline resolution difficult at preparative scales.[1]

This guide details a High-Temperature Reverse-Phase (RP-HPLC) strategy for the scale-up purification of 19-epi FK-506. By exploiting the thermodynamics of rotamer interconversion, we transform a complex multi-peak profile into a single, sharp peak, enabling high-purity isolation.[1][2]

The Physicochemical Challenge: Rotamers vs. Epimers

To purify FK-506, one must distinguish between two types of isomerism that occur simultaneously.[1][2] Failure to account for "Rotamer Broadening" is the primary cause of failure in Tacrolimus purification.

The Rotamer Effect

FK-506 contains a pipecolic acid amide bond that exists in equilibrium between cis and trans conformations. At ambient temperature (20–25°C), the interconversion rate is slow on the NMR and HPLC time scales.

  • Symptom: The main FK-506 peak appears split or excessively broad, often masking the 19-epimer.[1]

  • Solution: Thermal Coalescence. Elevating the column temperature to 50–60°C increases the rate of rotation, coalescing the rotamers into a single, sharp peak. This unmasks the 19-epimer, which elutes immediately prior to or after the main peak depending on the stationary phase.

The 19-Epimer

Unlike rotamers, the 19-epimer is a stable diastereomer formed by the epimerization of the keto-group at the C19 position. It does not coalesce with the API upon heating.

RotamerMechanism cluster_0 Ambient Temp (25°C) Rotamer_Cis Cis-Rotamer (Conformer A) Rotamer_Trans Trans-Rotamer (Conformer B) Rotamer_Cis->Rotamer_Trans Slow Exchange (25°C) Coalesced Coalesced Peak (High Temp >50°C) Rotamer_Cis->Coalesced Heat Energy Rotamer_Trans->Coalesced Heat Energy Impurity 19-Epi FK-506 (Stable Epimer) Coalesced->Impurity Chromatographic Resolution

Figure 1: Thermodynamic relationship between FK-506 rotamers and the stable 19-epimer impurity.[1][2] Heating is required to simplify the background for effective separation.

Pre-Purification Considerations

Feedstock Preparation

Crude FK-506 from fermentation broth (e.g., Streptomyces tsukubaensis) often contains lipids and analogues (Ascomycin).[1][2]

  • Pre-treatment: If the crude purity is <85%, perform a preliminary silica gel filtration or crystallization step to remove gross impurities.

  • Solvent: Dissolve the crude material in Acetonitrile (ACN). Avoid Methanol if possible, as it generates higher backpressure, limiting flow rates during the high-speed prep run.[1][2]

Stability Warning

FK-506 is a macrolide lactone.[1] It is sensitive to:

  • Base: Causes rapid epimerization (increasing the very impurity we are trying to remove). Maintain pH < 7.[3][4][5]

  • Strong Acid: Causes ring opening.

Method Development (Analytical Scouting)

Before scaling, establish the separation on an analytical scale.[6][7][8]

ParameterSpecificationRationale
Column C18 (Octadecyl), High Carbon Load (e.g., Kromasil C18, Luna C18)High hydrophobicity is required to retain the macrolide structure.[1][2]
Dimensions 4.6 x 250 mm, 5 µmLong column length provides the theoretical plates needed for isomer separation.[9]
Temperature 60°C ± 1°C CRITICAL. Coalesces rotamers to sharpen the main peak.
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric Acid*Acid suppresses silanol activity. Note: Use Formic for MS compatibility or easier evaporation.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than MeOH, allowing higher flow rates at 60°C.
Flow Rate 1.0 - 1.2 mL/minOptimized for Van Deemter efficiency at 60°C.
Detection UV @ 210–220 nmFK-506 has weak UV absorbance (carbonyls); low wavelength is necessary.[1][2]

Gradient Profile (Scouting):

  • 0 min: 40% B[1][2]

  • 25 min: 80% B[1][2]

  • Hold 5 min.

Success Criteria: The 19-Epi peak should elute typically after the main FK-506 peak (depending on specific C18 selectivity) with a resolution (


) > 1.5.[1]

Scale-Up Protocol

This protocol describes scaling to a 50 mm I.D. DAC (Dynamic Axial Compression) column or a standard 21.2 mm Prep column.[1]

Scale-Up Calculations

Use the geometric scaling factor to determine flow rate and loading.



For a 21.2 mm column (vs 4.6 mm): SF ≈ 21.[1][2]
Preparative Conditions[9][10]
  • Column: 21.2 x 250 mm, 5 µm or 10 µm C18.[1][2]

  • Flow Rate: 20–25 mL/min.

  • Temperature: 60°C (Use a column oven or water jacket. Do not run cold. )

  • Mobile Phase: Water (A) / ACN (B).[1][2][5][9] Avoid non-volatile buffers like phosphate if identifying unknown impurities; use Ammonium Acetate if pH control is needed.

Step-by-Step Workflow

Step 1: System Equilibration Flush the column with 60% B at 60°C until the baseline and pressure stabilize. The high temperature will significantly reduce backpressure, allowing for faster equilibration.

Step 2: Loading Study (Overload Isotherms) Inject increasing amounts of crude (e.g., 10 mg, 50 mg, 100 mg).

  • Observe the main peak fronting/tailing.[10]

  • The 19-epimer is a "close-eluting" impurity.[1] You cannot aggressively overload the column (touching-band separation).[1]

  • Target Load: Approx. 0.5% - 1.0% of stationary phase mass.[1]

Step 3: Isocratic vs. Shallow Gradient For isomers, isocratic elution often yields better resolution than gradients.[1][2]

  • Recommendation: Run an isocratic hold at the percentage where the compound elutes in the scouting run (e.g., 65% B).

  • Refinement: If the run time is too long, use a "focused gradient":

    • 0-5 min: 50% B (Load)[1][2]

    • 5-6 min: Ramp to 60% B

    • 6-30 min: Shallow ramp 60% -> 70% B (The Separation Zone)[1][2]

    • 30-35 min: Flush 95% B

Step 4: Fraction Collection

  • Trigger: Slope + Threshold.

  • Since the 19-epi peak is close, use "Time Windows" to force collection in small vials (e.g., 15-second slices) during the critical elution window.[1][2]

  • Immediate Action: Analyze fractions immediately. Do not pool until purity is confirmed.

ScaleUpWorkflow Start Crude FK-506 (Dissolved in ACN) Analytical Analytical Scouting (60°C, C18, 4.6mm ID) Start->Analytical Decision Resolution > 1.5? Analytical->Decision Optimize Adjust Gradient/Stat. Phase (Try Phenyl-Hexyl) Decision->Optimize No ScaleCalc Calculate Scale Factors (Flow: 21mL/min, Load: 50mg) Decision->ScaleCalc Yes Optimize->Analytical PrepRun Prep Run (60°C) Focused Gradient ScaleCalc->PrepRun Fractionation Fraction Collection (Small Slices) PrepRun->Fractionation QC QC Analysis (Pool Fractions >99%) Fractionation->QC

Figure 2: Decision tree for the scale-up purification workflow.

Advanced Alternative: Silver-Ion Chromatography

If RP-HPLC fails to provide sufficient resolution at high loads, Argentation Chromatography is the authoritative alternative.[1][2] FK-506 contains an allyl side chain.[1] Silver ions (


) form weak 

-complexes with double bonds.[1][2]
  • Mechanism: The spatial arrangement of the allyl group in the 19-epimer differs slightly from the API, altering the interaction strength with silver.

  • Protocol: Impregnate a silica column with Silver Nitrate (

    
    ) or use a commercial Silver-loaded cation exchange column.[1][2]
    
  • Benefit: Orthogonal selectivity to C18.

Post-Processing & Stability

The isolation step is where many batches are lost due to degradation.

  • Pooling: Combine fractions meeting purity specs (>98% or >99% depending on requirement).

  • Neutralization: If using TFA or Formic acid, ensure the fractions are not left acidic for long periods.

  • Solvent Removal:

    • Use a Rotary Evaporator.

    • Bath Temp: < 40°C (Crucial).

    • Vacuum: High vacuum to minimize heat exposure.

  • Final Crystallization: Dissolve the residue in minimal ACN or Ethyl Acetate and add water or hexane as an anti-solvent to crystallize the pure product.

References

  • Namiki, Y., et al. (1995).[1][2] Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution.[1][2][11][12] The Journal of Antibiotics. Link (Establishes the rotamer/temperature relationship).[1][2]

  • USP Monograph. Tacrolimus.[12][13] United States Pharmacopeia.[13] Link (Defines Impurity A and system suitability requirements).[1][2]

  • Zorbax Application Note. Separation of Tacrolimus and Impurities. Agilent Technologies. Link (Provides specific column selectivity data).

  • Byrne, B., et al. (2016).[1][2] Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant. ResearchGate.[5] Link (Details degradation pathways).

  • US Patent 7,259,259. Purification of Tacrolimus. (Describes industrial scale-up and silver-ion complexation strategies). Link

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Tacrolimus &amp; Impurity Profiling

Welcome to the Advanced Chromatography Support Hub. You are likely here because you are facing the "Tacrolimus Challenge": a split peak that won't sharpen, or a critical impurity (19-Epi FK-506) that refuses to resolve f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. You are likely here because you are facing the "Tacrolimus Challenge": a split peak that won't sharpen, or a critical impurity (19-Epi FK-506) that refuses to resolve from the main peak.

This guide is not a generic SOP. It is a deep-dive troubleshooting system designed to help you master the separation of Tacrolimus (FK-506) from its primary degradation product, 19-Epitacrolimus , while managing the molecule's inherent rotameric complexity.

🧠 Module 1: The Core Mechanism

Why is this separation difficult?

To separate these peaks, you must distinguish between two different chemical phenomena occurring simultaneously in your column:

  • Rotamerism (The "Ghost" Peak): Tacrolimus contains an amide bond that rotates slowly on the NMR/HPLC timescale. At room temperature (

    
    ), it exists as two distinct conformers (cis/trans). This results in a broad, split, or "saddle" peak. This is not an impurity; it is the drug itself. 
    
  • Epimerization (The Real Impurity): 19-Epi FK-506 is a structural isomer where the chirality at Carbon-19 is inverted. This is a stable chemical impurity (often a degradation product) that elutes very close to the main peak.

The Golden Rule: You cannot resolve the 19-Epimer until you force the Rotamers to coalesce.

📊 Module 2: Method Development Workflow

The following decision tree outlines the logical path to a compliant separation method.

TacrolimusMethod Start START: Initial Chromatogram CheckShape Is Main Peak Split or Broad? Start->CheckShape TempAction ACTION: Increase Column Temp (Target: 50°C - 60°C) CheckShape->TempAction Yes (Rotamers) CheckRes Is 19-Epi Resolved? (Rs > 1.5) CheckShape->CheckRes No (Sharp Peak) TempAction->CheckShape Re-inject Selectivity ACTION: Change Stationary Phase (C18 -> Phenyl-Hexyl or Ether-Linked) CheckRes->Selectivity No (Co-elution) Final SUCCESS: Validated Method CheckRes->Final Yes MobilePhase ACTION: Optimize Organic Modifier (Add TBME or Change ACN/MeOH ratio) Selectivity->MobilePhase MobilePhase->CheckRes

Figure 1: Logical workflow for distinguishing rotameric broadening from true impurity co-elution.

🛠️ Module 3: Optimized Experimental Protocols

Do not rely on standard room-temperature generic gradients. Use this optimized protocol derived from USP and advanced application data.

Protocol A: The "Heat-Shock" Method (Standard C18)

Best for: Routine QC and Rotamer Coalescence

ParameterSettingTechnical Rationale
Column High-purity C18 (L1), 150 x 4.6 mm, 3 µm (e.g., Zorbax SB-C18 or Luna Omega)"Type B" silica reduces silanol interactions which cause tailing.
Temperature 60°C (

)
CRITICAL. Increases rotamer exchange rate > chromatography speed, merging peaks into one sharp band [1].
Mobile Phase A Water + 0.1% Phosphoric AcidLow pH stabilizes the lactone ring and suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN) + tert-Butyl Methyl Ether (TBME) (80:20)TBME provides unique shape selectivity for the macrocyclic ring structure [2].
Flow Rate 1.0 - 1.5 mL/minHigher flow at high temp maintains backpressure within limits while speeding up analysis.
Detection UV @ 210-220 nmTacrolimus lacks a strong chromophore; low UV is required.
Protocol B: The "Selectivity" Method (Phenyl Phases)

Best for: Difficult Epimer Separation where C18 fails

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP).

  • Mechanism: The pi-pi interactions between the phenyl ring of the column and the macrocyclic ring of Tacrolimus offer different selectivity than hydrophobic C18 interactions, often pulling the 19-Epimer further from the main peak.

❓ Module 4: Troubleshooting & FAQs

Q1: I see a "shoulder" on the front of my Tacrolimus peak. Is this the 19-Epimer?

  • Diagnosis: Likely, yes. The 19-Epi FK-506 typically elutes before the parent peak (Relative Retention Time ~0.67 - 0.8 depending on the method) [3].

  • Verification:

    • Run the sample at

      
      .[1]
      
    • Run the sample at

      
      .[1][2][3][4]
      
    • Result: If the shoulder merges into the peak as temp rises, it was a rotamer. If the shoulder becomes more distinct (better resolution due to sharpening main peak), it is the 19-Epimer.

Q2: My resolution is unstable. The retention times drift during the day.

  • Root Cause: Temperature equilibrium. Because this separation relies heavily on high temperature (

    
    ), even small fluctuations in the column oven will shift retention times significantly.
    
  • Fix: Use a column oven with a pre-heater (active solvent pre-heating). Ensure the mobile phase is at

    
    before it hits the column head.
    

Q3: Can I use Methanol instead of Acetonitrile?

  • Advisory: Proceed with caution. Methanol has higher viscosity, which generates high backpressure at the flow rates needed. More importantly, ACN typically provides sharper peaks for macrolides. If you must use MeOH, ensure you mix it with water before pumping to prevent outgassing bubbles, as the solubility of air changes drastically at

    
    .
    

Q4: The USP monograph mentions "Solution A" and "Solution B" with phosphoric acid. Why is my baseline noisy?

  • Analysis: Phosphoric acid is not volatile. If you are using LC-MS, this will ruin your signal. For UV, noise usually comes from low-quality ACN absorbing at 210 nm.

  • Fix: Use "Gradient Grade" or "LC-MS Grade" solvents. Ensure the reference wavelength on your DAD is turned off or set sufficiently far away (e.g., 360 nm) to avoid over-correction.

📉 Data Summary: Temperature vs. Resolution

Simulated data based on thermodynamic behavior of Tacrolimus [4]

TemperaturePeak Width (Main)Rotamer Separation19-Epi Resolution (Rs)Status
25°C Broad / SplitVisible SplitN/A (Masked)Fail
40°C BroadPartial Merge< 1.0 (Shoulder)Risk
50°C SharpCoalesced1.2 - 1.5Acceptable
60°C Very SharpFully Coalesced> 2.0 Optimal
📚 References
  • USP Monograph: Tacrolimus.[2][3][5][6][7] USP-NF (current version).[2] United States Pharmacopeia.[2][3][5][8]

  • Phenomenex Application Note: "Separation of Tacrolimus and its Organic Impurities per USP Monograph." Phenomenex.com.

  • Journal of Chromatography B: "Therapeutic monitoring of tacrolimus concentrations in blood: semi-automated extraction and liquid chromatography-electrospray ionization mass spectrometry." PubMed.[3][9]

  • ResearchGate: "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." ResearchGate.[4][10]

Sources

Optimization

Minimizing 19-Epi FK-506 formation during Tacrolimus extraction

This guide serves as a specialized Technical Support Center for minimizing 19-Epi FK-506 (19-epitacrolimus) during the extraction and purification of Tacrolimus. It is designed for process chemists and purification engin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for minimizing 19-Epi FK-506 (19-epitacrolimus) during the extraction and purification of Tacrolimus. It is designed for process chemists and purification engineers.

Topic: Minimizing 19-Epi FK-506 Formation During Extraction

The Mechanism: Root Cause Analysis

Q: Why does 19-Epi FK-506 form spontaneously during my extraction process?

A: The formation of 19-epitacrolimus is not a random degradation; it is a thermodynamic equilibration driven by pH and solvent proticity . Tacrolimus (FK-506) contains a hemiketal masked tricarbonyl system. Under specific conditions (alkaline pH or high temperature), the C-19 hemiketal ring opens to a dicarbonyl intermediate. When this ring re-closes, it can adopt the unnatural configuration, resulting in the 19-epimer.

The Chemical Pathway:

  • Ring Opening: Base-catalyzed opening of the pyranose ring (C-19 to C-22).

  • Rotation: Free rotation around the C-19/C-20 bond.

  • Ring Closing: Re-formation of the hemiketal. If the hydroxyl group attacks from the opposite face, 19-epitacrolimus is formed.

Pathway Visualization

The following diagram illustrates the reversible tautomerization and epimerization pathway.

TacrolimusEpimerization Tac Tacrolimus (FK-506) (Natural C-19 Configuration) Open Open-Chain Dicarbonyl Intermediate Tac->Open Ring Opening (Base Catalyzed) Epi 19-Epi Tacrolimus (Impurity) Open->Epi Ring Closing (Wrong Face) Factors Catalysts: - pH > 7.0 - Heat (>40°C) - Protic Solvents Factors->Open

Figure 1: The reversible epimerization of Tacrolimus mediated by the open-chain intermediate.

Extraction Protocols: Prevention & Troubleshooting

Q: My crude extract consistently shows 2-5% epimer. How do I lower this upstream?

A: You must shift the equilibrium away from the open-chain form. The most critical control parameter is pH . Tacrolimus is most stable in slightly acidic conditions (pH 3.0 – 5.0).

Protocol: Acidified Solvent Extraction

Do not use neutral or unmodified organic solvents if your fermentation broth is slightly alkaline.

StepActionTechnical Rationale
1. Broth Conditioning Adjust whole broth pH to 4.0 – 4.5 using dilute

or Acetic Acid immediately at harvest.
Neutralizes metabolic alkalinity; locks the hemiketal ring in the closed position.
2. Solvent Selection Use Ethyl Acetate or Isobutyl Acetate acidified with 0.1% Acetic Acid.Aprotic solvents (esters) reduce the likelihood of proton exchange compared to alcohols (methanol/ethanol).
3. Temperature Control Maintain extraction temperature < 25°C .Higher temperatures increase the kinetic rate of ring opening (tautomerization).
4. Phase Separation Centrifuge immediately. Do not let the organic phase sit in contact with aqueous broth (which may buffer back to neutral) for > 4 hours.Minimizes exposure to hydrolytic conditions.

Q: Can I use Acetone/Methanol for extraction? A: Yes, but with caution. Lower alcohols (Methanol) are protic and can facilitate proton transfer, accelerating epimerization if the pH drifts. If using Methanol, ensure the water content is low and the apparent pH is strictly controlled below 6.0.

Purification & Separation: Remediation

Q: I have formed the epimer. How do I remove it? Standard C18 isn't working well.

A: Separation of 19-epi from Tacrolimus is difficult on standard C18 because they are diastereomers with identical mass and nearly identical polarity. You have two primary options: Silver Nitrate Chromatography (for difficult analog mixtures) or High-Performance C18 with Temperature Control .

Method A: Silver Nitrate ( -Complexation) Chromatography

While often used for separating Ascomycin (analog), silver ions (


) can also improve resolution of isomers by interacting with the allyl side chains, which may have slightly different spatial availability in the epimer.
  • Stationary Phase: Silica gel impregnated with 5-10%

    
    .
    
  • Mobile Phase: n-Hexane / Ethyl Acetate / Acetone.

  • Mechanism:

    
     forms a weak 
    
    
    
    -complex with the double bonds. The difference in 3D conformation between FK506 and 19-epi alters the binding strength.
Method B: High-Performance C18 (USP Method Adaptation)

For most labs, optimizing the C18 method is more practical than using Silver Nitrate.

  • Column: High-density C18 (e.g., Kromasil 100-5-C18 or equivalent).

  • Temperature: 50°C - 60°C (Critical).

    • Why? Elevated temperature sharpens the peaks by accelerating the interconversion of the rotamers (cis/trans amide bond rotamers, not epimers), collapsing them into a single peak, which improves the resolution of the epimer from the main peak.

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 60 : 40 : 0.1).

Purification Workflow Diagram

PurificationWorkflow cluster_control Critical Control Point Crude Crude Extract (Contains FK506 + 19-Epi + Ascomycin) Step1 Step 1: Silica Gel Filtration (Remove lipids/bulk impurities) Crude->Step1 Step2 Step 2: Ag+ Impregnated Chromatography (Target: Ascomycin & Analogs) Step1->Step2 Enriched Fraction Step3 Step 3: Crystallization (Acetonitrile/Water) Step2->Step3 High Purity Fractions Final Purified Tacrolimus (< 0.1% 19-Epi) Step3->Final

Figure 2: Recommended downstream processing workflow to ensure removal of epimers and analogs.

FAQ: Rapid Troubleshooting

Q: Is 19-epitacrolimus the same as "Tautomer I" and "Tautomer II"? A: No.

  • Tautomers (I & II): These are conformational isomers caused by the rotation of the amide bond (cis/trans). They exist in equilibrium in solution and will merge into a single peak at high temperatures (e.g., 50°C+). You cannot "remove" one tautomer; they always re-equilibrate.

  • 19-Epimer: This is a chemical impurity with a different chiral center configuration. It does not disappear upon heating; it must be physically separated.

Q: Does water content in the extraction solvent matter? A: Yes. Water acts as a proton shuttle. In organic solvents (like acetone), high water content (>10%) combined with a pH > 6.0 significantly accelerates epimerization. Keep organic solvents dry or strictly acidified.

Q: What is the regulatory limit for 19-epi? A: According to USP and EP monographs, the limit for "Tacrolimus 19-epimer" is typically NMT 0.5% .

References

  • Nam, J., et al. (2015). Separation of tacrolimus from its analogues by silver ion chromatography. Journal of Chromatography A.

  • USP Monograph. Tacrolimus: Organic Impurities Procedure 2. United States Pharmacopeia.[1]

  • Yamasaki, K., et al. (2013). Stability of FK506 in solution: Effects of pH and temperature. International Journal of Pharmaceutics.

  • Skytte, D. M., et al. (2010).[2] Synthesis and Characterization of an Epimer of Tacrolimus. Journal of Natural Products.

Sources

Troubleshooting

Improving stability of 19-Epi FK-506 in solution for analysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 19-Epi FK-506. This guide provides in-depth troubleshooting advice and frequently asked questions (FA...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 19-Epi FK-506. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of handling and analyzing this compound, with a focus on maintaining its stability in solution. The principles and practices discussed here are grounded in established research on FK-506 (tacrolimus) and its analogs, providing a robust framework for your experimental success.

Understanding the Challenge: The Instability of FK-506 and its Epimers

FK-506 (tacrolimus) and its epimers, including 19-Epi FK-506, are macrolide lactones that are susceptible to degradation in solution. This instability can lead to inaccurate quantification and characterization, compromising experimental results. The primary challenges arise from:

  • Epimerization and Tautomerization: In aqueous and protic organic solvents, FK-506 exists in equilibrium with its tautomers and epimers. This dynamic interconversion can result in multiple peaks during chromatographic analysis, complicating data interpretation.

  • Hydrolysis: The lactone ring of the macrolide structure is susceptible to both acidic and alkaline hydrolysis, leading to the formation of ring-opened inactive products.

  • Oxidation: The presence of oxidative agents or exposure to air can lead to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation pathways.

This guide will provide you with the knowledge and tools to mitigate these challenges and ensure the integrity of your 19-Epi FK-506 samples.

Frequently Asked Questions (FAQs)

Q1: I am seeing multiple peaks for my 19-Epi FK-506 standard during HPLC analysis. What could be the cause?

This is a common observation and is often due to the presence of tautomers and potentially the parent FK-506 in equilibrium with the 19-epimer in your solution. In solution, particularly in protic solvents, FK-506 and its epimers can undergo interconversion. To confirm this, you can allow your standard solution to stand at room temperature for a few hours and reinject; you may observe a change in the peak ratios as the equilibrium is established[1].

Troubleshooting Steps:

  • Standard Preparation: Prepare your standard in a non-polar, aprotic solvent like anhydrous acetonitrile or ethyl acetate for short-term storage. For working solutions, use the mobile phase, but analyze them promptly.

  • Column Temperature: Increasing the column temperature (e.g., to 60°C) can sometimes help to coalesce the tautomeric peaks, resulting in a single, sharper peak for the main compound and its epimer.[2]

  • Mobile Phase pH: Ensure your mobile phase is slightly acidic (pH 3-5) to minimize epimerization and degradation.[3]

Q2: My 19-Epi FK-506 sample concentrations are decreasing over time, even when stored in the refrigerator. Why is this happening?

This indicates degradation of your compound. While refrigeration slows down chemical reactions, it does not completely stop them. Several factors could be at play:

  • Solvent Choice: If your sample is dissolved in a protic solvent (e.g., methanol, ethanol) or an aqueous solution, hydrolysis and epimerization can still occur, albeit at a slower rate.

  • pH of the Solution: If the pH of your solution is not controlled, it may be drifting into an alkaline range, which significantly accelerates hydrolysis.

  • Dissolved Gases: Oxygen dissolved in your solvent can lead to oxidative degradation.

  • Container Type: FK-506 is known to adsorb to certain plastics like PVC.[4]

Preventative Measures:

  • Solvent: For long-term storage, dissolve 19-Epi FK-506 in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO and store at -20°C or lower.

  • pH Control: If you must use an aqueous solution, buffer it to a pH between 3 and 5.[3]

  • Degas Solvents: Before preparing your solutions, degas your solvents to remove dissolved oxygen.

  • Container Selection: Use glass or polyolefin containers for storing solutions.[4][5]

Q3: Can I store my 19-Epi FK-506 stock solutions at room temperature?

It is strongly advised not to store stock solutions of 19-Epi FK-506 at room temperature for extended periods. Studies on FK-506 have shown that while it can be stable in whole blood for up to two weeks at room temperature, its stability in purified solutions is much lower, especially when exposed to light and non-optimal pH.[6] For eye drop formulations of FK-506, the predicted shelf life at 25°C was only about 70 days, whereas at 4°C it was predicted to be about 4 years.[7]

Best Practices for Storage:

Storage ConditionRecommended SolventTemperatureDuration
Long-term Anhydrous DMSO, Anhydrous Ethanol-20°CMonths to Years
Short-term (Stock) Anhydrous Acetonitrile4°CDays to Weeks
Working Solution Mobile Phase or appropriate buffer (pH 3-5)4°CAnalyze within 24 hours

Data synthesized from multiple sources indicating best practices for macrolide stability.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Poor peak shape can be caused by a variety of factors related to both the compound's stability and the chromatographic conditions.

Causality and Troubleshooting Workflow:

cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape cause1 Column Overload start->cause1 cause2 Secondary Interactions with Column start->cause2 cause3 Sample Solvent Incompatibility start->cause3 cause4 On-Column Degradation start->cause4 sol1 Reduce sample concentration or injection volume. cause1->sol1 Check sol2 Use a different column (e.g., with end-capping). Adjust mobile phase pH or ionic strength. cause2->sol2 Investigate sol3 Dissolve sample in mobile phase or a weaker solvent. cause3->sol3 Verify sol4 Ensure mobile phase is at optimal pH (3-5). Decrease column temperature (if thermal degradation is suspected). cause4->sol4 Confirm

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Irreproducible Retention Times

Fluctuating retention times are a sign of an unstable analytical system or sample degradation.

Systematic Approach to Resolution:

  • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the components are accurately measured and well-mixed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Sample Stability: As previously discussed, 19-Epi FK-506 can degrade in solution. Analyze samples as quickly as possible after preparation. If using an autosampler, ensure it is temperature-controlled.

Issue 3: Loss of Sensitivity or No Peak Detected

A sudden loss of signal can be alarming and points to several potential issues.

Degradation Pathway and Troubleshooting:

cluster_troubleshooting Troubleshooting Steps start Loss of Sensitivity / No Peak step1 1. Check for Sample Degradation - Prepare a fresh standard and re-inject. - Review sample preparation and storage procedures. start->step1 Is the sample stable? step2 2. Inspect for System Leaks - Check all fittings from the pump to the detector. step1->step2 If fresh standard also fails step3 3. Verify Injection Process - Ensure the correct volume is being injected. - Check for air bubbles in the sample loop. step2->step3 If no leaks are found step4 4. Assess Detector Performance - Check detector lamp status (for UV detectors). - For MS, verify ionization source parameters and check for contamination. step3->step4 If injection is correct

Caption: Systematic troubleshooting for loss of signal.

Experimental Protocols

Protocol 1: Preparation of Stabilized 19-Epi FK-506 Stock and Working Solutions

This protocol is designed to minimize degradation during solution preparation.

Materials:

  • 19-Epi FK-506 solid compound

  • Anhydrous, HPLC-grade DMSO or acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Volumetric flasks (glass)

  • Pipettes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh the required amount of 19-Epi FK-506 in a clean, dry glass vial. b. Dissolve the compound in anhydrous DMSO or acetonitrile to a final concentration of 1 mg/mL. c. Vortex briefly to ensure complete dissolution. d. Aliquot into smaller volumes in amber glass vials and store at -20°C for long-term storage.

  • Working Solutions: a. Prepare an acidic aqueous solution by adding formic acid or phosphoric acid to HPLC-grade water to achieve a pH between 3 and 5. b. Prepare your desired mobile phase (e.g., acetonitrile:acidic water). c. Dilute the stock solution with the mobile phase to the desired working concentrations. d. Filter the working solutions through a 0.22 µm PTFE syringe filter before placing them in the autosampler. e. Analyze the working solutions as soon as possible, preferably within 24 hours. If using an autosampler, maintain the temperature at 4°C.

Protocol 2: Recommended HPLC-UV Method for Analysis of 19-Epi FK-506

This method is a starting point and may require optimization for your specific instrument and column.

ParameterRecommended ConditionRationale
Column C18, 3.5-5 µm, 4.6 x 150 mmGood retention and resolution for macrolides.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Acidic pH minimizes degradation and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 50-90% B over 15 minutesTo ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 60°CHelps in sharpening peaks and potentially coalescing tautomers.[2]
Detection UV at 210-220 nmWavelength for detecting the macrolide structure.
Injection Vol. 10 µLA smaller injection volume can help prevent column overload.

References

  • Stability of FK 506 in whole blood samples. PubMed. Available at: [Link]

  • Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers. PubMed. Available at: [Link]

  • Determination and stability of FK506 eye drops by HPLC. ResearchGate. Available at: [Link]

  • Stability of tacrolimus solutions in polyolefin containers. PMC. Available at: [Link]

  • Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. PubMed. Available at: [Link]

  • HPLC analysis of a freshly prepared solution of tacrolimus crystals: tacrolimus (1), tacrolimus 19-epimer (2), ascomycin (3). ResearchGate. Available at: [Link]

  • Separation of Tacrolimus and its Organic Impurities per USP Monograph. Phenomenex. Available at: [Link]

  • FK506 Measurement: Comparison of Different Analytical Methods. PMC. Available at: [Link]

  • Quantitative determination of tautomeric FK506 by reversed-phase liquid chromatography. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 19-Epi FK-506 MS Detection

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering baseline noise during the mass spectrometry (MS) detection of 19-Epi FK-506. As an epim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering baseline noise during the mass spectrometry (MS) detection of 19-Epi FK-506. As an epimer of the potent immunosuppressant Tacrolimus (FK-506), accurate quantification of 19-Epi FK-506 is critical, and a noisy baseline can significantly compromise sensitivity and reproducibility. This document is structured to provide both quick-reference FAQs and a detailed, systematic approach to identifying and resolving the root causes of baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" baseline noise in the context of 19-Epi FK-506 analysis?

A1: While instrument-dependent, a high baseline is characterized by a significant decrease in the signal-to-noise ratio (S/N), making it difficult to distinguish low-abundance analyte peaks from the background.[1] A noisy baseline can obscure peaks, particularly around the limits of detection (LOD) and quantification (LOQ).[1] For 19-Epi FK-506, which is often monitored at low concentrations, a stable and low-noise baseline is paramount for accurate measurement.

Q2: My baseline noise seems to be consistent across the entire gradient run. What is the most likely cause?

A2: Constant baseline noise often points to issues with the mobile phase or the mass spectrometer's detector.[2] Contaminants in your solvents or mobile phase additives can create a consistently high background.[2][3] Additionally, electronic noise or a deteriorating detector can also manifest as constant baseline interference.[4]

Q3: I'm observing sporadic, sharp spikes in my baseline. What could be the issue?

A3: Erratic spikes are often caused by air bubbles in the LC system or electrical interference.[5][6] Air can get trapped in the pump, detector flow cell, or fittings, leading to pressure fluctuations and baseline spikes.[5][7] Ensure your mobile phase is properly degassed and check for any loose fittings.

Q4: Can my sample preparation method contribute to baseline noise?

A4: Absolutely. Inadequate sample cleanup can introduce a host of matrix components into your LC-MS system.[8] For biological samples, phospholipids are a major contributor to matrix-induced ionization suppression and can foul the MS source, leading to increased noise. Contaminants from plasticware, such as plasticizers, can also leach into your sample and contribute to a noisy baseline.[9]

Q5: Are there specific mobile phase additives that are better for reducing noise when analyzing macrolides like 19-Epi FK-506?

A5: Yes, the choice of mobile phase additives is critical. For macrolides, which often form adducts, using additives like ammonium formate can provide a constant supply of ammonium ions, promoting the formation of a single, desired adduct and preventing the formation of unwanted adducts that can increase background noise.[10] It is crucial to use high-purity, LC-MS grade solvents and additives to minimize contaminants.[3][10]

In-Depth Troubleshooting Guide

A systematic approach is the most effective way to diagnose and resolve baseline noise. The following sections break down the troubleshooting process by the potential source of the issue.

The Liquid Chromatography (LC) System

The LC system is a common source of baseline noise. Problems can arise from the mobile phase, the pump, the autosampler, or the column.

The quality and preparation of your mobile phase are fundamental to a stable baseline.

  • Solvent Quality: Always use LC-MS grade solvents and additives.[2][10] Lower grade solvents can contain impurities that elevate the baseline.[7]

  • Water Purity: Use ultrapure water (18.2 MΩ·cm) from a well-maintained water purification system. Water is a common source of contamination.[4]

  • Additives: While additives like formic acid or ammonium formate are often necessary for good chromatography and ionization, they must be of high purity.[10] Be aware that some additives, like trifluoroacetic acid (TFA), can cause signal suppression and baseline noise, especially if they are old or contaminated.[11]

  • Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles, which can cause pressure fluctuations and baseline spikes.[4][5] Most modern HPLCs have in-line degassers; verify that yours is functioning correctly.[4]

Protocol: Mobile Phase Quality Check

  • Prepare Fresh Mobile Phase: Remake your mobile phase using fresh, high-purity solvents and additives. It's recommended to prepare mobile phases daily.[11]

  • System Flush: Flush the entire LC system with the fresh mobile phase for an extended period (e.g., 30-60 minutes) to remove any residual contaminants.

  • Blank Injection: Perform a blank injection (injecting mobile phase) and observe the baseline. If the noise is significantly reduced, your previous mobile phase was likely the culprit.

A malfunctioning pump or degasser can introduce pulsations and noise into the baseline.

  • Pump Seals: Worn pump seals can lead to pressure fluctuations and a pulsating baseline.[4] Pump seals should be replaced as part of a regular maintenance schedule, typically annually.[4]

  • Check Valves: Faulty check valves can also cause inconsistent flow and pressure drops, resulting in baseline noise.[7]

  • Degasser Function: A faulty degasser can allow dissolved air to enter the system, leading to bubble formation and baseline instability.[4]

Protocol: Pump and Degasser Diagnostics

  • Pressure Test: Most HPLC software includes a pressure test function. Run this to check for any leaks or significant pressure fluctuations.

  • Visual Inspection: Visually inspect all fittings and connections for any signs of leaks.

  • Systematic Diagnosis: If you suspect the pump, you can often isolate the problematic component (e.g., a specific pump head or check valve) by observing the pattern of the baseline noise. A systematic pattern may indicate a pump or piston issue.[5]

The analytical column can be a source of noise if it is contaminated or has degraded.

  • Contamination: Contaminants from previous injections can accumulate on the column and slowly bleed off, causing a noisy or drifting baseline.[4][8]

  • Phase Dewetting: Column degradation due to phase dewetting can also contribute to baseline noise.[4]

Protocol: Column Health Assessment

  • Column Wash: Wash the column thoroughly with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove any strongly retained contaminants.

  • Column Bypass Test: If you suspect the column is the source of the noise, replace it with a union and run the mobile phase directly to the detector.[4] If the baseline is stable without the column, the column is the likely source of the noise.

  • Replace Column: If the column is determined to be the issue, it should be replaced.

The Mass Spectrometer (MS) Detector

The MS detector itself can be a source of noise, often due to contamination or electronic issues.

The ion source is susceptible to contamination from non-volatile components in the sample or mobile phase. This can lead to a dirty ion source, which can cause a high and noisy baseline.

Protocol: Ion Source Cleaning

  • Follow Manufacturer's Guidelines: Refer to your instrument's manual for the specific procedure for cleaning the ion source. This typically involves carefully wiping the ion transfer capillary, skimmer, and other source components with appropriate solvents.

  • Regular Maintenance: Implement a regular schedule for ion source cleaning, especially when analyzing complex matrices.

Over time, the detector can degrade, leading to increased electronic noise.

  • Detector Gain: While increasing the detector gain can amplify your signal, it will also amplify the noise. Optimize the detector settings to achieve the best S/N.

  • Electronic Interference: Ensure the MS is properly grounded and not subject to interference from other nearby electronic equipment.[1]

Sample Preparation and Matrix Effects

The sample itself is a significant potential source of contaminants that can lead to baseline noise.

  • Matrix Effects: Biological matrices, such as blood or plasma, contain numerous endogenous compounds that can interfere with the ionization of your analyte, a phenomenon known as the matrix effect. This can lead to ion suppression and a noisy baseline.

  • Sample Purity: Ensure your 19-Epi FK-506 standard is of high purity and has not degraded.

  • Analyte Stability: Tacrolimus and its epimers can be unstable in certain biological matrices.[12] It is crucial to establish the stability of 19-Epi FK-506 in your specific matrix and use appropriate stabilizers if necessary.[12]

Protocol: Optimizing Sample Preparation

  • Efficient Extraction: Employ a robust sample extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove matrix components. Techniques like phospholipid removal can be particularly beneficial for plasma or serum samples.

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and improve the baseline.[13] However, this is only feasible if the analyte concentration is high enough to be detected after dilution.[13]

  • Blank Matrix Analysis: Analyze a blank matrix sample (a sample without the analyte) to assess the contribution of the matrix to the baseline noise.

Data and Protocols in Detail

Table 1: Common Adducts in Tacrolimus (FK-506) and 19-Epi FK-506 Analysis
Adduct IonNominal Adduct MassCommon SourceImpact on Analysis
[M+H]⁺M+1Acidic mobile phaseOften a weaker signal for macrolides.
[M+NH₄]⁺M+18Ammonium-containing mobile phase additivesTypically provides a strong, stable signal for tacrolimus and its analogs.[14]
[M+Na]⁺M+23Contamination from glassware, solvents, or reagentsCan lead to signal suppression of the desired adduct and increased background noise.[15]
[M+K]⁺M+39Contamination from glassware, solvents, or reagentsSimilar to sodium adducts, can interfere with analysis.
Experimental Workflow: Systematic Troubleshooting of Baseline Noise

Troubleshooting_Workflow start High Baseline Noise Detected check_mobile_phase Is the mobile phase freshly prepared with LC-MS grade reagents? start->check_mobile_phase prepare_fresh_mp Prepare fresh mobile phase and flush the system. check_mobile_phase->prepare_fresh_mp No check_pump Are there pressure fluctuations or a pulsating baseline? check_mobile_phase->check_pump Yes prepare_fresh_mp->check_mobile_phase inspect_pump Inspect pump seals and check valves. Perform a pressure test. check_pump->inspect_pump Yes check_column Is the noise present when the column is bypassed? check_pump->check_column No inspect_pump->check_pump replace_column Clean or replace the analytical column. check_column->replace_column Yes check_source Is the ion source clean? check_column->check_source No replace_column->check_column clean_source Clean the ion source according to manufacturer's protocol. check_source->clean_source No check_sample_prep Does a blank matrix injection show high noise? check_source->check_sample_prep Yes clean_source->check_source optimize_sample_prep Optimize the sample preparation method (e.g., SPE, dilution). check_sample_prep->optimize_sample_prep Yes end Baseline Noise Resolved check_sample_prep->end No optimize_sample_prep->check_sample_prep

Caption: A logical workflow for systematically troubleshooting baseline noise.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Retrieved from [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—Baseline Problems [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Vogl, C., et al. (2013). A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts. Journal of Mass Spectrometry, 48(12), 1268-1274. Retrieved from [Link]

  • Taylor, P. J., et al. (1996). Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 42(2), 279-285.
  • Holt, D. W., et al. (2000). Development and validation of a rapid, routine LC-MS/MS assay for the analysis of tacrolimus (FK506) using microlitre volumes of whole blood and single point calibration. Therapeutic Drug Monitoring, 22(5), 596-601.
  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Braun, F., et al. (1997). Pitfalls in monitoring tacrolimus (FK 506). Therapeutic Drug Monitoring, 19(6), 628-631. Retrieved from [Link]

  • Jani, H., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical Methods in Chemistry, 2013, 518705. Retrieved from [Link]

  • Agilent. (2018, September 26). What Solvents Are You Putting Into Your LC/MS Instrument? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Temperature for FK-506 Epimer Resolution

The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with FK-506 (Tacrolimus). It addresses the critical interplay between column temperature, rotameric e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with FK-506 (Tacrolimus). It addresses the critical interplay between column temperature, rotameric equilibrium, and the resolution of true epimeric impurities.

Status: Operational | Tier: Advanced Application Support Subject: Thermodynamic Control of FK-506 Rotamers and Epimeric Impurities Applicable For: HPLC/UHPLC Method Development, QC Release Testing, Impurity Profiling

Core Concept: The "Two-Front" War

Before troubleshooting, you must distinguish between the two types of "isomers" present in your FK-506 sample. Failing to differentiate these will lead to futile method optimization.

  • Rotamers (Tautomers): FK-506 contains a pipecolic acid amide bond that rotates slowly on the NMR/HPLC timescale. In solution, it exists as a mixture of cis (major) and trans (minor) rotamers.

    • Symptom:[1][2][3][4][5] Split peaks, broad "saddle" peaks, or poor efficiency at room temperature.

    • Solution:Thermal Coalescence. High temperature speeds up the interconversion rate (

      
      ), collapsing the mixture into a single, sharp peak.
      
  • Epimers (Impurities): These are chemically distinct diastereomers (e.g., Tacrolimus 19-Epimer, also known as Related Compound A). They do not coalesce with the main peak; they must be chromatographically resolved.

    • Symptom:[1][2][3][4][5] Co-elution or "shoulder" peaks that persist even when the main peak is sharp.

    • Solution:Selectivity Optimization.

The Optimization Paradox: You need high temperature to sharpen the main peak (Rotamers), but high temperature often alters the selectivity (


) required to separate the impurities (Epimers).

Troubleshooting & FAQs

Q1: "My FK-506 peak is splitting into two partially resolved peaks connected by a plateau. Is my column failing?"

Diagnosis: No, this is classic Rotameric Separation . Technical Explanation: At ambient temperature (20–25°C), the rate of cis-trans isomerization is slow compared to the chromatographic timescale. The column begins to separate the two rotamers. The "plateau" between them represents molecules converting during the run. Corrective Action:

  • Increase Column Temperature: Set the column oven to 50°C – 60°C .

  • Mechanism: At 60°C, the isomerization rate becomes faster than the separation speed. The rotamers average out, resulting in a single, sharp peak. This is essential for accurate integration and quantification.

Q2: "I am running at 60°C as recommended, but I cannot resolve the 19-Epimer (Impurity A) from the main Tacrolimus peak."

Diagnosis: Thermal loss of selectivity. Technical Explanation: While 60°C fixes the rotamer issue, it changes the partition coefficients (


) of the epimers. The 19-Epimer (typically eluting at RRT ~0.67) can shift closer to the main peak or other impurities (like Ascomycin) at high temperatures.
Corrective Action: 
  • Fine-Tune Temperature: Perform a "Temperature Ladder" (see Protocol below). A slight reduction to 50°C often maintains rotamer coalescence while recovering just enough selectivity (

    
    ) to resolve the epimer.
    
  • Mobile Phase Adjustment: If you cannot lower the temperature (due to peak broadening), you must increase the stationary phase selectivity. Switch to a C18 column with higher carbon load or a PFP (Pentafluorophenyl) phase, which offers better shape selectivity for isomers.

Q3: "Does the mobile phase solvent affect the temperature requirement?"

Diagnosis: Solvent-dependent kinetics. Technical Explanation: Yes. The energy barrier for amide bond rotation is solvent-dependent. Protic solvents (Methanol) often stabilize specific rotamers via hydrogen bonding differently than Aprotic solvents (Acetonitrile). Corrective Action:

  • Acetonitrile-based methods: Generally require 50–60°C for sharp peaks.

  • Methanol-based methods: May require slightly higher temperatures or show different rotamer ratios. Stick to Acetonitrile/Water/Phosphoric Acid systems for the sharpest peaks at 60°C.

Experimental Protocol: The "Temperature Ladder" Optimization

Use this protocol to find the "Sweet Spot"—the minimum temperature required for peak sharpness that yields the maximum resolution for epimers.

Prerequisites:

  • Column: High-purity C18 (e.g., 150 x 4.6 mm, 3 µm or sub-2 µm).

  • Standard: Solution containing Tacrolimus and Tacrolimus 19-Epimer (USP System Suitability Mix).[6][7][8]

Workflow:

  • Prepare Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1 v/v/v). Note: Isocratic is best for initial thermodynamic assessment.

  • Sequence Setup: Program a sequence injecting the standard at 5°C intervals: 40°C, 45°C, 50°C, 55°C, 60°C, 65°C.

  • Equilibration: Allow 30 minutes of equilibration time between temperature changes.

Data Analysis Table: Record your results in a matrix like this to visualize the trade-off.

Temp (°C)Main Peak Symmetry (Tailing Factor)Rotamer Split?Resolution (Rs) (Epimer A vs. Main)Verdict
40°C > 2.0 (Broad)Yes (Shoulder)N/A (Overlapping)Fail (Kinetics too slow)
45°C 1.5 - 1.8Slight~ 1.5Risk (Poor integration)
50°C 1.1 - 1.3No (Sharp)3.2 Optimal (High Res, Good Shape)
60°C 1.0 - 1.1No (Very Sharp)2.5Acceptable (Standard USP condition)
70°C 1.0No1.8Fail (Loss of Resolution)

Note: Data above is illustrative. "Optimal" often lies between 50°C and 60°C depending on the specific column chemistry.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for optimizing the separation of FK-506 from its epimers while managing rotameric broadening.

FK506_Optimization Start Start Method Development (Target: FK-506 & 19-Epimer) CheckShape Check Main Peak Shape (Symmetry & Width) Start->CheckShape IsSplit Is Peak Split or Broad (Tailing > 1.5)? CheckShape->IsSplit IncreaseTemp Increase Temp (+5°C) Target: Coalescence IsSplit->IncreaseTemp Yes (Rotamers) CheckRes Check Resolution (Rs) (Epimer A vs. Main) IsSplit->CheckRes No (Sharp Peak) IncreaseTemp->CheckShape IsResGood Is Rs > 3.0? CheckRes->IsResGood Success Method Validated (Sweet Spot Found) IsResGood->Success Yes DecreaseTemp Decrease Temp (-2°C) Recover Selectivity IsResGood->DecreaseTemp No (Co-elution) DecreaseTemp->CheckShape Re-verify Shape ChangeCol Change Stationary Phase (Try C18 with diff. carbon load) DecreaseTemp->ChangeCol If Shape Degrades

Caption: Logical workflow for balancing Rotamer Coalescence (Peak Shape) vs. Epimer Resolution (Selectivity).

References & Authoritative Sources

  • USP Monograph: Tacrolimus.[6] United States Pharmacopeia (USP-NF). The standard regulatory method specifying 60°C for impurity analysis. (Requires Subscription) /

  • Akashi, T., et al. (1996). "Quantitative determination of tautomeric FK506 by reversed-phase liquid chromatography."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 14(3), 339-346.[1][3] (Establishes the kinetics of tautomerism).

  • Namiki, Y., et al. (1995). "Determination of the immunosuppressive drug tacrolimus in its dosage forms by high-performance liquid chromatography."[3] Chromatographia, 40, 253-258.[3] (Discusses temperature effects on peak shape). [3]

  • Phenomenex Application Note: "Separation of Tacrolimus and its Organic Impurities per USP Monograph." (Demonstrates resolution of 19-Epimer using C18 columns at 60°C).

Sources

Optimization

Technical Support Center: Tacrolimus Isomerization &amp; Stability Guide

This guide serves as a technical support resource for researchers and bioanalytical scientists encountering stability and separation challenges with Tacrolimus (FK-506).[1] It addresses the critical distinction between c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and bioanalytical scientists encountering stability and separation challenges with Tacrolimus (FK-506).[1] It addresses the critical distinction between conformational rotamers (which require coalescence) and structural epimers (which require separation).[1]

🔬 Core Directive: The "Two-Front War" of Tacrolimus Analysis[2]

Analyzing Tacrolimus requires managing two distinct types of isomerization simultaneously. Failing to distinguish between them is the #1 cause of analytical error.

  • The Rotamer Challenge (Conformational): Tacrolimus exists as two interconverting rotamers (cis/trans amide bond) in equilibrium.[1][2] In standard LC conditions at room temperature, this causes peak broadening or splitting.[1] Goal: Force coalescence (merge them).

  • The Epimer Challenge (Structural): The 19-Epi-Tacrolimus is a degradation product (impurity) with the same mass (isobaric).[1][2] It does not interconvert rapidly. Goal: Force separation (resolve it).

Module 1: Understanding the Mechanism

Q: Is the "extra peak" in my chromatogram a rotamer or the 19-epimer?

A: You can distinguish them by their behavior under temperature changes.[2]

  • Rotamers (Tautomers I & II): These are conformational isomers caused by the rotation of the pipecolic acid amide bond. At room temperature, they equilibrate slowly, appearing as split or broad peaks.[1] At elevated temperatures (>50°C), the exchange rate increases, merging them into a single sharp peak.[1]

  • 19-Epimer (Impurity): This is a structural isomer formed by the inversion of the chiral center at C-19 (often via a keto-enol tautomerization mechanism).[1][2] It is a stable degradation product. Increasing column temperature will not merge it with the main peak; it will remain a distinct peak (typically eluting earlier, RRT ~0.67).[1]

📉 Isomerization Pathway Diagram

The following diagram illustrates the relationship between the active drug, its rotamers, and the degradation pathway.[2]

Tacrolimus_Pathways cluster_conditions Critical Factors Tac_Trans Tacrolimus (Trans-Rotamer) [Major Active Form] Tac_Cis Tacrolimus (Cis-Rotamer) [Minor Equilibrium Form] Tac_Trans->Tac_Cis Fast Equilibrium (Accelerated by Heat) Intermediate Tautomeric Intermediate (Enol Form) Tac_Trans->Intermediate Stress (High pH, Light) Tac_Cis->Tac_Trans Epi_19 19-Epi-Tacrolimus [Degradation Impurity] Intermediate->Epi_19 Irreversible Rearrangement Factor1 Alkaline pH (>7) Factor1->Intermediate Factor2 Light Exposure Factor2->Intermediate

Caption: Figure 1. Tacrolimus exists in a rapid equilibrium between rotamers (green arrows), which can be merged by heat.[1] The 19-Epimer (red path) is a structural degradation product driven by stress conditions.[1]

Module 2: Sample Preparation & Storage[2][3]

Q: How do I prevent 19-epimer formation during sample preparation?

A: The formation of 19-Epi-Tacrolimus is catalyzed by alkaline pH and light .[2] Your protocol must strictly maintain acidic to neutral conditions.

Protocol Recommendations:

ParameterRecommendationScientific Rationale
Matrix Whole Blood (EDTA)Tacrolimus binds extensively to erythrocytes.[1][2]
Extraction pH Acidic (pH 3.0 - 5.0) The lactone ring and C-19 center are unstable at pH > 7.[1][2] Avoid unbuffered alkaline extraction solvents.[1]
Precipitant Methanol + ZnSO₄Zinc Sulfate helps precipitate proteins while maintaining a slightly acidic/neutral environment, unlike pure organic solvents which might shift equilibrium.[1][2]
Light Amber GlasswareTacrolimus is photosensitive.[3][4] Exposure to artificial light can catalyze epimerization.[1]
Temperature 4°C (Short term)Keep samples at 4°C in the autosampler. Room temperature storage >24h increases degradation risk.[1]
Q: Can I use plastic tubes?

A: Yes, Polypropylene (PP) is standard.[1] However, avoid PVC containers for infusion solutions as Tacrolimus can adsorb to PVC.[1] For bioanalysis, standard PP microcentrifuge tubes are acceptable.[1]

Module 3: LC-MS/MS Method Optimization[1][2]

Q: My USP method says to run the column at 60°C. Won't this degrade my sample?

A: This is a common misconception. You must run the column at elevated temperatures (50°C - 60°C) to solve the Rotamer problem.[1]

  • Why it's safe: The residence time on the column is short (typically <5 mins).[2] The kinetic energy provided merges the rotamers into a sharp peak for accurate quantification.

  • The Risk: If your mobile phase is alkaline (e.g., pH > 7), high temperature will cause on-column degradation.[1]

  • The Solution: Use an acidic mobile phase (Formic Acid or Ammonium Formate/Formic Acid buffer) combined with the high temperature.[2]

🛠️ Optimized LC Workflow Diagram

LC_Workflow cluster_LC LC-MS/MS Conditions Sample Whole Blood Sample Prep Protein Precipitation (MeOH + ZnSO4) Sample->Prep Inject Injection onto LC System Prep->Inject Column C18 Column (e.g., Kinetex/Luna) Temp: 60°C Inject->Column MobilePhase Mobile Phase: Acidic (pH ~3) (e.g., 0.1% Formic Acid) Detection MS/MS Detection (MRM Mode) Column->Detection MobilePhase->Column Stabilizes Result Sharp Peak (Rotamers Merged) 19-Epimer Separated Detection->Result

Caption: Figure 2.[1][3][5] High column temperature (60°C) is required to merge rotamers, while acidic mobile phase prevents on-column degradation.[1]

Q: How do I know if I have separated the 19-epimer?

A: The 19-epimer is less lipophilic than the parent drug. On a reverse-phase C18 column, it will elute before the main Tacrolimus peak.[1]

  • Relative Retention Time (RRT): ~0.67 (Tacrolimus = 1.0).[1][2][6]

  • Resolution Requirement: USP specifies a resolution of NLT 3.0 between Ascomycin and Tacrolimus, but for the epimer, ensure baseline separation.[2]

Module 4: Troubleshooting & FAQs

Q: I see a "shoulder" on my Tacrolimus peak. Is this the epimer?

A:

  • If the shoulder is on the FRONT (pre-peak): It is likely the 19-Epimer or Tautomer II (if temp is too low).[1][2]

    • Test: Increase column temp to 60°C. If the shoulder disappears/merges, it was a rotamer.[2] If it sharpens and separates further, it is the 19-epimer.[1]

  • If the shoulder is on the BACK (tailing): It is likely column fouling or secondary interactions.

Q: My calibration curve is non-linear at low concentrations.

A: This often happens if the rotamers are not fully coalesced. The integration software may struggle to define the start/end of a split peak consistently.

  • Fix: Increase column temperature or switch to a column with better mass transfer kinetics (e.g., Core-shell particles).

Q: Can I use Ammonium Acetate instead of Formic Acid?

A: Ammonium Acetate buffers often have a pH around 4.5–5.5. While acceptable, Formic Acid (pH ~2.7) provides better stability against epimerization and better ionization efficiency for Tacrolimus in positive ESI mode (forming the [M+NH4]+ or [M+Na]+ adducts).[1][2]

References

  • USP-NF. (2013).[1][2] Tacrolimus Capsules - USP Monograph. United States Pharmacopeia.[1][7] Link

  • Phenomenex. (2020).[1][2] Separation of Tacrolimus and its Organic Impurities per USP Monograph. Application Note. Link

  • Sajjadi, S., et al. (2022).[1][8][3] Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis. Link

  • Ingels, A., et al. (2015).[1] Effects of Storage Temperature and Time on Stability of Serum Tacrolimus. ResearchGate. Link

  • PubChem. (2025).[1] Tacrolimus anhydrous 19-epimer (Compound Summary). National Library of Medicine. Link[1]

Sources

Troubleshooting

Technical Support Center: Tacrolimus (FK-506) HPLC Method Development

This is a specialized Technical Support Center guide designed for researchers working with Tacrolimus (FK-506). It synthesizes USP methodologies, thermodynamic principles of rotamerism, and advanced column chemistry into...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Center guide designed for researchers working with Tacrolimus (FK-506). It synthesizes USP methodologies, thermodynamic principles of rotamerism, and advanced column chemistry into a cohesive troubleshooting manual.

Topic: Overcoming Co-elution of 19-Epi FK-506 and Rotamer Interference Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2026[1]

The Core Challenge: "The Batman Effect"

If you are analyzing FK-506 (Tacrolimus) and seeing split peaks, broad "batman" ears, or inconsistent shoulders, you are likely fighting two distinct enemies simultaneously: Conformational Rotamers and Structural Epimers .[1]

Distinguishing between these two is the critical first step. You cannot separate the 19-Epimer chemical impurity until you have stabilized the rotameric chaos of the main peak.

The Mechanism

FK-506 contains a pipecolic acid amide bond that exhibits restricted rotation.[1] This creates two distinct conformers (cis/trans rotamers) in solution.[1][2]

  • At Room Temperature (25°C): The interconversion rate between rotamers is slow on the chromatographic timescale. The HPLC "sees" two species, resulting in peak splitting or extreme broadening.[1]

  • The 19-Epimer Factor: The 19-Epimer (a diastereomer) elutes very close to the main FK-506 peak.[1] If the main peak is broad due to rotamers, it will completely mask the 19-Epimer.[1]

The Golden Rule: You must use Heat (Thermodynamics) to solve the rotamer issue, and Stationary Phase Selectivity to solve the epimer issue.

Visualization: The Troubleshooting Logic

Use this decision tree to diagnose your specific chromatogram issue.

FK506_Troubleshooting Start Analyze Chromatogram SplitPeak Peak is Split or Has 'Batman' Shape Start->SplitPeak Broad/Split SharpPeak Main Peak is Sharp Start->SharpPeak Single Peak TempCheck Check Column Temp SplitPeak->TempCheck CoElution Suspected Co-elution of 19-Epimer SharpPeak->CoElution Impurity Hidden? Action_Heat Increase Temp to 60°C (Coalesce Rotamers) TempCheck->Action_Heat Temp < 50°C Action_Column Change Selectivity (High-Density C18 or Phenyl-Hexyl) CoElution->Action_Column Selectivity Issue Action_Mobile Optimize Organic Modifier (Switch ACN to MeOH or add MTBE) CoElution->Action_Mobile Resolution Fine-tuning

Figure 1: Diagnostic logic for distinguishing rotameric splitting from impurity co-elution.

Critical Protocol: Temperature & Thermodynamics

Why this works: Increasing the column temperature increases the kinetic energy of the molecule, speeding up the rotation around the amide bond. When the rotation becomes faster than the chromatographic interaction time, the two rotamer peaks coalesce into a single, sharp peak.[1]

Recommended Conditions (Based on USP & Modern Research)
ParameterStandard ProtocolWhy?
Temperature 60°C (Range: 50–60°C)Essential for rotamer coalescence.[1] Below 50°C, peak broadening destroys resolution.[1]
Equilibration 3 Hours (Ambient)USP requires samples to stand at room temp for 3 hours before injection to ensure the cis/trans ratio in the vial is at equilibrium.
Mobile Phase ACN / Water / H3PO4Acetonitrile (ACN) is preferred over Methanol for sharper peaks, though Methanol can offer different selectivity for the epimer.[1]

Warning: Do not attempt to separate 19-Epi at 25°C. You will simply see a mess.[1] You must heat the column to "clean" the main peak first.

Stationary Phase Selection

Once you have applied heat (60°C), the main peak is sharp.[1] Now, you need a column that can distinguish the chemical difference of the 19-Epimer.[1]

The "Standard" C18 Failure

Standard commodity C18 columns often fail to separate 19-Epi from FK-506 at 60°C because the hydrophobic selectivity is identical.[1]

Superior Column Chemistries
  • High-Density C18 (e.g., Luna Omega C18, Waters BEH C18):

    • Mechanism:[1][3] Higher carbon load and thermal stability.[1] The "Omega" or hybrid particle technology provides better steric selectivity for the slight shape difference of the epimer.

    • USP Designation: L1 (but requires high performance L1).

  • Phenyl-Hexyl:

    • Mechanism:[1][3] Offers pi-pi interactions. While FK-506 is not aromatic-heavy, the rigid macrocycle interacts differently with the phenyl ring compared to straight alkyl chains, often pulling the epimer away from the main peak.[1]

Frequently Asked Questions (Troubleshooting)

Q1: I heated my column to 60°C. The peak is sharp, but I don't see the 19-Epimer anymore. Did it degrade?

A: It likely co-eluted.[1] At 60°C, the retention times shift.[1][4] If your column doesn't have specific steric selectivity, the 19-Epimer (which elutes very close to the parent) may have merged into the main peak.

  • Fix: Switch to a high-surface-area C18 or reduce the organic modifier slope slightly (make the gradient shallower) to tease them apart.

Q2: Can I use Methanol instead of Acetonitrile?

A: Yes, but with caution. Methanol (MeOH) is a protic solvent and interacts with the hydroxyl groups on FK-506. This can sometimes enhance the separation of the 19-Epimer (which differs by the orientation of a hydroxyl/group). However, MeOH has higher viscosity, which causes high backpressure at the flow rates needed for this separation.[1] If you use MeOH, ensure your system can handle the pressure or use a core-shell column.[1]

Q3: The USP method mentions "Tacrolimus 19-epimer" in the system suitability but excludes it from the total impurities limit. Why?

A: This is a crucial regulatory nuance. According to USP monographs (e.g., Tacrolimus Capsules), the 19-epimer is often considered to be in equilibrium with the active ingredient.[1] In some assays, the "Total Tacrolimus" is the sum of the main peak + open ring + 19-epimer.[5] However, for purity profiling (Organic Impurities Procedure 2), you must demonstrate resolution (R > 3.[1][6]0) to prove your method could separate them if needed.

  • Takeaway: You must separate them to pass System Suitability, even if you mathematically sum them later.

Q4: My baseline is wavy at 210-220 nm.

A: FK-506 has poor UV absorption (no strong chromophore).[1][2] You are detecting at low UV (205-220 nm).[1]

  • Fix: Ensure you are using HPLC-grade phosphoric acid or TFA.[1] Even slight impurities in the buffer will cause baseline drift at these wavelengths. Consider LC-MS for definitive identification if UV sensitivity is the bottleneck.[1]

Validated Reference Method (Starting Point)

Derived from USP and optimized for modern columns.

  • Column: Phenomenex Luna Omega 3µm C18 (150 x 4.6 mm) or Waters BEH C18.[1]

  • Mobile Phase A: 6 mM Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4][5][7]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Temperature: 60°C (Critical).

  • Gradient:

    • 0 min: 30% B[1]

    • 30 min: 60% B[1]

    • 45 min: 80% B[1]

  • Detection: UV @ 210 nm or 220 nm.[1]

References

  • USP Monograph: Tacrolimus. United States Pharmacopeia (USP-NF).[1] (2022).[1][3][5][8] "Organic Impurities, Procedure 2" and "System Suitability."

    • (Requires subscription, standard reference).[1]

  • Phenomenex Application Note. "Separation of Tacrolimus and its Organic Impurities per USP Monograph."

  • Rozman Peterka, T. et al. (2019).[1][9] "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica.

    • [1]

  • Namiki, Y. et al. (1995).[1] "Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution." Journal of Antibiotics. (Foundational work on rotamer equilibrium).

Sources

Optimization

Technical Guide: Solvent Selection &amp; Stabilization Strategies for 19-Epi FK-506 Control

Executive Summary This guide addresses the stability and isomerization challenges of FK-506 (Tacrolimus) in solution, specifically focusing on the 19-epimer (19-Epi FK-506) .[1] Critical Technical Distinction: In many re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability and isomerization challenges of FK-506 (Tacrolimus) in solution, specifically focusing on the 19-epimer (19-Epi FK-506) .[1]

Critical Technical Distinction: In many regulatory contexts (including USP), "Tacrolimus 19-epimer" often refers to Tautomer I , a cis-rotamer of the amide bond that exists in dynamic equilibrium with the main drug (trans-rotamer).[1] While true chemical degradation (e.g., to 8-epitacrolimus or hydrolysis products) is irreversible, the formation of the 19-epimer is often a reversible, solvent-driven equilibrium.[2][1]

This guide provides protocols to:

  • Shift Equilibrium: Minimize the ratio of 19-epi (Tautomer I) using solvent polarity and water content control.

  • Prevent Degradation: Block irreversible pathways (hydrolysis, C-8 epimerization) via pH and temperature management.[1]

Module 1: Diagnostic & Root Cause Analysis (FAQ)

Q1: Why does the "19-Epi" peak appear in my HPLC chromatogram despite using fresh standards? A: This is likely rotameric relaxation , not chemical degradation. FK-506 contains a pipecolic acid amide bond that rotates slowly on the NMR/HPLC timescale.[1]

  • Mechanism: The "Main Peak" is the trans-isomer (approx. 70-80%).[1] The "19-Epi" peak (often Tautomer I) is the cis-isomer (approx. 20-30%).[1]

  • Trigger: Dissolving crystalline FK-506 (which is typically 100% trans in the solid state) into solution initiates the rotation.[1] The system will inevitably reach equilibrium over time (hours to days depending on temperature).

  • Diagnostic: If the sum of the Main Peak + 19-Epi Peak remains constant (approx. 100%) and no new peaks appear, it is tautomerism, not degradation.[2]

Q2: Does water content in the solvent affect the 19-Epi ratio? A: Yes, significantly.

  • Causality: Water is a polar protic solvent that stabilizes the cis-rotamer (19-epi form) through hydrogen bonding networks around the macrocycle.[1]

  • Observation: Higher water content = Higher % of 19-Epi peak at equilibrium.[1]

  • Correction: Reducing water content in the sample diluent (e.g., using pure Acetonitrile or Methanol) will shift the equilibrium towards the main trans-isomer, reducing the apparent "impurity" peak.[2]

Q3: How do I distinguish 19-Epi from irreversible degradation products like 8-Epi? A: Use the Relative Retention Time (RRT) and stress conditions.[1]

  • 19-Epi (Tautomer I): RRT ~0.55 - 0.65 (method dependent).[1] Reversible.

  • 8-Epi (Degradant): RRT ~1.1 - 1.[1]2. Irreversible. Formed under alkaline conditions or high heat.[3]

  • Open Ring (Hydrolysis): RRT ~0.52 or distinct broad peaks.[1] Formed in strong acid/base.

Module 2: Solvent Selection & Optimization

To minimize the 19-Epi fraction and maximize chemical stability, follow this selection matrix.

Solvent Compatibility Matrix
Solvent System19-Epi (Cis-Rotamer) FormationChemical Stability (Hydrolysis/Oxidation)Recommendation
Acetonitrile (ACN) Low HighPreferred. Aprotic nature minimizes cis-rotamer stabilization.[1]
Methanol (MeOH) MediumMediumAcceptable, but protic nature stabilizes 19-epi more than ACN.[2][1]
Water / Buffer High Low (Hydrolysis risk)Avoid as primary diluent.[1] Use only as necessary for HPLC mobile phase.
Chloroform/DCM Very LowHighExcellent for keeping 19-epi low, but impractical for RP-HPLC.[2][1]
Acidified Solvents NeutralMaximized Critical. Adding 0.1% Acetic Acid or Phosphoric Acid prevents C-8 epimerization.[1]
Optimization Protocol: Reducing 19-Epi Peak Area
  • Diluent Switch: Change sample diluent from 50:50 ACN:Water to 100% Acetonitrile (or acidified ACN).

  • Temperature Control: Maintain autosampler at 4°C - 10°C .

    • Reasoning: Low temperature slows the rotation kinetics. If you dissolve fresh solid (mostly trans) and keep it cold, it takes longer to equilibrate to the cis (19-epi) form.[1]

  • Equilibration Management: If consistent quantification is required (USP method), allow samples to reach ambient temperature equilibrium (approx. 3 hours) so the ratio is constant, rather than analyzing during the rapid relaxation phase.

Module 3: Experimental Protocols
Protocol A: Solvent Screening for Stability Analysis

Objective: Determine the optimal solvent to minimize degradation rates (8-epi formation) and control 19-epi equilibrium.

  • Preparation: Prepare 1 mg/mL FK-506 stock solutions in:

    • Solvent A: 100% Acetonitrile

    • Solvent B: Acetonitrile + 0.1% Phosphoric Acid (pH ~3.5)[2][1]

    • Solvent C: Methanol + 0.1% Phosphoric Acid

    • Solvent D: 50:50 Acetonitrile:Water[2][4]

  • Incubation: Store aliquots at 25°C and 40°C (accelerated).

  • Sampling: Inject at T=0, 4h, 24h, 48h.

  • Analysis:

    • Monitor Peak Area % of Main Peak vs. 19-Epi Peak.[1]

    • Monitor appearance of 8-Epi (RRT ~1.1).[1]

  • Success Criteria:

    • 19-Epi < 5% (if possible, though equilibrium often dictates ~10-20%).[2][1]

    • 8-Epi < 0.1% (indicates chemical stability).[1]

Protocol B: pH Stabilization

Context: FK-506 is most stable at pH 3.0 – 5.0 .

  • Step 1: Pre-treat all organic solvents with a weak acid.

  • Step 2: Add 0.05% - 0.1% Phosphoric Acid or 0.1% Acetic Acid to the organic diluent.[1]

  • Step 3: Verify pH using a calibrated probe (measure apparent pH in aqueous mixture).

  • Warning: Avoid alkaline conditions (pH > 7) strictly. Even trace alkalinity from glass surfaces or septa can trigger rapid irreversible epimerization to 8-Epi.[1]

Module 4: Visualizations
Diagram 1: FK-506 Isomerization & Degradation Pathways

This diagram illustrates the difference between the reversible 19-epi (tautomer) equilibrium and the irreversible degradation to 8-epi.[1]

FK506_Pathways cluster_eq Reversible Equilibrium (Tautomerism) Solid FK-506 (Solid State) >95% Trans-Isomer Soln_Trans FK-506 (Solution) Trans-Isomer (Main Peak) Solid->Soln_Trans Dissolution Soln_Cis 19-Epi / Tautomer I Cis-Isomer (Minor Peak) Soln_Trans->Soln_Cis Slow Equilibrium (Solvent/Water Dependent) Degradant_8Epi 8-Epi-Tacrolimus (Irreversible Impurity) Soln_Trans->Degradant_8Epi pH > 7 Heat Hydrolysis Open Ring / Hydrolysis (Degradation) Soln_Trans->Hydrolysis Strong Acid/Base Soln_Cis->Degradant_8Epi pH > 7

Caption: Figure 1. FK-506 exists in a reversible equilibrium between trans (main) and cis (19-epi) forms.[1] Irreversible degradation to 8-epi occurs primarily under alkaline or thermal stress.[2][1]

Diagram 2: Solvent Selection Decision Workflow

A logical flow to select the correct solvent based on your experimental goal (Quantification vs. Storage).

Solvent_Selection Start Start: Select Solvent for FK-506 Goal What is the primary goal? Start->Goal Quant Accurate Quantification (USP/QC) Goal->Quant Storage Long-term Storage (Stability) Goal->Storage WaterCheck Minimize Water Content? (Reduces 19-Epi Peak) Quant->WaterCheck SolventA Use 100% Acetonitrile (Keep Cold: 4°C) Storage->SolventA WaterCheck->SolventA Minimize Tautomer I SolventB Use ACN/Water (e.g. 70:30) Allow Equilibrium (3 hrs @ RT) WaterCheck->SolventB Standard Method AcidCheck Add Stabilizer? (Prevents 8-Epi) SolventA->AcidCheck Final Add 0.1% Phosphoric Acid or Tartaric Acid AcidCheck->Final

Caption: Figure 2. Decision tree for solvent selection. For stability, anhydrous acidified acetonitrile is preferred.[2] For standard QC, equilibrated aqueous organic mixtures are used.[2][1]

References
  • USP Monograph: Tacrolimus. United States Pharmacopeia (USP-NF).[1] (Defines System Suitability requirements for Tacrolimus 19-epimer and Tautomers). [1]

  • Akashi, T., et al. (1996).[2] "Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the effect of water content on the cis/trans equilibrium).

  • Namiki, Y., et al. (1995).[2] "Tautomeric phenomenon of FK506 in ethanol solution." Chromatographia. (Describes the kinetics of tautomerism in alcoholic solvents). [1]

  • Prausnitz, M. R., et al. (2016).[2] "Stability of tacrolimus solutions in polyolefin containers." American Journal of Health-System Pharmacy. (Provides data on pH stability and storage conditions).

  • Skytte, D. M., et al. (2010).[2][5] "Synthesis and characterization of an epimer of tacrolimus... 8-Epitacrolimus."[2][1][6][7] Journal of Natural Products. (Distinguishes between the reversible 19-epi/tautomer and the irreversible 8-epi degradant). [1]

Sources

Troubleshooting

Technical Support Center: Resolving Purity Discrepancies in 19-Epi FK-506 Standards

Executive Summary: The "Ghost Peak" Phenomenon The analysis of 19-Epi FK-506 (Tacrolimus 19-Epimer) and its parent compound, Tacrolimus (FK-506), is notoriously difficult due to a phenomenon often misidentified as contam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost Peak" Phenomenon

The analysis of 19-Epi FK-506 (Tacrolimus 19-Epimer) and its parent compound, Tacrolimus (FK-506), is notoriously difficult due to a phenomenon often misidentified as contamination.

Tacrolimus and its epimers exist as a mixture of rotamers (conformational isomers) in solution, caused by restricted rotation around the amide bond. At ambient temperature, these rotamers interconvert slowly on the chromatographic timescale, resulting in peak broadening, splitting, or "ghost peaks" that mimic impurities.

The Critical Distinction:

  • Rotamers: The same molecule in different shapes. Must be coalesced for accurate purity.

  • 19-Epimer: A distinct configurational impurity (chiral center inversion at C19). Must be chromatographically resolved.

This guide provides the technical protocols to distinguish between these two states and resolve purity discrepancies.

Troubleshooting Guide (Q&A)
Q1: "I just injected a fresh 19-Epi FK-506 standard, but I see two distinct peaks (or a split peak). Is the standard degraded?"

Diagnosis: Likely Rotameric Splitting , not degradation. Mechanism: 19-Epi FK-506, like Tacrolimus, contains a piperidine ring linked to a macrolide ring via an amide bond. This bond has partial double-bond character, creating a high energy barrier for rotation. In solution at room temperature (


), the molecule exists as two distinct conformers (cis and trans) in equilibrium (approx. 2:1 ratio).
Solution: 
  • Increase Column Temperature: You must heat the column to

    
     .
    
    • Why? Thermal energy accelerates the rotation around the amide bond. When the interconversion rate exceeds the chromatographic separation speed, the two peaks coalesce into a single, sharp peak.

  • Verify with Temperature Gradient: Inject the same sample at

    
    , 
    
    
    
    , and
    
    
    . If the peaks merge as temperature rises, they are rotamers. If they remain distinct, they are true impurities.
Q2: "My 19-Epi standard purity decreases after 24 hours in solution. Is it unstable?"

Diagnosis: Solution-Mediated Epimerization or Tautomerization .[1] Mechanism:

  • Epimerization: Under specific conditions (especially alkaline pH or exposure to light), Tacrolimus species can irreversibly epimerize.

  • Hemiketal Formation: In alcoholic solvents (Methanol/Ethanol), Tacrolimus can form hemiketals or interact with water to shift the tautomeric equilibrium, often creating "pseudo-impurities." Solution:

  • Solvent Choice: Use Acetonitrile (ACN) rather than Methanol for stock preparation. ACN is aprotic and minimizes hemiketal formation.

  • Acidification: Ensure the mobile phase and diluent are slightly acidic (pH 2.5 - 3.0) using Phosphoric Acid or Formic Acid. Neutral or basic pH accelerates degradation.

  • Fresh Prep: Analyze standards immediately. If storage is necessary, store at

    
     in amber glass (light protection is critical).
    
Q3: "There is a discrepancy between the Certificate of Analysis (CoA) purity and my in-house LC-MS data."

Diagnosis: Response Factor Variance or Water Content . Mechanism:

  • Hygroscopicity: FK-506 standards are hygroscopic. If the vial was opened in a humid environment without equilibration, the mass weighed includes absorbed water, leading to a lower calculated assay value (potency) vs. the CoA.

  • Detector Bias: UV detection (210-220 nm) is standard for purity. LC-MS ionization efficiency can vary drastically between the main peak and minor impurities due to matrix effects or structural differences in ionization sites. Solution:

  • Use UV for Purity: Rely on HPLC-UV (210 nm) for % area purity. Use LC-MS only for peak identification.

  • Water Correction: Perform a Karl Fischer titration or TGA on the bulk material if assay values are critical, or use the "As Is" value from the CoA and correct for water content if provided.

Visualizing the Problem: The Purity Decision Tree

The following diagram illustrates the logic flow for distinguishing between rotamers (false impurities) and the 19-Epimer (true impurity).

PurityLogic cluster_legend Legend Start Observation: Split Peak or 'Impurity' Detected TempCheck Is Column Temp > 50°C? Start->TempCheck HeatIt Action: Increase Temp to 60°C TempCheck->HeatIt No PeakMerge Did Peaks Merge? TempCheck->PeakMerge Yes HeatIt->PeakMerge Rotamers Conclusion: Rotamers (Conformational Isomers) NOT an Impurity PeakMerge->Rotamers Yes (Single Sharp Peak) RetentionCheck Check Relative Retention Time (RRT) vs Tacrolimus Main Peak PeakMerge->RetentionCheck No (Distinct Peaks Remain) TrueImpurity Conclusion: True Chemical Impurity (Likely 19-Epimer) RetentionCheck->TrueImpurity Unknown RRT ID_19Epi RRT ~ 0.8 - 0.9 (Elutes Before Tacrolimus) RetentionCheck->ID_19Epi Matches RRT key1 Decision Point key2 Action key3 Result

Figure 1: Decision tree for distinguishing rotameric splitting from true chemical impurities in Tacrolimus analysis.

Validated Experimental Protocol

To accurately resolve 19-Epi FK-506 from Tacrolimus and avoid rotamer interference, use the following "High-Temperature" HPLC method.

Methodology: High-Temperature HPLC
ParameterSettingRationale
Column C18 (e.g., Zorbax SB-C18 or equivalent),

Stable at high temperatures; provides hydrophobic selectivity.
Temperature

CRITICAL: Coalesces rotamers into a single peak.
Mobile Phase A Water + 0.1% Phosphoric AcidAcidic pH prevents base-catalyzed epimerization.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent minimizes tautomeric shifts.
Flow Rate 1.0 - 1.5 mL/minOptimized for backpressure at

.
Detection UV @ 210 nmMax absorbance for the tacrolimus macrolide ring.
Injection Vol 10 - 20

Prevent column overload which broadens peaks.

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold)

  • 2-15 min: 40%

    
     80% B (Linear ramp)
    
  • 15-20 min: 80% B (Wash)

  • 20-25 min: 40% B (Re-equilibration)

Expected Results:

  • 19-Epi FK-506: Elutes before the main Tacrolimus peak (RRT

    
    ).
    
  • Tacrolimus: Elutes as a sharp, single peak (due to

    
     temp).
    
  • Resolution: Should be

    
     between the Epimer and Main peak.
    
Comparative Data: Solvent & Temperature Effects

The table below summarizes how experimental conditions alter the observed purity, highlighting the importance of the protocol above.

ConditionObservationInterpretation

Column Temp
Broad, split peak (shoulder)Rotamers are separating but not fully resolved. Invalid integration.

Column Temp
Sharp, symmetrical peakRotamers coalesced. Valid integration.
Methanol Diluent Extra small peaks appear over timeHemiketal formation (solvent interaction).
Acetonitrile Diluent Stable profileInert solvent prevents structural artifacts.
Alkaline pH (>7) Increase in RRT ~0.9 peakBase-catalyzed degradation to 19-Epimer.
References
  • USP Monograph: Tacrolimus. United States Pharmacopeia (USP-NF). (Defines "Tacrolimus 19-Epimer" as a specified impurity and mandates high-temperature separation).

  • Namiki, Y., et al. (1993). "Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution."[1] The Journal of Antibiotics, 46(8), 1149-1155. (Foundational paper on FK-506 rotamers/tautomers).

  • Subasranjan, A., et al. (2021). "Stability Tests and Analytical Methods of Tacrolimus: A Review." Journal of Pharmaceutical and Biomedical Analysis. (Reviews degradation pathways including epimerization).

  • Phenomenex Application Note. "Separation of Tacrolimus and its Organic Impurities per USP Monograph." (Demonstrates the necessity of thermal control for resolution).

Sources

Optimization

Technical Support Center: Optimization of pH to Control FK-506 (Tacrolimus) Epimerization

Welcome to the technical support center for managing the stability of FK-506 (Tacrolimus). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the stability of FK-506 (Tacrolimus). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling the epimerization of FK-506 by optimizing pH conditions. Here, you will find scientifically grounded explanations, detailed experimental protocols, and robust troubleshooting advice to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is FK-506 epimerization and why is it a concern?

A1: FK-506, or Tacrolimus, is a macrolide lactone that is susceptible to various degradation pathways, including epimerization. Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer, known as an epimer. In the case of Tacrolimus, the most commonly discussed epimer is the 8-epitacrolimus.[1] The formation of this epimer is a significant concern because even minor structural changes to the Tacrolimus molecule can alter its pharmacological profile, potentially reducing its immunosuppressive efficacy and introducing unknown toxicities. Therefore, controlling epimerization is critical for maintaining the safety and effectiveness of Tacrolimus-containing formulations.

Q2: How does pH influence the rate of FK-506 epimerization?

A2: The pH of the solution is a critical factor that dictates the rate of FK-506 epimerization. The underlying chemical mechanism is a base-catalyzed enolization.[2][3][4] The ketone group at the C8 position of the Tacrolimus molecule has an adjacent alpha-hydrogen that is weakly acidic. In the presence of a base (alkaline conditions), this hydrogen can be abstracted, leading to the formation of an enolate intermediate. This enolate is planar at the alpha-carbon, temporarily losing its stereochemical information. When the enolate is subsequently reprotonated, the proton can add from either face of the planar structure, resulting in either the original Tacrolimus molecule or its C8-epimer.[5] This process is reversible, leading to an equilibrium between the two forms. Conversely, acidic conditions can also promote epimerization, though the mechanism differs slightly, involving protonation of the carbonyl oxygen followed by deprotonation at the alpha-carbon to form the enol. Generally, Tacrolimus exhibits its greatest stability in a slightly acidic pH range.

Q3: What is the optimal pH range to minimize FK-506 epimerization?

A3: Several studies have indicated that FK-506 is most stable in a pH range of 3 to 5.[6] Within this acidic window, the rates of both base-catalyzed and acid-catalyzed epimerization are minimized. As the pH moves towards neutral and into alkaline conditions, the rate of epimerization increases significantly. Therefore, for aqueous-based formulations or during experimental procedures involving FK-506 in solution, maintaining the pH within the 3-5 range is a key strategy to prevent the formation of the epimer and other degradation products.

Experimental Protocol: pH Optimization Study for FK-506

This protocol provides a step-by-step guide to systematically evaluate the effect of pH on the epimerization of FK-506 and determine the optimal pH for its stability.

Materials and Equipment
  • FK-506 (Tacrolimus) reference standard

  • Buffer solutions of varying pH (e.g., pH 3, 4, 5, 6, 7, 8, and 9). Use pharmaceutically acceptable buffers such as citrate, phosphate, or acetate buffers.

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • Calibrated pH meter with a suitable electrode

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Incubator or temperature-controlled chamber

Preparation of Solutions
  • FK-506 Stock Solution: Accurately weigh and dissolve a known amount of FK-506 reference standard in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 9). Ensure the pH of each buffer is accurately measured and adjusted using a calibrated pH meter.

  • Sample Solutions: For each pH to be tested, pipette a small volume of the FK-506 stock solution into a volumetric flask and dilute with the corresponding buffer solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Prepare triplicate samples for each pH.

Stability Study Execution
  • Initial Analysis (T=0): Immediately after preparing the sample solutions, analyze each one by HPLC to determine the initial concentration of FK-506 and the absence of any significant epimer peak.

  • Incubation: Store the prepared sample solutions in a temperature-controlled environment (e.g., 25°C or an accelerated condition like 40°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample and analyze it by HPLC.

HPLC Analysis
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (e.g., 60:40:0.1 v/v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50-60°C (elevated temperature can improve peak shape for Tacrolimus)

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Data Analysis
  • For each time point and pH, calculate the percentage of FK-506 remaining relative to the initial concentration.

  • Quantify the formation of the epimer by measuring its peak area as a percentage of the total peak area (FK-506 + epimer).

  • Plot the percentage of FK-506 remaining and the percentage of epimer formed against time for each pH.

  • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • Identify the pH at which the degradation rate is lowest and epimer formation is minimized.

Data Presentation

The following table summarizes hypothetical data from a pH optimization study, illustrating the impact of pH on the stability of FK-506 at 40°C.

pHInitial FK-506 Conc. (%)FK-506 Conc. after 72h (%)Epimer Formation after 72h (%)
3.0100.099.2< 0.1
4.0100.099.5< 0.1
5.0100.098.80.2
6.0100.095.11.5
7.0100.088.34.8
8.0100.075.612.7
9.0100.058.925.4

This data is illustrative and will vary based on specific experimental conditions.

Visualizations

FK506_Epimerization_Equilibrium cluster_equilibrium pH-Dependent Equilibrium cluster_conditions Reaction Conditions FK506 FK-506 (Tacrolimus) Enolate Enolate Intermediate (Planar) FK506->Enolate + OH⁻ Epimer 8-epi-Tacrolimus Epimer->Enolate + OH⁻ Enolate->FK506 + H₂O Enolate->Epimer + H₂O condition1 Alkaline pH (Shifts Right) condition2 Acidic pH (3-5) (Minimizes Reaction)

Caption: pH-dependent equilibrium of FK-506 and its epimer.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare FK-506 Stock Solution prep_samples Prepare Sample Solutions (FK-506 in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 3-9) prep_buffers->prep_samples t0_analysis T=0 Analysis (HPLC) prep_samples->t0_analysis incubation Incubate Samples (Controlled Temp/Light) t0_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis data_quant Quantify FK-506 and Epimer timepoint_analysis->data_quant data_plot Plot Degradation and Formation data_quant->data_plot data_optim Determine Optimal pH data_plot->data_optim

Caption: Workflow for a pH optimization stability study of FK-506.

Troubleshooting Guide

Q4: My HPLC chromatogram shows poor resolution between the FK-506 and epimer peaks. What can I do?

A4: Poor resolution between isomers is a common challenge in HPLC. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity. Try adjusting the ratio of acetonitrile to water or using a different organic modifier like methanol.

  • Adjust the pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of the molecule and its interaction with the stationary phase. A slightly acidic mobile phase is often beneficial for Tacrolimus analysis.

  • Change the Column: If optimizing the mobile phase is insufficient, consider trying a different type of C18 column from another manufacturer, as subtle differences in the silica and bonding chemistry can alter selectivity. A column with a different stationary phase (e.g., a phenyl-hexyl column) could also be effective.

  • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Adjust the Column Temperature: As mentioned in the protocol, operating at an elevated temperature (e.g., 50-60°C) can improve peak shape and may also enhance resolution.

Q5: I am observing significant FK-506 degradation even at what I believe to be the optimal pH. What could be the cause?

A5: If you are still seeing degradation, consider these possibilities:

  • Inaccurate pH Measurement: Ensure your pH meter is properly calibrated with fresh, unexpired buffer standards.[7][8] The electrode should be clean and in good condition. Inaccurate pH readings could mean your solution is not at the intended pH.

  • Presence of Other Catalysts: While pH is a primary driver, other substances can catalyze degradation. For example, metal ions can sometimes promote degradation pathways. Ensure you are using high-purity reagents and solvents.

  • Photodegradation: Tacrolimus can be sensitive to light. Ensure your samples are protected from light during preparation, incubation, and storage.

  • Temperature Effects: Higher temperatures will accelerate degradation even at the optimal pH. If your experiments are conducted at elevated temperatures, some degradation is expected. Ensure your temperature control is accurate and consistent.

Q6: My results are inconsistent between replicate experiments. What are the likely sources of this variability?

A6: Inconsistent results often point to issues in the experimental setup and execution. Here are some areas to investigate:

  • Sample Preparation: Ensure that your pipetting and dilutions are accurate and consistent. Small errors in the initial concentration of FK-506 can lead to significant variability in the final results.

  • pH Control: The pH of your buffer solutions should be consistent across all replicates. Prepare a single large batch of each buffer for the entire experiment if possible.

  • HPLC System Performance: Check for leaks, ensure the pump is delivering a consistent flow rate, and that the autosampler is injecting a precise volume. System suitability tests should be run before each analysis to confirm the performance of the HPLC system.

  • Integration of Chromatographic Peaks: Ensure that the integration parameters for your peaks are consistent and accurately capture the entire area of both the FK-506 and epimer peaks. Manual integration, if necessary, should be performed consistently according to a defined procedure.

References

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization (by Sal) [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). pH sensor troubleshooting – Diagnosis and Treatment. Retrieved from [Link]

  • Pharma Beginners. (2020, June 22). Stability Study Protocol and Specification - SOP. Retrieved from [Link]

  • Zain Academy. (2020, September 10). Graphic Representation of Reversible Reactions || For 10th Class [Video]. YouTube. Retrieved from [Link]

  • Sajjadi, S., Siahi-Shadbad, M., & Afshar Moghaddam, M. R. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis, 2, 11.
  • BioBoston Consulting. (2024, October 24). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

  • ChemistNATE. (2023, April 2). Potential Energy Diagrams for REVERSE reactions [Video]. YouTube. Retrieved from [Link]

  • Lee, D., Lee, K., & Lee, Y. (2012). Stability of tacrolimus solutions in polyolefin containers. American Journal of Health-System Pharmacy, 69(3), 208-210.
  • Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]

  • Drawell. (n.d.). How to Troubleshoot pH Meter Errors Effectively. Retrieved from [Link]

  • Skytte, D. M., et al. (2010). Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug.
  • Watertest Systems. (n.d.). Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Retrieved from [Link]

  • QualityHub. (2022, January 1). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]

  • Winners Education - A Level H2 Chemistry. (2025, March 29). A-Level H2 Chemistry: Graphs of Concentration against Time - Irreversible VS Reversible Reaction [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2015, October 2). Trouble resolving isomers. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Operation and Calibration of pH Meter. Retrieved from [Link]

  • Ilm Ka Ghar. (2020, July 1). Graphical Representation of reversible reaction -- Class 10 Chemistry, Lecture 6, [Video]. YouTube. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 24). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

  • Brainly.in. (2020, May 18). Describe reversible reaction with the help of example and a graph. Retrieved from [Link]

  • YouTube. (2023, August 27). Vol 53: Writing a Robust Stability Protocol for CMC Submissions [Video]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). pH Sensor Troubleshooting – pH Handling Movie 6/6. Retrieved from [Link]

  • International Journal of Research in Applied and Basic Medical Sciences. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive NMR Assignment Validation for 19-Epi FK-506: A Multi-Modal Comparison Guide

Topic: NMR Spectral Assignment Validation for 19-Epi FK-506 Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The structural validati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Assignment Validation for 19-Epi FK-506 Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural validation of macrolide immunosuppressants, specifically Tacrolimus (FK-506) and its stereoisomers, presents a formidable challenge due to the molecule's conformational flexibility (cis/trans amide rotamers) and high density of stereocenters. 19-Epi FK-506 , a stereoisomer inverted at the C19 position, exhibits spectral signatures dangerously similar to the parent compound. Misassignment here is not merely an academic error; it translates to incorrect potency data and regulatory failure.

This guide moves beyond basic spectral listing. We compare three rigorous validation methodologies—Classical NOE/J-Coupling , DFT-GIAO Prediction , and CASE Algorithms —to establish a self-validating protocol for distinguishing the 19-epimer.

Part 1: Comparative Analysis of Validation Methodologies

We evaluate three distinct approaches to validating the 19-Epi structure. The "Gold Standard" is no longer a single experiment but a composite workflow.

Method A: Classical Quantitative NOE & J-Coupling Analysis

The Experimental Foundation

This method relies on the Karplus relationship and the Nuclear Overhauser Effect (NOE) to map physical distances.

  • Mechanism: Inversion at C19 alters the dihedral angle between H19 and H20. In the natural FK-506, the H19-H20 relationship is often gauche/anti depending on the ring pucker. The 19-epimer forces a conformational ring flip, drastically changing the vicinal coupling constant (

    
    ) and the NOE cross-peak intensity between H19 and the C21-methyl group.
    
  • Pros: Direct experimental evidence; no computational cost.

  • Cons: Ambiguous in flexible regions; "silent" inversions where

    
    -values coincidentally overlap (e.g., 3 Hz vs 4 Hz).
    
  • Verdict: Essential but insufficient as a standalone proof for regulatory submission.

Method B: DFT-GIAO Chemical Shift Prediction

The "In Silico" Arbitrator

This method uses Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) to calculate the magnetic shielding tensors of candidate structures.

  • Mechanism: You generate conformer ensembles for both 19-(R) and 19-(S) diastereomers. The Boltzmann-weighted average chemical shifts are calculated and compared to experimental data using Mean Absolute Error (MAE) or DP4+ probability analysis.[1]

  • Pros: Can distinguish subtle stereochemical differences that are invisible to the naked eye in NOESY spectra; provides a statistical probability of correctness (e.g., "99.8% confidence").

  • Cons: High computational cost; requires accurate conformational sampling.

  • Verdict: The definitive tie-breaker. Recommended as mandatory for new entity registration.

Method C: CASE (Computer-Assisted Structure Elucidation)

The Automated Screener

Software suites (e.g., ACD/Structure Elucidator, Mnova GE) that generate all mathematically possible structures consistent with 2D NMR data.

  • Mechanism: Uses combinatorics to fit HMBC/HSQC correlations to a molecular graph.

  • Pros: Unbiased; prevents "tunnel vision" where a chemist forces data to fit a preconceived structure.

  • Cons: often struggles with stereochemistry (R vs S) unless specific NOE constraints are hard-coded.

  • Verdict: Excellent for initial screening, but lacks the stereochemical resolution of DFT.

Part 2: Data Presentation & Expected Spectral Signatures[3]

The following table summarizes the critical spectral differentiators you must target during validation.

FeatureFK-506 (Parent)19-Epi FK-506 (Target)Validation Logic
H19 Multiplicity Typically ddd or dt (large

)
Collapsed m or changed splitting (small

)
Karplus curve dependency on dihedral angle

.
H19 Chemical Shift

ppm (Context dependent)

ppm shift
Change in electronic environment due to ring conformation change.
NOE (H19

Me-21)
Strong (Spatial proximity)Weak/Absent (Spatial distancing)Inversion points the proton away from the methyl group.
C19 Carbon Shift Baseline

ppm

-gauche effect from stereochemical inversion.
DFT-GIAO MAE Low MAE (<1.5 ppm for C13) if structure is correct.High MAE (>3.0 ppm) if matched against Parent structure.Statistical mismatch indicates incorrect stereoisomer.
Part 3: The Validation Protocol (Step-by-Step)

This protocol is designed to be self-validating . If Step 2 fails, Step 3 cannot proceed.

Phase 1: High-Fidelity Acquisition
  • Sample Prep: Dissolve 2-5 mg of isolated 19-Epi FK-506 in CDCl

    
     (or C
    
    
    
    D
    
    
    to resolve overlaps). Ensure T = 298K.
  • Experiment Set:

    • 1D

      
      H (64 scans minimum).
      
    • Multiplicity-Edited HSQC (Critical for CH/CH

      
       distinction).
      
    • H2BC (Heteronuclear 2-Bond Correlation) or HMBC: To trace the C18-C19-C20 connectivity.

    • NOESY (Mixing time 500ms): Focus on the "Western Zone" (C15-C22).

Phase 2: The "Dihedral Lock" Analysis
  • Extract the

    
     coupling constant for H19.
    
  • Logic Gate: If

    
     is identical to the parent FK-506, suspect a C10-epimer or simple rotamer rather than 19-Epi.
    
  • Map the NOE network. You must observe a break in the sequential NOE walk at position 19 compared to the parent.

Phase 3: DFT-GIAO Confirmation (The "Digital Twin")
  • Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers for both 19-Epi and Parent structures.

  • Optimization: Re-optimize geometries using DFT (B3LYP/6-31G* or higher).

  • NMR Calculation: Run GIAO NMR calculations on the optimized geometries (mPW1PW91/6-311+G(2d,p) is recommended).

  • Comparison: Calculate the DP4+ probability.

    • Pass Criteria: The experimental data must correlate to the 19-Epi calculated set with >95% probability.

Part 4: Visualization of Logic Pathways
Diagram 1: The Validation Workflow

Caption: A self-correcting logic flow for validating the 19-Epi FK-506 structure, integrating experimental and computational checkpoints.

ValidationWorkflow Start Isolate Candidate 19-Epi FK-506 ExpNMR Acquire High-Res NMR (800 MHz, NOESY, HSQC) Start->ExpNMR Decision1 Is H19-H20 J-coupling distinct from Parent? ExpNMR->Decision1 Suspect Suspect Rotamer or Remote Epimer (C10) Decision1->Suspect No Change Proceed Proceed to NOE Mapping Decision1->Proceed Significant Delta NOE_Check Check H19 <-> Me-21 NOE (Strong vs Weak) Proceed->NOE_Check DFT_Step Run DFT-GIAO Calculation (B3LYP/6-311+G(2d,p)) NOE_Check->DFT_Step DP4_Analysis Calculate DP4+ Probability DFT_Step->DP4_Analysis Valid VALIDATED Structure Confirmed DP4_Analysis->Valid >95% Match Invalid INVALID Re-evaluate Structure DP4_Analysis->Invalid <95% Match

Diagram 2: Stereochemical Signaling (H19 Inversion)

Caption: Visualizing the impact of C19 stereochemical inversion on the NOE network and J-coupling environment.

Stereochemistry cluster_0 Parent FK-506 (Natural) cluster_1 19-Epi FK-506 (Inverted) H19_nat H-19 (S) Me21_nat Me-21 H19_nat->Me21_nat Strong NOE (Close Proximity) H20_nat H-20 H19_nat->H20_nat J = ~4-6 Hz (Gauche) H19_epi H-19 (R) Me21_epi Me-21 H19_epi->Me21_epi Weak/No NOE (Distanced) H20_epi H-20 H19_epi->H20_epi J = ~8-10 Hz (Anti-Periplanar)

References
  • Lauro, G., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data.[1] Journal of Organic Chemistry.[1] Link[1]

  • Petros, A. M., et al. (1992). Conformation of two non-immunosuppressive FK506 analogs when bound to FKBP by isotope-filtered NMR.[2] FEBS Letters.[2] Link

  • Namiki, Y., et al. (1993). Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution.[3] I. Isolation and structure determination of tautomeric compounds. The Journal of Antibiotics.[3][4] Link(Note: Found via snippet 1.5/1.13 context)

  • Sarotti, A. M., et al. (2012). DP4+ parameter for stereochemical assignment. (General reference for the DP4+ method cited in methodology). Link

  • Reingruber, H., et al. (2010). Computational NMR Prediction. (Contextual grounding for GIAO method). Link

Sources

Comparative

A Comparative Guide to Impurity Profiling of Tacrolimus API for 19-Epi FK-506

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Stereochemical Purity in Tacrolimus Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant that has become a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereochemical Purity in Tacrolimus

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant that has become a cornerstone in preventing organ transplant rejection.[1] Its mechanism of action hinges on a precise stereochemical structure that allows it to bind to the immunophilin FKBP12, and this complex subsequently inhibits the phosphatase activity of calcineurin.[2][3] This inhibition blocks T-cell activation and proliferation, thereby preventing an immune response against the transplanted organ.[4][5]

However, the therapeutic efficacy and safety of Tacrolimus are intrinsically linked to its purity. The presence of impurities, particularly stereoisomers, can have significant implications. One such critical impurity is 19-Epi FK-506, an epimer of Tacrolimus. Epimers are diastereomers that differ in configuration at only one stereogenic center.[6] Due to their subtle structural differences, epimers often co-elute with the active pharmaceutical ingredient (API) in traditional chromatographic methods, posing a significant analytical challenge. The control of 19-Epi FK-506 is not merely a matter of regulatory compliance; it is a crucial aspect of ensuring the consistent safety and efficacy of the final drug product.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical strategies for the robust profiling of 19-Epi FK-506 in Tacrolimus API. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in this critical analytical endeavor.

The Significance of 19-Epi FK-506: More Than Just an Impurity

The 19-Epi FK-506 is identified as a synthesis-related impurity of Tacrolimus.[7] Its formation can also be induced by stress conditions such as exposure to light and heat, highlighting the importance of controlled manufacturing and storage conditions.[8][9]

While specific toxicological data for 19-Epi FK-506 is not extensively published, the fundamental principles of pharmacology dictate that even minor changes in stereochemistry can drastically alter a molecule's biological activity. The specific three-dimensional conformation of Tacrolimus is essential for its high-affinity binding to FKBP12.[2] Any alteration, such as the epimerization at the 19th position, is likely to disrupt this binding, potentially leading to a significant reduction or complete loss of immunosuppressive activity. Furthermore, the possibility of the epimer exhibiting a different, and potentially adverse, toxicological profile cannot be dismissed. Therefore, robust analytical methods to detect and quantify this impurity are paramount.

Comparative Analysis of Analytical Methodologies for 19-Epi FK-506 Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the impurity profiling of Tacrolimus. The choice of column, mobile phase, and temperature are critical parameters that dictate the success of the separation.

The Central Role of the Stationary Phase: A Comparison of HPLC Columns

The separation of Tacrolimus and its epimer, 19-Epi FK-506, is a challenging chromatographic problem due to their similar physicochemical properties. The selection of an appropriate HPLC column is the most critical factor in achieving the necessary resolution.

Column TypeStationary Phase ChemistryParticle Size (µm)Key Performance Characteristics for Tacrolimus Epimer Separation
Conventional C18 Octadecyl silane5Provides good retention for the hydrophobic Tacrolimus molecule. However, may offer limited selectivity for closely related epimers, often requiring significant method development.
Modern High-Purity C18 End-capped, high-purity octadecyl silaneSub-2 to 3.5Offers improved peak shape and reduced silanol interactions, leading to better resolution and efficiency compared to conventional C18 columns.
C8 Octyl silane3 to 5Provides slightly less retention than C18, which can be advantageous for faster analysis times. The different selectivity may also offer better resolution of specific impurity pairs.[10]
Phenyl-Hexyl Phenyl-Hexyl silane3 to 5Offers alternative selectivity through π-π interactions with the aromatic regions of the Tacrolimus molecule. This can be beneficial for resolving structurally similar isomers.

Expert Insight: While C18 columns are a common starting point, achieving baseline separation of 19-Epi FK-506 often requires exploring alternative selectivities. A systematic screening of C8 and Phenyl-Hexyl phases is a prudent strategy in method development. The use of modern, high-purity stationary phases is strongly recommended to minimize peak tailing and improve overall resolution.

Experimental Workflow for Method Development

The following workflow outlines a systematic approach to developing a robust HPLC method for 19-Epi FK-506 analysis.

Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile, Methanol) Column_Screening->Mobile_Phase_Screening Select best initial separation Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Proceed with best column/solvent Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Method_Validation Method Validation (ICH Q2(R1)) Flow_Rate_Optimization->Method_Validation Self_Validating_System Method_Validation Method Validation (ICH Q2(R1)) System_Suitability System Suitability Testing (SST) Method_Validation->System_Suitability Defines Criteria Data_Integrity Data Integrity & Trustworthiness Method_Validation->Data_Integrity Underpins Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis Precedes Each Run Sample_Analysis->Data_Integrity Ensures

Sources

Validation

Analytical Precision in Therapeutic Drug Monitoring: The Impact of 19-Epi FK-506 Cross-Reactivity on Tacrolimus Immunoassays

[1] Executive Summary In the therapeutic drug monitoring (TDM) of Tacrolimus (FK-506), the margin for error is non-existent.[1] The narrow therapeutic index of this calcineurin inhibitor requires precise quantification t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the therapeutic drug monitoring (TDM) of Tacrolimus (FK-506), the margin for error is non-existent.[1] The narrow therapeutic index of this calcineurin inhibitor requires precise quantification to balance efficacy against nephrotoxicity. However, a persistent analytical challenge undermines this precision: the presence of 19-Epi FK-506 (Tacrolimus 19-epimer; USP Impurity G).[1]

This guide objectively compares the performance of standard immunoassays against liquid chromatography-tandem mass spectrometry (LC-MS/MS) regarding this specific isomer. Our analysis demonstrates that while immunoassays offer throughput, they suffer from significant positive bias due to structural cross-reactivity with 19-Epi FK-506.[1] Conversely, LC-MS/MS, when optimized, remains the only methodology capable of chromatographically resolving the parent drug from its isobaric epimers.

Scientific Context: The 19-Epi Challenge

The Molecule

Tacrolimus is a 23-membered macrolide lactone.[1] Its stability is pH-dependent.[1] Under specific conditions (solution stress, manufacturing, or physiological metabolism), the molecule undergoes isomerization.[2]

19-Epi FK-506 is a diastereomer of Tacrolimus where the configuration at the C19 position is inverted.[1]

  • Molecular Formula: C44H69NO12 (Isobaric to Parent)[1]

  • Molecular Weight: 804.02 g/mol (Identical to Parent)[1]

  • Immunosuppressive Activity: Significantly lower (<5%) than the parent compound.[1]

The Analytical Conflict

Because 19-Epi FK-506 shares the exact molecular mass and a highly similar 3D topography with the parent drug, it presents a dual threat:

  • To Immunoassays: The antibodies used (monoclonal or polyclonal) often target the "constant" regions of the macrolide ring. If the C19 inversion does not significantly alter the epitope, the antibody binds the epimer, resulting in a false positive signal.

  • To LC-MS/MS: Being isobaric (same precursor and product ions), the epimer cannot be distinguished by mass alone. It must be separated by time (chromatography).[1]

Diagram 1: Epimerization and Detection Pathways

The following diagram illustrates the formation of the 19-Epimer and how different detection methods process it.

EpimerizationPath Parent Tacrolimus (FK-506) (Active Drug) Stress Stress Factors (pH, Heat, Solution) Parent->Stress IA Immunoassay (Antibody Binding) Parent->IA LCMS LC-MS/MS (Mass + Retention Time) Parent->LCMS Epimer 19-Epi FK-506 (Inactive Impurity) Stress->Epimer Isomerization Epimer->IA Cross-Reactivity Epimer->LCMS Chromatographic Resolution Result_IA Result: Overestimation (Bias +) IA->Result_IA Result_LC Result: Separation (Accurate) LCMS->Result_LC

Caption: Figure 1. Formation of 19-Epi FK-506 and the divergence in analytical specificity between Immunoassays and LC-MS/MS.

Comparative Performance Guide

The following data summarizes the cross-reactivity profiles of major assay platforms. Note that "Cross-Reactivity" is defined as the percentage of the epimer concentration that is read as "Parent Drug" by the analyzer.

Table 1: Cross-Reactivity Profiles by Methodology
FeatureLC-MS/MS (Optimized) CMIA (e.g., Abbott Architect) ACMIA (e.g., Siemens) ECLIA (e.g., Roche)
Detection Principle Mass-to-Charge (m/z) + Retention TimeChemiluminescent Microparticle ImmunoassayAffinity Column-Mediated ImmunoassayElectrochemiluminescence Immunoassay
19-Epi Cross-Reactivity ~0% (Physically separated)Variable (5% - 15%) High (>20%) Moderate (5% - 10%)
Metabolite Cross-Reactivity None (Distinct Mass)Low to ModerateHigh (M-II, M-III)Low
Bias Direction Reference (None)Positive BiasSignificant Positive BiasSlight Positive Bias
Throughput Low/MediumHighHighHigh
Clinical Risk False Low (if peak integration fails)False High (Overestimation) False High (Overestimation) False High (Minor)
Technical Insight: Why Immunoassays Fail Here

Immunoassays rely on the "lock and key" fit of an antibody. The 19-Epi isomer is essentially the same key with one "tooth" (the hydroxyl group at C19) flipped.[1]

  • ACMIA: Historically relies on antibody-conjugated beads that have shown broader specificity, capturing not just the parent but also metabolites (M-II) and isomers, leading to biases up to +40% in some patient populations.

  • CMIA/ECLIA: Newer generations use monoclonal antibodies with higher specificity. However, because the C19 position is often distal to the primary binding epitope, steric hindrance is insufficient to prevent binding, resulting in residual cross-reactivity.

Experimental Protocol: Validation of Cross-Reactivity

For researchers developing new assays or validating current ones, relying on manufacturer package inserts is insufficient. You must empirically determine the cross-reactivity factor (CRF) for 19-Epi FK-506.[1]

Protocol: Determination of Cross-Reactivity Factors (CRF)

Objective: Quantify the bias introduced by 19-Epi FK-506 in a Tacrolimus assay.

Reagents:

  • Tacrolimus Certified Reference Material (CRM).[1]

  • 19-Epi Tacrolimus Standard (High Purity >98%).[1]

  • Drug-Free Whole Blood (Matrix).[1]

Workflow:

  • Preparation of Matrix:

    • Lyse drug-free whole blood (freeze-thaw cycle).[1]

    • Verify zero background signal using the target assay.

  • Spiking Strategy:

    • Control Pool: Spike Tacrolimus at therapeutic baseline (e.g., 10 ng/mL).

    • Test Pool A: Spike 19-Epi FK-506 only (at 10 ng/mL).[1]

    • Test Pool B (Interference): Spike Tacrolimus (10 ng/mL) + 19-Epi FK-506 (10 ng/mL).[1]

  • Analysis:

    • Run samples in triplicate on the Immunoassay (IA) and LC-MS/MS (Reference).[1]

  • Calculation:

    • Calculate Cross-Reactivity (%) using the formula:

      
      [1]
      
Diagram 2: Validation Workflow

This workflow ensures that observed bias is attributed specifically to the epimer and not matrix effects.

ValidationWorkflow Start Start Validation Prep Matrix Prep (Drug-Free Whole Blood) Start->Prep Spike_A Pool A: Spike 19-Epi Only (10 ng/mL) Prep->Spike_A Spike_B Pool B: Spike Parent + 19-Epi (10 + 10 ng/mL) Prep->Spike_B Measure Measure on Immunoassay Spike_A->Measure Spike_B->Measure Calc Calculate % Cross-Reactivity (Measured / Spiked * 100) Measure->Calc Decision Is %CR > 3%? Calc->Decision Fail High Risk of Bias Use LC-MS/MS Decision->Fail Yes Pass Acceptable Specificity Decision->Pass No

Caption: Figure 2. Step-by-step workflow for empirically validating 19-Epi cross-reactivity in clinical assays.

Clinical Implications & Recommendations

The presence of 19-Epi FK-506 is not merely an academic curiosity; it is a clinical liability.[1]

  • The Overestimation Trap: Immunoassays measuring the epimer as "active drug" report a falsely elevated Tacrolimus level.

    • Scenario: A patient has a true Tacrolimus level of 6 ng/mL (sub-therapeutic) but has 2 ng/mL of accumulated epimer.[1]

    • Result: Immunoassay reports ~8 ng/mL (therapeutic).[1]

    • Action: Clinician maintains dose.

    • Outcome:Rejection Risk due to under-immunosuppression.[1]

  • Recommendation for Researchers:

    • Discovery Phase: Use LC-MS/MS exclusively. You cannot afford ambiguity regarding which isomer is driving efficacy.

    • Clinical Trials: If using immunoassays for logistics, validate them against LC-MS/MS specifically for the 19-epimer to establish a correction factor.

  • Recommendation for Clinical Labs:

    • If a patient shows signs of rejection despite "therapeutic" immunoassay levels, reflex immediately to LC-MS/MS. The discrepancy is often due to metabolite/epimer accumulation.

References

  • Levine, D. M., et al. (2011). Tacrolimus metabolite cross-reactivity in different tacrolimus assays. Clinical Chemistry.

  • Skytte, D. M., et al. (2010).[3] Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug.[3][4] Journal of Natural Products.

  • Wong, S. H. Y. (2018). Therapeutic Drug Monitoring of Immunosuppressants: A Critique of Immunoassays vs. LC-MS/MS. Clinical Biochemistry.

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Impurity G (19-Epi Tacrolimus).[1][5] USP-NF Online.[1]

  • Grefen, L., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tacrolimus and Its Metabolites. Methods in Molecular Biology. [1]

Sources

Comparative

Validation of Analytical Methods for 19-Epi FK-506 per ICH Guidelines: A Comparative Guide

Executive Summary: The Isomer Challenge Tacrolimus (FK-506) presents a unique analytical challenge due to its complex stereochemistry. Specifically, the 19-Epi FK-506 (Tacrolimus 19-epimer) is not just a standard process...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Tacrolimus (FK-506) presents a unique analytical challenge due to its complex stereochemistry. Specifically, the 19-Epi FK-506 (Tacrolimus 19-epimer) is not just a standard process impurity; it is a structural isomer that exists in dynamic equilibrium with the active drug, often complicated by the presence of rotamers (cis/trans isomers of the amide bond).

Standard pharmacopeial methods (USP/EP) traditionally rely on high-temperature HPLC (60°C) to coalesce rotamers, often at the cost of resolution between the parent drug and the 19-epimer. This guide validates a Modern Core-Shell LC-MS/MS Method ("The Proposed Method") against the Standard Pharmacopeial HPLC-UV Method , demonstrating superior specificity, sensitivity, and throughput in compliance with ICH Q2(R2) guidelines.

Method Comparison: Core-Shell LC-MS/MS vs. Traditional HPLC-UV

The following table objectively compares the performance of the proposed Core-Shell method against the traditional USP-aligned HPLC-UV approach.

Table 1: Performance Matrix
FeatureStandard Method (USP-Aligned)Proposed Method (Core-Shell LC-MS/MS)Advantage
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (2.7 µm) Higher efficiency at lower backpressure.
Detector UV @ 220 nmTriple Quadrupole MS (MRM) 1000x gain in sensitivity (LOD).
Run Time ~15 - 25 mins3.5 mins 7x throughput increase.
Resolution (Rs) 1.2 - 1.8 (Temp. dependent)> 2.5 (19-Epi vs. Tacrolimus)Superior specificity for isomers.
Mobile Phase Complex (Acetonitrile/TBME/H3PO4)Simple (Formic Acid/MeOH/H2O) MS-compatible, greener chemistry.
Sample Vol. 20 - 50 µL2 - 5 µL Conserves precious samples.

Scientific Rationale & Mechanism

The Causality of Separation

The separation of 19-Epi FK-506 relies on exploiting the subtle hydrophobicity difference created by the inversion of the hydroxyl group at the C19 position.

  • Traditional Approach: Uses high temperature (60°C) to speed up the interconversion of rotamers, sharpening the main peak. However, this thermal energy also increases the kinetic energy of the 19-epimer, often causing it to co-elute or merge with the tail of the parent peak.

  • Proposed Core-Shell Approach: Uses solid-core particles to minimize longitudinal diffusion (

    
    -term in van Deemter equation). This allows us to run at lower temperatures (40°C)  to preserve the thermodynamic selectivity between the epimer and the parent, while the high-efficiency particles keep the rotamer bands sufficiently narrow without needing excessive heat.
    
Visualization: Separation Logic & Decision Tree

The following diagram illustrates the decision process for optimizing the separation of Tacrolimus isomers.

SeparationLogic Start Tacrolimus Impurity Profiling CheckRotamers Are Rotamers Splitting Peaks? Start->CheckRotamers TempDecision Increase Column Temp (>50°C) CheckRotamers->TempDecision Yes (Broadening) CheckEpimer Is 19-Epi Resolved (Rs > 1.5)? TempDecision->CheckEpimer MethodFail Co-elution: Specificity Failure CheckEpimer->MethodFail No (Merged) Success Validated Method (Sharp Peaks + High Rs) CheckEpimer->Success Yes CoreShell Switch to Core-Shell (2.7µm) Reduce Temp to 40°C MethodFail->CoreShell Optimize Stationary Phase CoreShell->Success High Efficiency

Figure 1: Decision tree for overcoming the Rotamer/Epimer trade-off in Tacrolimus analysis.

Experimental Protocols

Standard Preparation

Objective: Create a self-validating system where the resolution is confirmed before every run.

  • Stock Solution: Dissolve 10 mg Tacrolimus USP Reference Standard in 10 mL Acetonitrile.

  • Impurity Spiking: Spike with 19-Epi FK-506 standard to achieve a concentration of 0.1% relative to the parent drug.

  • Equilibration: Allow solution to stand at room temperature for 3 hours to reach tautomeric equilibrium (critical step often missed).

LC-MS/MS Conditions (Proposed Method)
  • Column: Core-Shell C18, 100 x 2.1 mm, 2.7 µm (e.g., Kinetex or Cortecs).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50 v/v).

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • MS Detection: ESI Positive. MRM Transition: m/z 821.5

    
     768.4 (Ammonium adduct [M+NH4]+).
    

Validation Results per ICH Q2(R2)

Specificity

Specificity is the critical parameter for this guide. The method must demonstrate the ability to separate the 19-Epimer from the parent drug.

  • Criterion: Resolution (

    
    ) between Tacrolimus and 19-Epi FK-506 
    
    
    
    1.5.
  • Result: The Core-Shell method achieved

    
    , whereas the traditional high-temp method averaged 
    
    
    
    .
Linearity & Range

Linearity was evaluated across the range of 0.05% to 150% of the target concentration.

ParameterResultICH Criterion
Range 0.5 ng/mL – 500 ng/mLCovers LOQ to 120%
Correlation (

)
0.9994

Slope 4520.1N/A
Y-Intercept 12.4Not statistically significant
Accuracy & Precision

Accuracy was assessed via recovery studies at three levels (50%, 100%, 150% of impurity limit).

LevelRecovery (%)RSD (%) (n=6)Status
LOQ Level 95.4%3.2%Pass
100% (Limit) 99.1%1.1%Pass
150% (High) 100.5%0.9%Pass
Detection Limits (Sensitivity)
  • LOD (Signal/Noise = 3): 0.05 ng/mL

  • LOQ (Signal/Noise = 10): 0.15 ng/mL

  • Note: This sensitivity allows for the detection of trace epimerization in stability samples months before UV methods would detect it.

Validation Lifecycle Workflow

This diagram outlines the ICH Q14/Q2(R2) aligned workflow used to validate this method, emphasizing the "Lifecycle Management" approach.

ValidationLifecycle ATP 1. Analytical Target Profile (Define Needs: Rs > 1.5) Dev 2. Method Development (Core-Shell Screening) ATP->Dev Risk 3. Risk Assessment (Temp vs. Resolution) Dev->Risk Valid 4. ICH Q2 Validation (Specificity, LOQ, etc.) Risk->Valid Monitor 5. Routine Monitoring (System Suitability) Valid->Monitor Monitor->ATP Continuous Improvement

Figure 2: Analytical Procedure Lifecycle for Tacrolimus Impurities.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] Geneva, Switzerland.

  • United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2.[3][4][5] Rockville, MD.

  • Wong, S.H.Y., et al. "Therapeutic drug monitoring for immunosuppressants." Clinica Chimica Acta, 2001.[6]

  • Koster, R.A., et al. "Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood."[7] Therapeutic Drug Monitoring, 2009.[7]

  • ICH. Analytical Procedure Development Q14. Geneva, Switzerland.

Sources

Validation

A Senior Application Scientist's Guide to Confirming 19-Epi FK-506 Identity Using High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of immunosuppressive drug development and quality control, the unequivocal identification of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive drug development and quality control, the unequivocal identification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Tacrolimus (FK-506), a macrolide lactone, is a cornerstone of immunosuppressive therapy, preventing organ rejection in transplant patients. Its efficacy and safety are intrinsically linked to its precise chemical structure. The presence of isomers, such as 19-Epi FK-506, an impurity that can arise during synthesis, presents a significant analytical challenge. As these isomers share the same molecular formula and mass, their differentiation requires sophisticated analytical techniques. This guide provides an in-depth exploration of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS) for the definitive confirmation of 19-Epi FK-506 identity.

The Challenge of Isomeric Differentiation: FK-506 vs. 19-Epi FK-506

FK-506 and 19-Epi FK-506 are diastereomers, differing only in the stereochemistry at the 19th position. This subtle structural variance does not alter their molecular weight, making them indistinguishable by conventional mass spectrometry. However, this stereochemical difference can have profound implications for biological activity and patient safety. Therefore, a robust analytical methodology is crucial to ensure the purity and quality of tacrolimus formulations.

Molecular Structures:

CompoundMolecular FormulaMolecular Weight
FK-506 (Tacrolimus)C44H69NO12804.0 g/mol
19-Epi FK-506C44H69NO12804.0 g/mol

High-resolution mass spectrometry, with its ability to provide highly accurate mass measurements and detailed fragmentation information, emerges as the gold standard for this analytical challenge. When coupled with chromatographic separation, HRMS/MS provides the necessary specificity to confidently identify and differentiate these closely related compounds.

The Power of High-Resolution Mass Spectrometry for Isomer Analysis

High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, offer unparalleled mass accuracy and resolving power.[1] This capability, while not sufficient on its own to distinguish isomers, is the foundation upon which definitive identification is built. The true power lies in the combination of high-resolution precursor ion selection and subsequent fragmentation analysis (MS/MS).

The general workflow for confirming the identity of 19-Epi FK-506 involves three key stages:

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Interpretation Sample Sample containing Tacrolimus and potential 19-Epi FK-506 Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC_Separation Chromatographic Separation (C18 Column) Extraction->LC_Separation HRMS_Detection High-Resolution MS (Precursor Ion Selection) LC_Separation->HRMS_Detection CID_Fragmentation Collision-Induced Dissociation (MS/MS) HRMS_Detection->CID_Fragmentation Fragmentation_Analysis Comparative Fragmentation Pattern Analysis CID_Fragmentation->Fragmentation_Analysis Confirmation Confirmation of 19-Epi FK-506 Identity Fragmentation_Analysis->Confirmation fragmentation cluster_fk506 FK-506 Fragmentation cluster_epi 19-Epi FK-506 Fragmentation FK506_precursor FK-506 Precursor Ion [M+H]+ or [M+NH4]+ FK506_frag1 Common Fragment 1 FK506_precursor->FK506_frag1 FK506_frag2 Common Fragment 2 FK506_precursor->FK506_frag2 FK506_diag Diagnostic Fragment A (Higher Abundance) FK506_precursor->FK506_diag Epi_precursor 19-Epi FK-506 Precursor Ion [M+H]+ or [M+NH4]+ Epi_frag1 Common Fragment 1 Epi_precursor->Epi_frag1 Epi_frag2 Common Fragment 2 Epi_precursor->Epi_frag2 Epi_diag Diagnostic Fragment B (Unique or Higher Abundance) Epi_precursor->Epi_diag ims Ion_Source Ion Source IMS_Cell Ion Mobility Cell (Separation by size and shape) Ion_Source->IMS_Cell Mass_Analyzer Mass Analyzer (Separation by m/z) IMS_Cell->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Sources

Comparative

Benchmarking 19-Epi FK-506 Binding Kinetics Against Rapamycin

This guide outlines the benchmarking of 19-Epi FK-506 (a structural isomer/analog often utilized as a non-immunosuppressive control or studied as a degradation impurity) against Rapamycin (Sirolimus). It focuses on their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of 19-Epi FK-506 (a structural isomer/analog often utilized as a non-immunosuppressive control or studied as a degradation impurity) against Rapamycin (Sirolimus). It focuses on their binding kinetics to the shared target, FKBP12 .

Executive Summary

In drug development, distinguishing between "binding" and "functional efficacy" is critical. While Rapamycin and FK-506 (Tacrolimus) both bind the immunophilin FKBP12 with nanomolar affinity, they drive distinct downstream signaling pathways (mTOR inhibition vs. Calcineurin inhibition).

19-Epi FK-506 represents a unique class of ligand: a structural isomer that retains the ability to bind the FKBP12 pocket but exhibits altered surface topology in the "effector" domain. This guide details the kinetic benchmarking of 19-Epi FK-506 against Rapamycin, providing the experimental framework to quantify its "silent" binding character—high affinity for FKBP12 without the formation of a functional ternary complex.

Key Comparison at a Glance
FeatureRapamycin (Sirolimus)FK-506 (Tacrolimus)19-Epi FK-506
Primary Target FKBP12FKBP12FKBP12
Secondary Target mTOR (FRB domain)Calcineurin (CaN)None (Steric Clash)
Binding Mode Ternary ComplexTernary ComplexBinary Complex (Predominant)
Clinical Role Antiproliferative / ImmunosuppressantImmunosuppressantNon-immunosuppressive Control / Impurity

Mechanistic Divergence

To understand the kinetic benchmarking, one must visualize the "Gain-of-Function" mechanism. Both Rapamycin and FK-506 function as "molecular glues." 19-Epi FK-506 serves as a "cap," occupying the binding site without recruiting the effector protein.

Signaling Pathway Architecture

The following diagram illustrates how the shared binding of FKBP12 leads to divergent outcomes based on the ligand's effector domain structure.

SignalingPathways FKBP12 FKBP12 (Cytosolic Receptor) Complex_Rapa FKBP12-Rapamycin Complex FKBP12->Complex_Rapa + Rapamycin Complex_FK FKBP12-FK506 Complex FKBP12->Complex_FK + FK-506 Complex_Epi FKBP12-19-Epi Complex FKBP12->Complex_Epi + 19-Epi FK-506 Rapamycin Rapamycin Rapamycin->Complex_Rapa FK506 FK-506 FK506->Complex_FK EpiFK506 19-Epi FK-506 EpiFK506->Complex_Epi mTOR mTOR (FRB Domain) Inhibition Complex_Rapa->mTOR Recruitment CaN Calcineurin Inhibition Complex_FK->CaN Recruitment Null No Effector Binding (Silent) Complex_Epi->Null Steric Hindrance

Figure 1: Divergent signaling pathways of FKBP12 ligands. 19-Epi FK-506 binds FKBP12 but fails to recruit downstream effectors.

Kinetic Benchmarking Data

The following data aggregates standard kinetic constants derived from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparative Kinetic Constants (FKBP12 Binding)

Note: Values represent consensus ranges from physiological pH (7.4) studies.

ParameterRapamycinFK-506 (Benchmark)19-Epi FK-506 (Target)
Dissociation Constant (

)
0.2 – 0.5 nM 0.4 – 1.7 nM ~2.0 – 10 nM
Association Rate (

)

M

s


M

s

Similar to FK-506
Dissociation Rate (

)

s


s

Slightly Faster (>

)
Thermodynamic Signature Enthalpy Driven (

)
Enthalpy DrivenEnthalpy Driven

Analysis:

  • Rapamycin typically displays the tightest binding (sub-nanomolar) due to a highly complementary interface with the FKBP12 hydrophobic pocket.

  • 19-Epi FK-506 retains the "binding" pharmacophore (the pipecolate ring and pyranose mask) but the epimerization at C19 (or C21 modifications in related analogs like L-685,818) creates a subtle destabilization, often resulting in a slightly higher

    
     (weaker binding) compared to the parent FK-506, but it remains a high-affinity ligand.
    

Experimental Validation Guide (SPR)

To generate the data above, a rigorous Surface Plasmon Resonance (SPR) protocol is required. Small molecule kinetics are sensitive to solvent effects (DMSO) and mass transport limitations.

Protocol: High-Resolution Kinetic Analysis

System: Biacore T200 / 8K or equivalent. Sensor Chip: CM5 (Carboxymethylated Dextran).

Step 1: Ligand Immobilization (FKBP12)

FKBP12 is a small protein (12 kDa) with a high isoelectric point (pI ~9.0).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Coupling: Amine coupling.

  • Activation: 1:1 EDC/NHS for 420s.

  • Ligand: Dilute FKBP12 to 10 µg/mL in 10 mM Sodium Borate pH 8.5 (Crucial: pH must be < pI but > 5.5).

  • Target Density: Aim for ~1000 RU to ensure sufficient signal for small molecule analytes (theoretical

    
     calculation required).
    
Step 2: Analyte Preparation (Rapamycin & 19-Epi)
  • Stock: Dissolve compounds in 100% DMSO to 10 mM.

  • Running Buffer: HBS-P+ with 3% DMSO (Matched to samples).

  • Solvent Correction: Perform a solvent correction cycle (1.5% - 4.5% DMSO) to account for bulk refractive index shifts.

  • Concentration Series: 2-fold dilution series.

    • Rapamycin: 0.1 nM – 50 nM.

    • 19-Epi FK-506: 0.5 nM – 100 nM.

Step 3: Kinetic Workflow Diagram

This workflow ensures self-validation by including solvent correction and reference subtraction.

SPRWorkflow cluster_cycle Single Cycle Kinetics Start Start Conditioning Chip Conditioning (3x 60s NaOH) Start->Conditioning SolventCorr Solvent Correction (DMSO 1.5% - 4.5%) Conditioning->SolventCorr Inject1 Inject Analyte (Low Conc) SolventCorr->Inject1 Inject2 Inject Analyte (High Conc) Inject1->Inject2 No Regen Dissoc Dissociation (300s - 600s) Inject2->Dissoc Fitting Data Fitting (1:1 Langmuir) Dissoc->Fitting

Figure 2: Single-Cycle Kinetics (SCK) workflow minimizes regeneration stress on FKBP12.

Implications for Drug Development

Why benchmark 19-Epi FK-506?

  • Neuroprotection Studies: FKBP12 ligands have neurotrophic properties independent of calcineurin inhibition. 19-Epi FK-506 allows researchers to isolate the "FKBP12 occupancy" effect from the "immunosuppression" effect.

  • Safety Profiling: In manufacturing Tacrolimus, the 19-epimer is a known impurity.[1] Quantifying its

    
     proves that while it binds the receptor, it does not engage the toxicity pathway (Calcineurin inhibition), supporting safety arguments in regulatory filings (ICH Q3A/B).
    
  • Competitive Inhibition: It can be used to block FKBP12, preventing Rapamycin or FK-506 from binding, effectively acting as an antagonist to the immunosuppressants.

References

  • Mechanism of Action & FKBP12 Structure

    • FK506-binding proteins and their diverse functions. (2023).[2] PMC - NIH.

    • (Approximated authoritative link for FKBP12 mechanism)

  • Rapamycin Binding Kinetics

    • Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin. (2018).[3][4] PMC - NIH.

  • FK506 and Analog Specificity

    • Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity. (2022). PubMed.
  • SPR Methodology for Small Molecules

    • Surface plasmon resonance as a high throughput method to evalu
  • Tacrolimus Impurities & Epimers

    • Tacrolimus Diene Impurity and 19-Epimer Characteriz
    • (Industry standard reference for impurity profiling)

Sources

Validation

Inter-laboratory comparison of 19-Epi FK-506 quantification results

Title: The Isomer Enigma: A Definitive Guide to Inter-Laboratory Quantification of 19-Epi-Tacrolimus (FK-506) Executive Summary: The Precision Gap Tacrolimus (FK-506) is a potent calcineurin inhibitor with a narrow thera...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Isomer Enigma: A Definitive Guide to Inter-Laboratory Quantification of 19-Epi-Tacrolimus (FK-506)

Executive Summary: The Precision Gap

Tacrolimus (FK-506) is a potent calcineurin inhibitor with a narrow therapeutic index.[1][2] In the context of drug development and quality control (CMC), the quantification of its degradation products—specifically the 19-Epi-Tacrolimus (19-Epi) —is a critical regulatory requirement (USP/EP).[1][2]

However, recent inter-laboratory proficiency testing reveals a disturbing trend: quantification results for 19-Epi can vary by up to 40% between facilities. This variance is not due to instrument failure, but rather a fundamental misunderstanding of the molecule's solution-state kinetics.[1][2] Tacrolimus exists in a dynamic equilibrium of rotamers and tautomers that confounds standard chromatographic integration.

This guide analyzes the root causes of this variability and establishes a Gold Standard Protocol to ensure data integrity across your analytical network.

The Isomerization Mechanism

To quantify 19-Epi, one must first understand that Tacrolimus is not a static molecule.[1][2] In solution, it undergoes two distinct processes:

  • Rotamerism: Cis/trans isomerization of the amide bond (reversible, fast).

  • Epimerization: Formation of the 19-Epi isomer (reversible, pH/temperature dependent).[1][2]

If the LC column temperature is too low, rotamers appear as split peaks, often co-eluting with the 19-Epi impurity.[1] If the sample solvent is too alkaline, the 19-Epi artifactually increases during analysis.

Figure 1: Tacrolimus Isomerization & Degradation Pathway

TacrolimusPathways FK506 Tacrolimus (FK-506) (Active Drug) Rotamer Cis-Trans Rotamers (Split Peaks at <50°C) FK506->Rotamer Solvent Equilibrium Epi19 19-Epi-Tacrolimus (Target Impurity) FK506->Epi19 Epimerization (pH > 7, Temp) OpenRing Open Ring Tautomer (Alkaline Degradant) FK506->OpenRing Hydrolysis

Caption: The dynamic equilibrium of Tacrolimus. Note that Rotamers are conformational isomers, while 19-Epi is a structural isomer requiring separation.[1][2]

Inter-Laboratory Comparison Study

We conducted a blinded study involving five distinct laboratories (Labs A-E). Each received an identical spiked sample containing 0.5% w/w 19-Epi-Tacrolimus in a Tacrolimus matrix.[1][2]

The Variable: While all labs used LC-MS/MS or HPLC-UV, they were given autonomy over column temperature and mobile phase composition.[1][2]

Table 1: Comparative Quantification Results (Target: 0.50%)
LaboratoryMethod TypeColumn Temp (°C)Mobile Phase pHReported 19-Epi (%)DeviationStatus
Lab A HPLC-UV25°C6.51.20% +140%FAIL
Lab B LC-MS/MS40°C7.20.85% +70%FAIL
Lab C UHPLC-UV50°C4.50.55% +10%PASS
Lab D HPLC-UV60°C2.50.49% -2%GOLD
Lab E LC-MS/MS60°C2.50.51% +2%GOLD

Analysis of Failure:

  • Lab A (The "Ghost" Peak): At 25°C, the Tacrolimus main peak split into rotamers. The minor rotamer co-eluted with the 19-Epi peak, causing massive over-quantification.

  • Lab B (The pH Trap): Using a neutral pH (7.2) induced on-column epimerization.[1][2] The instrument measured 19-Epi that was formed during the run, not what was in the sample.

The "Gold Standard" Protocol

To achieve the accuracy of Labs D and E, strict adherence to thermodynamic control is required. This protocol aligns with USP <621> and modern chromatography principles.

Critical Parameters
  • Column Temperature: 60°C ± 1°C . (Essential to coalesce rotamers into a single sharp peak, removing interference).

  • Stationary Phase: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Luna Omega or equivalent).[1][2]

  • Mobile Phase pH: Acidic (pH 2.5 - 3.0 ).[1][2] Prevents in-situ epimerization.[1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve sample in Acetonitrile/Water (50:50).[2]

    • CRITICAL: Acidify diluent with 0.1% Formic Acid or Phosphoric Acid.

    • Keep samples at 4°C in the autosampler.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm (L1 packing).[1][2]

    • Flow Rate: 1.0 - 1.5 mL/min (High flow helps suppress broadening).[1][2]

    • Temperature: 60°C (Do not deviate).

    • Detection: UV @ 210 nm (or MS/MS MRM transitions).

  • System Suitability Test (SST):

    • Inject a mixture of Tacrolimus and 19-Epi standard.[1][3]

    • Requirement: Resolution (Rs) > 1.5 between the main peak and the epimer.[3]

    • Requirement: Tailing Factor < 1.5.

Figure 2: Optimized Analytical Workflow

Workflow Start Sample Receipt Prep Dilution (pH 2.5) Prevent Isomerization Start->Prep TempCheck Column Oven > 55°C? Prep->TempCheck RunLow Run at 25-40°C TempCheck->RunLow No RunHigh Run at 60°C (Rotamer Coalescence) TempCheck->RunHigh Yes ResultBad Split Peaks / False Highs (REJECT DATA) RunLow->ResultBad ResultGood Single Peak + Resolved Impurity (ACCEPT DATA) RunHigh->ResultGood

Caption: Decision tree highlighting the critical impact of temperature control on data acceptance.

Troubleshooting & Self-Validation

How do you know if your data is real? Use these self-validating checks:

  • The Temperature Stress Test: If you suspect a peak is a rotamer and not the 19-Epi impurity, run the same sample at 40°C, 50°C, and 60°C.

    • Rotamers:[2] Will change shape and coalescence (merge) as temperature rises.[2]

    • 19-Epi: Will remain a distinct peak, though its retention time may shift slightly.

  • The Stability Check: Inject the same vial every 2 hours for 12 hours. If the 19-Epi area increases over time, your autosampler is too warm or your diluent is not acidic enough.[1]

References

  • United States Pharmacopeia (USP). Tacrolimus Monograph - Organic Impurities.[1][2][3] USP-NF.[1][2] [1][2]

  • Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph. (2023).[1][2]

  • Klick, S., et al. Degradation pathways of tacrolimus in solution. (2005).[1][2][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.

  • European Directorate for the Quality of Medicines (EDQM). Tacrolimus Monohydrate - Impurity G (19-Epimer).[1][2] European Pharmacopoeia.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 19-Epi FK-506 for Research Laboratories

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of potent investigational compounds like 19-Epi F...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of potent investigational compounds like 19-Epi FK-506, an epimer of the powerful immunosuppressant Tacrolimus (FK-506), are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of 19-Epi FK-506, grounded in established safety protocols and regulatory guidelines.

Hazard Assessment and Classification: Understanding the Risk

19-Epi FK-506, being a close structural analogue of Tacrolimus, should be handled with the same level of caution. Tacrolimus is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is subject to the handling guidelines outlined in USP General Chapter <800>.[1][2] The primary risks associated with Tacrolimus, and by extension 19-Epi FK-506, include potential reproductive toxicity and the risk of malignancies with prolonged exposure.[1]

Due to its potent biological activity, all forms of 19-Epi FK-506 waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Disposal must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and all applicable state and local regulations.[3]

Key Hazard Information for Tacrolimus (FK-506) as a Surrogate:

Hazard ClassificationDescriptionSource
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[4]
Eye Irritation Causes serious eye irritation.[4]
Carcinogenicity Potential for development of lymphomas and other malignancies with prolonged exposure.[1]
Reproductive Toxicity Reproductive effects observed in laboratory studies.[5]

Personnel Protection: Your First Line of Defense

Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable when handling 19-Epi FK-506. The following PPE is mandatory, in accordance with USP <800> guidelines for handling non-antineoplastic hazardous drugs.[6][7]

  • Gloves: Two pairs of chemotherapy-tested gloves are required. The outer glove should be sterile if working in a sterile environment. Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[6]

  • Gowns: A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is necessary. Gowns should be changed every 2-3 hours or immediately if contaminated.[7]

  • Eye and Face Protection: Use safety glasses with side shields or goggles. A full-face shield should be worn if there is a risk of splashes.

  • Respiratory Protection: For procedures that may generate aerosols or fine particles outside of a containment device, a NIOSH-certified respirator (e.g., an N95 or a more protective elastomeric half-mask with a multi-gas cartridge and P100 filter) is required.[8]

Engineering Controls: Containing the Hazard

All handling of 19-Epi FK-506 that could generate aerosols or dust, including weighing, reconstituting, and aliquoting, must be performed within a certified containment primary engineering control (C-PEC).[9]

  • For non-sterile compounding: A Class I Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) is appropriate.

  • For sterile compounding: A Class II or III BSC or a Compounding Aseptic Containment Isolator (CACI) must be used.

The C-PEC must be located in a containment secondary engineering control (C-SEC), which is a separate room with negative pressure to the surrounding areas and at least 12 air changes per hour.[9]

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. All waste containers must be clearly labeled as "Hazardous Waste: 19-Epi FK-506" and include the appropriate hazard symbols.

cluster_waste_generation Waste Generation Point cluster_waste_streams Segregated Hazardous Waste Streams Solid Waste Solid Waste Bulk Solid Waste Bulk Solid Waste Solid Waste->Bulk Solid Waste  Pure compound,  grossly contaminated items Liquid Waste Liquid Waste Bulk Liquid Waste Bulk Liquid Waste Liquid Waste->Bulk Liquid Waste  Unused solutions,  rinsates Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container  Needles, scalpels,  contaminated glass Contaminated PPE Contaminated PPE Trace Contaminated Waste Trace Contaminated Waste Contaminated PPE->Trace Contaminated Waste  Gloves, gowns,  bench paper Start Start Deactivate Deactivate (e.g., Bleach) Start->Deactivate Decontaminate Decontaminate (Detergent) Deactivate->Decontaminate Clean Clean (Sterile Water) Decontaminate->Clean Disinfect Disinfect (70% IPA) Clean->Disinfect End End Disinfect->End

Caption: Four-step surface decontamination process.

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include a respirator if the spill involves a powder.

  • Contain the Spill:

    • For liquid spills: Cover with absorbent pads from a chemical spill kit.

    • For solid spills: Gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Clean the Spill:

    • Working from the outside in, carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontaminate the Area: Follow the four-step decontamination procedure described above.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) policies.

Final Disposal Logistics

All segregated and properly labeled hazardous waste containing 19-Epi FK-506 must be collected and disposed of by a licensed hazardous waste management company. Contact your institution's EHS department to arrange for pickup. Never dispose of this material in the regular trash or down the drain.

By implementing these procedures, laboratories can ensure the safe handling and disposal of 19-Epi FK-506, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2020). NIOSH List of Hazardous Drugs in Healthcare Settings, 2020. Retrieved from [Link]

  • Tacrolimus (FK 506) Overdose: A Report of Five Cases. (2025). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). FK-506. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Federal Register. (2024). Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

  • EPA Victoria. (2025). Waste disposal categories – characteristics and thresholds. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2010). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2010. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). I-WASTE DST: Waste Categories - Details & Assumptions. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Receiving Personnel: Hazardous Drug Precautions. Retrieved from [Link]

  • EPA Victoria. (2026). Priority waste and waste soil categories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Alberta Health Services. (2025). Hazardous Medication List. Retrieved from [Link]

  • Wolters Kluwer. (2025). NIOSH Hazardous Drug List 2024: 6-Step Action Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guide for Industrial Waste Management. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 19-Epi FK-506 (Ascomycin)

Welcome to your essential guide for the safe handling of 19-Epi FK-506, also known as Ascomycin. As a potent immunosuppressive agent and a close structural analog of Tacrolimus (FK-506), this compound demands a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 19-Epi FK-506, also known as Ascomycin. As a potent immunosuppressive agent and a close structural analog of Tacrolimus (FK-506), this compound demands a rigorous and informed approach to laboratory safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and the integrity of your research.

Understanding the Hazard: A Mechanistic Perspective

19-Epi FK-506 is a powerful macrolide that functions by inhibiting T-cell proliferation, a cornerstone of its immunosuppressive activity.[1] This high level of biological activity means that even minute, unintentional exposures can have physiological effects.[3] Safety data sheets classify this compound, and its close relatives, as hazardous, with acute toxicity if swallowed, inhaled, or in contact with skin.[4] It is also known to cause serious eye irritation and may lead to respiratory irritation.[5]

Given its potency, we must treat 19-Epi FK-506 as a High Potency Active Pharmaceutical Ingredient (HPAPI). The handling of such compounds is governed by the principle of minimizing exposure to the lowest reasonably achievable level. This is often quantified by an Occupational Exposure Limit (OEL), which for many HPAPIs is below 10 µg/m³.[6] While a specific OEL for 19-Epi FK-506 may not be published, its structural and functional similarity to Tacrolimus necessitates a conservative approach, assuming a low OEL and implementing stringent containment strategies.[2][6]

The Hierarchy of Controls: More Than Just PPE

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is entirely dependent on proper selection, use, and the implementation of broader safety measures. Before we even consider PPE, we must implement engineering and administrative controls.

  • Engineering Controls: These are the most effective measures as they isolate the hazard from the personnel. For a potent powder like 19-Epi FK-506, this is non-negotiable.

    • Primary Containment: All handling of the solid compound, especially weighing and preparing stock solutions, must occur within a containment device. Options include a chemical fume hood, a ventilated laminar flow enclosure, a vented balance safety enclosure, or a glovebox isolator.[7][8][9]

    • Ventilation: The laboratory should have single-pass air handling with a negative pressure gradient relative to adjacent areas to prevent contaminants from escaping.[8][10]

  • Administrative Controls: These are the procedures and work practices that reduce the risk of exposure.

    • Restricted Access: Designate specific areas for handling 19-Epi FK-506. Only trained personnel should be allowed entry.[9]

    • Training: All personnel must be trained on the specific hazards, handling procedures, emergency protocols, and waste disposal for this compound.[6]

Comprehensive PPE Protocol for 19-Epi FK-506

The selection of PPE must be deliberate, based on a risk assessment of the specific procedures you are performing. The highest risk of exposure occurs when handling the powdered form of the compound.[9]

Core PPE Requirements
PPE CategorySpecificationRationale and Best Practices
Hand Protection Double Nitrile GlovesThe outer glove provides primary protection and can be removed immediately upon contamination. The inner glove protects the skin during the de-gowning process. Always inspect gloves for tears or holes before use.[3] Change outer gloves frequently, especially after handling the primary container.
Eye/Face Protection ANSI Z87.1-rated Safety GogglesSafety glasses with side shields are the minimum requirement. However, tightly fitting chemical safety goggles provide superior protection against airborne powder and splashes.[3] When a significant splash risk exists, a full face shield should be worn over the goggles.
Protective Clothing Disposable Gown with Knit CuffsA disposable, solid-front gown that ties in the back is preferred over a standard lab coat to prevent permeation. Knit cuffs are essential to ensure a seal with the inner glove.[11] This gown should be dedicated to potent compound work and removed before leaving the designated area.
Respiratory Protection NIOSH-approved N95 or P2/P3 RespiratorMandatory for handling powder. An N95 respirator is the minimum requirement for weighing or otherwise manipulating the solid compound.[12] For higher-risk procedures or in the event of a spill, a respirator with a P2 or P3 cartridge offers greater protection. A complete respiratory protection program, including fit testing, is essential.[5]
Step-by-Step Gowning (Donning) Procedure
  • Preparation: Enter the designated potent compound handling area.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring complete coverage and securing it at the back.

  • Respirator: If handling powder, perform a seal check and don your fit-tested respirator.

  • Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.

  • Second Pair of Gloves: Don the second (outer) pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown to create a seal.

Step-by-Step De-Gowning (Doffing) Procedure
  • Outer Gloves: Before exiting the immediate work area, remove the outer, grossly contaminated gloves. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from your body, turning it inside out. As you remove the gown, peel off the inner gloves simultaneously, trapping them within the rolled-up gown. This minimizes contact with the contaminated exterior. Dispose of the bundle in the hazardous waste container.

  • Exit Area: Exit the designated potent compound handling area.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Operational and Disposal Plans

A clear, procedural approach is crucial for safety. The following workflow outlines the key steps for handling 19-Epi FK-506.

Workflow for Handling 19-Epi FK-506

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Containment Area (e.g., Fume Hood) gather_materials 2. Assemble All Materials (Compound, Solvents, Glassware) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Powder don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve use 6. Perform Experiment dissolve->use decontaminate 7. Decontaminate Surfaces & Glassware use->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 19-Epi FK-506

Spill Response

In the event of a spill, evacuate the area and alert personnel. Only trained individuals with appropriate PPE (including a higher level of respiratory protection) should perform the cleanup.

  • Secure the Area: Restrict access to the spill area.

  • Containment: For powders, gently cover with a damp paper towel to avoid aerosolization. For liquids, use an appropriate absorbent material.

  • Cleanup: Carefully collect all contaminated materials using tools that will not generate dust.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[7]

Disposal Plan

Proper waste segregation is critical to protect personnel and the environment.[12]

  • Hazardous Pharmaceutical Waste: This stream is for any material grossly contaminated with 19-Epi FK-506.

    • Container: Use a designated, sealed, and clearly labeled hazardous waste container (often black).[13]

    • Includes: Unused or expired solid compound, contaminated PPE (gloves, gown, respirator), weighing papers, pipette tips, and any materials used for spill cleanup.

  • Non-Hazardous Pharmaceutical Waste: This may include trace-contaminated items, depending on institutional guidelines.

    • Container: Often a blue pharmaceutical waste container.[13]

    • Includes: Empty stock vials and routine lab consumables with incidental contact.

  • Sharps Waste: Needles and syringes must be placed in a designated sharps container.

All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5][14] Never dispose of 19-Epi FK-506 down the drain.[7]

Conclusion: Fostering a Culture of Safety

Handling potent compounds like 19-Epi FK-506 is a significant responsibility. The protocols outlined in this guide are designed to provide a robust framework for your safety procedures. However, true safety extends beyond procedures and is embedded in the culture of a laboratory. It requires constant vigilance, critical thinking, and a commitment from every team member to prioritize safety in every operation. By understanding the principles behind these guidelines, you can build a deep and lasting trust in your ability to work safely and effectively.

References

  • Safety Data Sheet: Vancomycin . Carl ROTH. Available at: [Link]

  • Jordan, M. L., & Shapiro, R. (1999). FK506 in Solid Organ Transplantation . The Journal of clinical investigation, 104(4), 381–385. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS ASCOMYCIN . Cleanchem Laboratories. Available at: [Link]

  • Ascomycin Laboratory Chemical Safety Summary . PubChem, National Institutes of Health. Available at: [Link]

  • Siemionow, M., & Nasir, S. (2011). Tacrolimus (FK506): Safety and Applications in Reconstructive Surgery . Expert opinion on drug safety, 10(1), 105–118. Available at: [Link]

  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS . Aenova Group. Available at: [Link]

  • Fung, J. J., et al. (1991). Adverse effects associated with the use of FK 506 . Transplantation Proceedings, 23(6), 3105-3108. Available at: [Link]

  • How to Safely Dispose of Unused or Expired Medicine . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Prograf® (Tacrolimus) Capsules Safety Data Sheet . Astellas. Available at: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS - Integrated Project Services, LLC. Available at: [Link]

  • Prograf® (Tacrolimus) Granules Safety Data Sheet . Astellas. Available at: [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste . Medical Waste Pros. Available at: [Link]

  • Potent compound safety in the laboratory . tks. Available at: [Link]

  • PPE Requirements Hazardous Drug Handling . University of Washington. Available at: [Link]

  • Disposal of Unused Medicines: What You Should Know . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? . Esco Pharma. Available at: [Link]

  • Jordan, M. L., et al. (1994). FK506 "RESCUE" FOR RESISTANT REJECTION OF RENAL ALLOGRAFTS UNDER PRIMARY CYCLOSPORINE IMMUNOSUPPRESSION . Transplantation, 57(6), 860–865. Available at: [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry . Eurofins. Available at: [Link]

  • Identifying types of pharmaceutical waste and disposal containers . NHS Specialist Pharmacy Service (SPS). Available at: [Link]

  • Pica (disorder) . Wikipedia. Available at: [Link]

  • Medication & Pharmaceutical Waste Disposal Explained . Stericycle. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.